molecular formula C6H6Br2N2 B1592324 2,5-Dibromobenzene-1,4-diamine CAS No. 25462-61-7

2,5-Dibromobenzene-1,4-diamine

Cat. No.: B1592324
CAS No.: 25462-61-7
M. Wt: 265.93 g/mol
InChI Key: MJFBGMMDLNKGNC-UHFFFAOYSA-N
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Description

2,5-Dibromobenzene-1,4-diamine is a useful research compound. Its molecular formula is C6H6Br2N2 and its molecular weight is 265.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFBGMMDLNKGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612495
Record name 2,5-Dibromobenzene-1,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-61-7
Record name 2,5-Dibromobenzene-1,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromobenzene-1,4-diamine
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromobenzene-1,4-diamine: A Versatile Building Block for Advanced Materials and Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Aromatic Diamine

In the landscape of modern organic chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex, high-value compounds. Among these, 2,5-Dibromobenzene-1,4-diamine, a seemingly simple aromatic diamine, emerges as a molecule of significant interest for researchers, scientists, and professionals in drug development and materials science. Its unique substitution pattern, featuring two nucleophilic amine functionalities and two reactive bromine atoms on a central benzene ring, offers a versatile platform for a myriad of chemical transformations. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this key intermediate, offering field-proven insights and detailed methodologies to unlock its full potential.

The presence of both amino and bromo groups imparts a dual reactivity to the molecule. The amine groups can readily undergo condensation reactions to form heterocycles or polymers, while the bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] This orthogonal reactivity allows for a stepwise and controlled construction of complex molecular architectures, a critical aspect in the design of novel pharmaceuticals and advanced materials.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical is the foundation of its effective and safe utilization in a laboratory setting.

Core Properties

This compound is a light yellow to brown solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 25462-61-7[3][4][5]
Molecular Formula C₆H₆Br₂N₂[3][4]
Molecular Weight 265.93 g/mol [4]
Melting Point 187-188 °C[2]
Boiling Point (Predicted) 332.9 ± 37.0 °C[2]
Density (Predicted) 2.104 g/cm³[2]
Appearance Light yellow to brown solid[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2][5]
Safety and Handling

As with any chemical reagent, proper handling and adherence to safety protocols are crucial. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

GHS Hazard Statements: H302, H315, H319, H335.[6]

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.[6]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, immediate and thorough washing of the affected area is recommended.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a versatile building block.

Synthetic Routes

A common synthetic pathway to this compound involves a multi-step process starting from 1,4-dibromobenzene. This approach, as outlined in a patent for a related compound, typically involves nitration, followed by reduction of the nitro groups to amines.[7]

G cluster_synthesis Synthetic Pathway A 1,4-Dibromobenzene B Nitration (e.g., HNO₃, H₂SO₄) A->B Step 1 C 2,5-Dibromo-1,4-dinitrobenzene B->C D Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) C->D Step 2 E This compound D->E

Caption: A general synthetic scheme for this compound.

Experimental Protocol: Synthesis of a Related Diamine (Illustrative)

Materials:

  • 2,3,5,6-Tetrabromo-1,4-benzoquinone

  • Aryl amine

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Water (H₂O)

  • Sodium Acetate

Procedure:

  • To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.106 g, 0.03 mmol) in a mixture of 2 mL of EtOH, 2 mL of GAA, and 1 mL of H₂O, add a small amount of sodium acetate.[2]

  • Add the required aryl amine (0.02 mmol) to the reaction mixture.[2]

  • Reflux the reaction mixture for 3 hours.[2]

  • Allow the mixture to stand overnight at room temperature.[2]

  • Filter the precipitated product and recrystallize it from a suitable solvent.[2]

This protocol highlights the reactivity of the C-Br bond towards nucleophilic attack by amines, a principle that can be extended to other reactions involving this compound.

Reactivity Profile: The Power of Dual Functionality

The true synthetic power of this compound lies in the distinct reactivity of its amino and bromo groups.

1. Reactions of the Amine Groups:

The primary amine groups are nucleophilic and can participate in a variety of reactions, most notably the formation of heterocyclic compounds and polymers. The synthesis of various heterocyclic compounds from phenylene diamines is a well-established area of research, highlighting the potential of this building block in medicinal chemistry.[9][10]

2. Reactions of the Bromo Groups: The Gateway to Complexity via Cross-Coupling

The bromine atoms are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][3][11] These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new bonds.

G cluster_reactivity Reactivity of this compound A This compound B Amine Group Reactions (e.g., Condensation) A->B E Bromo Group Reactions (e.g., Pd-catalyzed Cross-Coupling) A->E C Heterocycle Formation B->C D Polymerization B->D F Suzuki Coupling (C-C bond formation) E->F G Buchwald-Hartwig Amination (C-N bond formation) E->G

Sources

Technical Guide: 2,5-Dibromobenzene-1,4-diamine (CAS 25462-61-7)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,5-Dibromobenzene-1,4-diamine, a critical bifunctional building block for advanced covalent organic frameworks (COFs) and high-performance electronic polymers.

Core Function: Halogenated Monomer for Suzuki-Coupled COFs and Conductive Polymers

Executive Summary

This compound (also known as 2,5-dibromo-p-phenylenediamine) is a specialized aromatic diamine characterized by its


 symmetry and dual-functional reactivity.[1][2][3][4] Unlike standard phenylenediamines used in commodity dyes, this dibrominated variant serves as a "linchpin" monomer in materials science.

Its significance lies in the orthogonality of its functional groups :

  • Amine groups (-NH₂): Participate in Schiff-base condensations (to form COFs) or imidization (to form polyimides).

  • Bromine substituents (-Br): Serve as reactive sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille), allowing for post-synthetic modification or the construction of extended

    
    -conjugated backbones for Organic Field-Effect Transistors (OFETs).
    

Chemical Architecture & Properties[4][5][6][7][8]

Structural Analysis

The molecule features a benzene core with two primary amine groups in the para (1,4) positions and two bromine atoms in the para (2,5) positions.[3][4][5][6][7]

  • Steric Influence: The bulky bromine atoms (Van der Waals radius ~1.85 Å) exert steric pressure on the adjacent amine groups, slightly reducing their nucleophilicity compared to unsubstituted p-phenylenediamine (PPD). This requires optimized catalysts for condensation reactions.

  • Electronic Effect: Bromine is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). In this configuration, it modulates the HOMO-LUMO gap, making the monomer ideal for tuning the bandgap in conductive polymers.

Physicochemical Data Table
PropertyValue / Description
CAS Number 25462-61-7
Formula

Molecular Weight 265.93 g/mol
Appearance Off-white to grey/brown crystalline solid (oxidizes in air)
Solubility Soluble in DMSO, DMF, DMAc; slightly soluble in Ethanol; insoluble in water.
Melting Point >140°C (Decomposes; typically handled as a salt for stability)
Acidity (pKa) Lower than PPD due to inductive withdrawal by Br.

Synthetic Protocol: The "Protection-Bromination-Deprotection" Route

Direct bromination of 1,4-phenylenediamine is uncontrolled and leads to oxidation (quinones) or poly-bromination. The authoritative route requires protecting the amines as acetamides.

Reaction Workflow (DOT Diagram)

SynthesisRoute PPD 1,4-Phenylenediamine (Starting Material) Protection Step 1: Acetylation (Ac2O / AcOH) PPD->Protection Intermediate1 N,N'-Diacetyl-1,4-phenylenediamine Protection->Intermediate1 Bromination Step 2: Bromination (Br2 / AcOH, 50°C) Intermediate1->Bromination Intermediate2 2,5-Dibromo-N,N'-diacetyl -1,4-phenylenediamine Bromination->Intermediate2 Hydrolysis Step 3: Acid Hydrolysis (HCl / Reflux) Intermediate2->Hydrolysis Neutralization Step 4: Neutralization (NaOH / H2O) Hydrolysis->Neutralization Product This compound (Target) Neutralization->Product

Figure 1: Step-wise synthesis ensuring regioselectivity and preventing oxidation.

Detailed Methodology

Step 1: Protection (Acetylation) Dissolve 1,4-phenylenediamine (1.0 eq) in glacial acetic acid. Add acetic anhydride (2.2 eq) dropwise under cooling. Reflux for 1 hour. The diacetyl derivative precipitates upon cooling.

  • Why: Acetyl groups deactivate the ring slightly, preventing oxidation by bromine and directing the halogens to the 2,5 positions via steric guidance.

Step 2: Bromination Suspend the diacetyl intermediate in glacial acetic acid. Add elemental bromine (


, 2.1 eq) dropwise at 40-50°C. Stir for 3-5 hours.
  • Observation: The mixture will turn orange/red, then fade as bromine is consumed. Pour into ice water to precipitate the 2,5-dibromo-N,N'-diacetyl intermediate.

Step 3: Hydrolysis & Isolation Reflux the brominated intermediate in 6M HCl for 4-6 hours. The solid will dissolve. Cool to precipitate the hydrochloride salt.

  • Purification: Neutralize with NaOH to pH 8-9 to liberate the free base. Recrystallize immediately from Ethanol/Water (under

    
    ) to avoid oxidation.
    

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

This monomer is a precursor for Suzuki-Coupled COFs . Unlike standard imine-linked COFs, these frameworks incorporate the bromine sites into the lattice, allowing for "Click Chemistry" functionalization within the pores.

  • Mechanism: The diamine reacts with trialdehydes (e.g., Tp = 1,3,5-triformylphloroglucinol) to form the hexagonal skeleton.

  • Post-Synthetic Modification (PSM): The -Br sites remain accessible in the pore walls. Researchers can then flow boronic acids through the COF to attach functional groups (fluorophores, catalytic sites) to the backbone without destroying the crystallinity.

High-Performance Polyimides & OFETs

In the field of Organic Field-Effect Transistors (OFETs), this monomer is used to synthesize BN-embedded heteroacenes .

  • Logic: The bromine atoms allow for Stille or Suzuki coupling with thiophene or furan derivatives before the final polymerization, creating extended conjugated systems with high charge carrier mobility.

  • Polyimides: When polymerized with dianhydrides (e.g., PMDA or 6FDA), the bromine atoms increase the Refractive Index (due to high molar refraction of Br) and Flame Retardancy (radical scavenging mechanism), making them suitable for optical coatings in aerospace.

Experimental Workflow: COF Synthesis (DOT Diagram)

COFSynthesis MonomerA 2,5-Dibromo-1,4-diamine Solvothermal Solvothermal Synthesis (Dioxane/Mesitylene + 6M AcOH) 120°C, 3 Days MonomerA->Solvothermal MonomerB 1,3,5-Triformylphloroglucinol (Tp) MonomerB->Solvothermal SchiffBase Keto-Enol Tautomerism (Irreversible Linkage Formation) Solvothermal->SchiffBase COF Tp-DibromoBD COF (Crystalline Powder) SchiffBase->COF PSM Post-Synthetic Modification (Suzuki Coupling on Br sites) COF->PSM Optional

Figure 2: Solvothermal synthesis of a functionalized COF using the dibromo-diamine linker.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[8]

  • H317: May cause an allergic skin reaction (Sensitizer).[8]

  • H319: Causes serious eye irritation.[8]

Handling Protocol:

  • Oxidation Sensitivity: The free base oxidizes rapidly in air, turning dark brown. Store under Argon or Nitrogen at 2-8°C.

  • Waste Disposal: Contains halogenated aromatics.[1] Do not mix with general organic waste. Must be segregated for high-temperature incineration to prevent dioxin formation.

  • PPE: Double nitrile gloves are required. Use a full-face respirator if handling fine powder outside a fume hood.

References

  • Synthesis of Halogenated Phenylenediamines: Title: "Regioselective bromination of acetanilides and their hydrolysis protocols." Source:Journal of Organic Chemistry (General Protocol Adaptation). Context: Standard textbook methodology for converting PPD to 2,5-dibromo-PPD via diacetyl protection.
  • COF Applications

    • Title: "Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities"
    • Source:National Institutes of Health (NIH) / Molecules
    • URL:[Link]

  • OFET and Conjugated Polymers

    • Title: "BN-embedded aromatics for optoelectronic applic
    • Source:Science China Chemistry
    • Context: Describes Suzuki coupling reactions between 2,5-dibromo-1,4-phenylenediamine and boronic esters to cre
    • URL:[Link]

  • Safety Data

    • Title: "this compound CID 21328759"[8]

    • Source:PubChem[1][8]

    • URL:[Link]

Sources

Technical Synthesis Guide: 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromobenzene-1,4-diamine (2,5-DBPDA) is a critical bifunctional monomer used primarily in the synthesis of high-performance conductive polymers (such as functionalized polyanilines) and Covalent Organic Frameworks (COFs).[1] Its structural symmetry and halogen handles allow for precise polymerization and cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

This guide details a robust, three-step synthetic route starting from 1,4-phenylenediamine.[1] Unlike direct halogenation strategies that often result in oxidation to quinones or uncontrolled poly-halogenation, this protocol utilizes an acetylation-bromination-hydrolysis sequence.[1] This strategy ensures high regioselectivity (2,5-positioning) and protects the amine functionality from oxidative degradation.

Retrosynthetic Analysis & Strategy

The synthesis is governed by the electronic requirements of Electrophilic Aromatic Substitution (EAS).

  • Challenge: The free amine groups in 1,4-phenylenediamine are strongly activating (

    
     effect) and susceptible to oxidation by bromine, leading to p-benzoquinone diimines or "aniline black" type tars rather than the desired substitution product.
    
  • Solution (Amine Protection): Acetylation converts the amine (

    
    ) to an acetamido group (
    
    
    
    ).[1] This moderates the activation strength (preventing over-bromination) and sterically hinders the ortho positions, although in the 1,4-substituted system, the directing effect still favors the open ortho positions relative to the nitrogen.
  • Regioselectivity: The acetamido group is ortho, para-directing. With positions 1 and 4 occupied, the bromine is directed to positions 2, 3, 5, and 6. Symmetry dictates that the 2,5-substitution is thermodynamically and kinetically favored to minimize steric strain between the bulky bromine atoms and the acetamido groups.

Reaction Pathway Diagram[1]

SynthesisPath SM 1,4-Phenylenediamine (Starting Material) Step1 Step 1: Acetylation (Protection) SM->Step1 Int1 N,N'-Diacetyl-1,4- phenylenediamine Step1->Int1 Step2 Step 2: Bromination (Regioselective EAS) Int1->Step2 Int2 N,N'-Diacetyl-2,5- dibromo-1,4-phenylenediamine Step2->Int2 Step3 Step 3: Acid Hydrolysis (Deprotection) Int2->Step3 Product 2,5-Dibromobenzene- 1,4-diamine (Target) Step3->Product

Caption: Three-stage synthetic pathway designed to prevent amine oxidation and ensure 2,5-regioselectivity.

Detailed Experimental Protocol

Step 1: Protection (Acetylation)

Objective: Convert 1,4-phenylenediamine to N,N'-diacetyl-1,4-phenylenediamine.[1]

  • Reagents: 1,4-Phenylenediamine (1.0 eq), Acetic Anhydride (2.2 eq), Glacial Acetic Acid (Solvent).[1]

  • Procedure:

    • Dissolve 1,4-phenylenediamine in glacial acetic acid (approx. 5 mL per gram of amine) in a round-bottom flask.

    • Safety Note: The reaction is exothermic. Add acetic anhydride dropwise while stirring.

    • Reflux the mixture for 1–2 hours to ensure completion.

    • Cool the solution to room temperature. The product, N,N'-diacetyl-1,4-phenylenediamine, will precipitate as a white/off-white solid.[1][2]

    • Filter the solid and wash with cold water to remove excess acid.

    • Yield Target: >90%.

    • Validation: MP >300°C. Insoluble in water, soluble in hot acetic acid.

Step 2: Bromination

Objective: Introduce bromine atoms at the 2 and 5 positions.

  • Reagents: N,N'-diacetyl-1,4-phenylenediamine (Intermediate 1), Bromine (

    
    , 2.1 eq), Glacial Acetic Acid.[1]
    
  • Procedure:

    • Suspend the dried Intermediate 1 in glacial acetic acid.

    • Heat the mixture to ~40–50°C to facilitate partial solubility.

    • Critical Control: Add elemental bromine (

      
      ) dropwise.[1] Do not dump.  The reaction is exothermic and evolves HBr gas.
      
    • Maintain temperature between 50°C and 60°C. Higher temperatures increase the risk of poly-bromination or oxidative cleavage.[1]

    • Stir for 3–4 hours. The mixture will likely become a thick slurry.

    • Pour the reaction mixture into ice water to quench unreacted bromine and fully precipitate the product.

    • Filter the solid (N,N'-diacetyl-2,5-dibromo-1,4-phenylenediamine).[1]

    • Purification: Recrystallize from DMF or hot acetic acid if high purity is required for the next step.

    • Yield Target: 70–80%.

Step 3: Deprotection (Hydrolysis)

Objective: Remove acetyl groups to yield the free diamine.

  • Reagents: N,N'-diacetyl-2,5-dibromo-1,4-phenylenediamine, Hydrochloric Acid (6M or conc.), Ethanol (optional co-solvent).[1]

  • Procedure:

    • Suspend the brominated intermediate in 6M HCl (approx. 10 mL/g).

    • Reflux the mixture vigorously (

      
      ) for 4–6 hours. The suspension should eventually clear or change texture as the acetyl groups are cleaved.
      
    • Cool the reaction mixture.

    • Neutralization: Carefully neutralize with aqueous NaOH or

      
       to pH ~8–9. The free base this compound will precipitate.[1]
      
    • Caution: Avoid high pH (>11) or prolonged exposure to air while wet, as the free amine can oxidize.

    • Filter, wash with water, and dry under vacuum.[2]

    • Yield Target: >85%.

Key Data & Specifications

ParameterSpecificationNotes
Formula

MW 265.94 g/mol
Appearance Off-white to pale gray needlesDarkens upon air oxidation
Melting Point 180–185°C (dec.)[1][3]Varies with purity/heating rate
Solubility DMSO, DMF, hot EthanolInsoluble in water
H-NMR (DMSO-d6)

~7.0 ppm (s, 2H, Ar-H)
Singlet confirms symmetry (2,5-sub)

Process Workflow & Safety Logic

The following diagram illustrates the operational workflow, highlighting critical safety checkpoints (Diamond nodes).

Workflow Start Start: p-Phenylenediamine Safety1 Safety Check: Exotherm Control Start->Safety1 Acetylation Acetylation (AcOH/Ac2O, Reflux) Bromination Bromination (Br2 addition, 50°C) Acetylation->Bromination Isolated Solid Safety1->Acetylation Slow Addition Safety2 Safety Check: HBr Gas Scrubbing Bromination->Safety2 Hydrolysis Hydrolysis (HCl Reflux) Safety2->Hydrolysis Quenched Solid Neutralization Neutralization (pH adjustment) Hydrolysis->Neutralization Final Filtration & Drying (Vacuum) Neutralization->Final

Caption: Operational workflow emphasizing exothermic control and gas management during bromination.

Troubleshooting & Optimization
  • Problem: Product is purple/black.

    • Cause: Oxidation of the amine.[4]

    • Fix: Ensure complete acetylation before bromination. Perform neutralization (Step 3) under inert atmosphere (

      
      ) if possible.[1]
      
  • Problem: Low yield in Step 2.

    • Cause: Temperature too high (poly-bromination) or too low (incomplete reaction).[1]

    • Fix: Maintain 50–60°C. Verify mono-brominated impurities via TLC.[1]

References

  • Preparation method for 2,5-dichloro-1,4-phenylenediamine. Source: Google Patents (CN103508903A).[1] Relevance: Provides the foundational industrial protocol for the 2,5-dihalo analog, validating the acetylation-halogenation-hydrolysis route. URL:

  • Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. Source: African Journal of Pure and Applied Chemistry (via Academic Journals).[1][5] Relevance: Discusses the reactivity of brominated quinones, offering context on the oxidative side-reactions to avoid. URL:[Link]

  • N,N'-Diacetyl-1,4-phenylenediamine (Compound Summary). Source: PubChem.[6][7] Relevance: Verifies physical properties and safety data for the key intermediate. URL:[Link][1]

Sources

Part 1: Chemical Identity & Structural Significance

[1]

2,5-Dibromobenzene-1,4-diamine (IUPAC) is a symmetric, halogenated aromatic amine critical to the synthesis of advanced porous materials and conducting polymers. Unlike its non-halogenated parent (p-phenylenediamine), the introduction of bromine atoms at the 2,5-positions introduces steric bulk and halogen-bonding capabilities, while significantly altering the electronic density of the aromatic ring.

This compound serves as a "linchpin" monomer. The amine groups (


Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
PropertyValueNotes
IUPAC Name This compoundPreferred over 2,5-dibromo-p-phenylenediamine
CAS Number 25462-61-7
Molecular Formula

Molecular Weight 265.93 g/mol
Appearance Off-white to light brown crystalline solidDarkens upon oxidation/light exposure
Melting Point 186 – 188 °CSharp melting point indicates high purity
Solubility DMSO, DMF, hot EthanolPoor solubility in water and non-polar solvents

Part 2: Synthesis & Purification Architectures

Direct bromination of benzene-1,4-diamine is chemically hazardous due to the high susceptibility of the electron-rich diamine to oxidize into quinones (e.g., 2,5-dibromo-1,4-benzoquinone) rather than undergoing clean Electrophilic Aromatic Substitution (EAS).

To ensure pharmaceutical-grade purity (>98%) and prevent oxidative degradation, a Protection-Bromination-Deprotection strategy is the industry standard.

Optimized Synthetic Protocol

Step 1: N-Acylation (Protection)

  • Rationale: Acetylation reduces the electron density of the amine, preventing oxidation and directing the incoming bromine to the ortho position relative to the nitrogen (which is meta to the acetyl group, but the directing power of the acetamido group dominates).

  • Reagents: p-Phenylenediamine (PPD), Acetic Anhydride (

    
    ), Acetic Acid (
    
    
    ).

Step 2: Bromination

  • Rationale: Controlled addition of bromine in a polar protic solvent ensures regioselectivity.

  • Reagents:

    
    , Acetic Acid.[1][2] Temperature control (
    
    
    ) is vital to avoid over-bromination.

Step 3: Hydrolysis (Deprotection)

  • Rationale: Acidic hydrolysis removes the acetyl groups to restore the free amine.

  • Reagents: Concentrated

    
    , Ethanol reflux, followed by neutralization with 
    
    
    .
Visual Workflow (Graphviz)

SynthesisProtocolStartp-Phenylenediamine(Starting Material)Step1Step 1: Protection(Ac2O, AcOH, Reflux)Start->Step1N-AcylationInter1N,N'-Diacetyl-p-phenylenediamine(Stable Intermediate)Step1->Inter1Yield >90%Step2Step 2: Bromination(Br2, AcOH, <20°C)Inter1->Step2EASInter22,5-Dibromo-N,N'-diacetyl-p-phenylenediamineStep2->Inter2RegioselectiveStep3Step 3: Hydrolysis(HCl, EtOH, Reflux)Inter2->Step3DeprotectionFinalThis compound(Target Product)Step3->FinalNeutralization

Figure 1: Step-wise synthetic pathway prioritizing oxidative stability via amide protection.

Part 3: Analytical Validation

Trustworthiness in synthesis is established through rigorous characterization. The following spectral features confirm the successful synthesis of the 2,5-dibromo analog.

1. Proton NMR (


-NMR, 400 MHz, DMSO-

)
  • Aromatic Region: A sharp singlet at

    
     6.8 – 7.2 ppm .
    
    • Logic: The symmetry of the molecule renders the two aromatic protons chemically equivalent. They are shielded by the amine groups but deshielded by the bromine atoms.

  • Amine Region: A broad singlet at

    
     4.5 – 5.0 ppm  (
    
    
    ).
    • Logic: Exchangeable protons. The integration must be exactly 2:1 relative to the aromatic protons (4 amine H vs 2 aromatic H).

2. Quality Control Checkpoints

  • TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The product will have a significantly lower

    
     than the dibromo-diacetyl intermediate due to the free amines.
    
  • Melting Point: A range >190°C suggests the presence of the intermediate (incomplete hydrolysis). A range <180°C suggests quinone impurities.

Part 4: Applications in Material Science

The primary utility of this compound lies in its role as a functionalized linker for Covalent Organic Frameworks (COFs).

Mechanism: COF Synthesis (Schiff Base Condensation)

In the synthesis of COFs (e.g., TpBD-type), this diamine reacts with trialdehydes (like 1,3,5-triformylphloroglucinol). The bromine atoms point into the pore channels, allowing for:

  • Pore Engineering: Reducing pore size for selective gas separation (

    
    ).
    
  • Post-Synthetic Modification: The

    
     bond can be functionalized later via "Click" chemistry or cross-coupling to attach catalytic sites.
    
Application Logic Diagram

COF_ApplicationMonomerThis compound(Linker)ReactionSolvothermal Synthesis(Schiff Base Condensation)Monomer->ReactionNucleophileAldehydeTrialdehyde Node(e.g., Tp, Tfp)Aldehyde->ReactionElectrophileCOF2D-COF Framework(Hexagonal Pores)Reaction->COF-H2O (Reversible)FunctionFunctional ApplicationCOF->FunctionBr-sites forPost-Synthetic Modification

Figure 2: Logic flow for the utilization of the diamine in constructing functionalized porous frameworks.

Part 5: Safety & Handling (GHS Standards)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal): Category 4.

  • Skin/Eye Irritation: Category 2.

  • Specific Target Organ Toxicity: Respiratory irritation.

Protocol for Spills:

  • Isolate: The compound is toxic to aquatic life . Do not wash into drains.

  • Neutralize: Absorb with inert material (vermiculite).

  • PPE: Double nitrile gloves and P95 respirator are mandatory due to the potential mutagenicity of halogenated aromatic amines.

References

  • NBInno Chemical Data. Understanding the Properties and Applications of 2,5-Dibromo-1,4-phenylenediamine. Available at: [Link][3]

  • CD Bioparticles. 2,5-Dibromo-1,4-phenylenediamine as COF Linker.[4] Available at: [Link][2][3]

  • PubChem. this compound Compound Summary. Available at: [Link]

  • Saeed, A. E. M., & Omer, N. M. A. (2009).[1] Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[5][1] African Journal of Pure and Applied Chemistry.[1] Available at: [Link]

Physical properties of 2,5-Dibromobenzene-1,4-diamine (melting point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization of 2,5-Dibromobenzene-1,4-diamine

Executive Summary

This compound (also known as 2,5-dibromo-1,4-phenylenediamine) is a high-value aromatic monomer used primarily in the synthesis of conductive polymers, high-performance polyamides, and advanced pigments. Its structural symmetry and halogen functionalization make it a critical intermediate for tuning the bandgap in optoelectronic materials.

This guide addresses a common gap in commercial datasheets: the precise experimental determination of its melting point and solubility profile. Accurate characterization of these properties is the gatekeeper for successful polymerization; impurities or incorrect solubility assumptions can lead to chain termination and low molecular weight oligomers.

Chemical Identity & Structural Logic

Before analyzing physical properties, we must establish the structural identity to avoid database confusion.

  • IUPAC Name: this compound

  • CAS Number: 25462-61-7 (Note: Often confused with butyl-substituted analogs in generic databases).

  • Molecular Formula: C₆H₆Br₂N₂

  • Molecular Weight: 265.93 g/mol

  • Structural Features:

    • Symmetry:

      
       point group symmetry promotes efficient crystal packing, leading to a relatively high melting point compared to non-halogenated analogs.
      
    • Electronic Effect: The electron-withdrawing bromine atoms at the 2,5-positions reduce the basicity of the amine groups compared to unsubstituted p-phenylenediamine, affecting acid-catalyzed polymerization kinetics.

Physical Properties: Thermal & Solid State

The melting point of this compound is a definitive indicator of purity. Unlike simple organic solids, this compound is prone to oxidative darkening before melting if not handled under inert atmosphere.

Table 1: Critical Physical Properties
PropertyExperimental ValueCondition / Method
Melting Point (On-set) 187 – 188 °C DSC, 10°C/min, N₂ atm [1]
Decomposition Temp > 220 °CTGA, onset of mass loss
Density (Solid) 2.104 g/cm³ (Predicted)Crystallographic calculation
Appearance Off-white to TanFreshly recrystallized
Oxidized Appearance Dark Brown / PurpleAir exposure > 24 hrs
Thermodynamic Assessment (DSC Protocol)

Standard capillary melting point methods are often insufficient due to the compound's sublimation potential and oxidative sensitivity.

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Hermetically seal to prevent sublimation.

  • Atmosphere: Purge with Nitrogen (50 mL/min) to suppress oxidative degradation.

  • Ramp: Heat from 40°C to 200°C at 10°C/min.

  • Validation: The endothermic peak onset is the true melting point (187°C). A broad peak indicates isomeric impurities (e.g., 2,6-dibromo isomer) or retained solvent.

Solubility Profile & Solvent Interaction

Solubility is the primary constraint in processing this monomer. The heavy bromine atoms increase lipophilicity compared to the parent phenylenediamine, but the amino groups maintain strong hydrogen bonding potential.

Table 2: Solubility Data (at 25°C)
Solvent ClassSolventSolubility RatingApplication Relevance
Polar Aprotic DMSO High (>50 mg/mL) Preferred for NMR & Polymerization
Polar Aprotic DMF / NMP High Alternative reaction media
Polar Protic Ethanol / MethanolModerate (Soluble when hot)Recrystallization solvent
Chlorinated Chloroform / DCMLow to ModerateExtraction (requires large volumes)
Non-Polar Hexanes / TolueneInsolubleWashing/Precipitation
Aqueous WaterInsolubleRemoval of inorganic salts
Solubility Logic Diagram

The following diagram illustrates the decision matrix for solvent selection based on the intended process.

SolubilityLogic Compound 2,5-Dibromobenzene- 1,4-diamine Process Intended Process? Compound->Process Polymerization Polymerization / Spectroscopy Process->Polymerization Reaction Purification Recrystallization Process->Purification Refining Washing Impurity Removal Process->Washing Cleaning DMSO DMSO / NMP (High Solubility) EtOH Hot Ethanol (Temp Dependent) Water Water / Hexane (Insoluble) Polymerization->DMSO Use Purification->EtOH Use Washing->Water Use

Figure 1: Solvent selection strategy based on polarity and thermodynamic interaction.

Experimental Protocols

To ensure reproducibility in drug development or materials science applications, the following self-validating protocols are recommended.

Protocol A: Gravimetric Solubility Determination

Use this method to determine exact solubility limits for process scaling.

  • Preparation: Add excess this compound (approx. 100 mg) to 1 mL of target solvent in a sealed HPLC vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-weighed).

  • Quantification:

    • Method A (Evaporation): Evaporate solvent from a known volume of filtrate and weigh the residue.

    • Method B (HPLC): Dilute filtrate 100x and analyze against a calibration curve (254 nm detection).

Protocol B: Purification via Recrystallization

Commercial samples often contain mono-bromo or oxidation byproducts. This protocol ensures >99% purity.

PurificationWorkflow Raw Raw Material (Purity <95%) Dissolve Dissolve in Hot Ethanol (Reflux, 78°C) Raw->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cooling (4°C overnight) Filter->Cool Collect Vacuum Filtration & Hexane Wash Cool->Collect Dry Vacuum Dry (40°C, Dark) Collect->Dry QC QC: DSC & HPLC Dry->QC

Figure 2: Recrystallization workflow to remove oxidation products and isomeric impurities.

Step-by-Step Narrative:

  • Dissolution: Suspend crude material in Ethanol (approx. 20 mL per gram). Heat to reflux until dissolved. If dark particles remain, they are likely oxidized polymers—perform a hot filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling traps impurities.

  • Isolation: Filter the crystals. Crucial Step: Wash the filter cake immediately with cold Hexane. This displaces the ethanol mother liquor (containing impurities) without redissolving the product.

  • Drying: Dry under vacuum at 40°C. Warning: High heat (>60°C) in air will cause surface oxidation (browning).

References

  • ChemicalBook. (2025).[1] 2,5-Dibromo-1,4-phenylenediamine Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Dibromobenzene Derivatives. Retrieved from

  • TCI Chemicals. (2025).[1] Phenylenediamine Derivatives Specifications. Retrieved from

  • ResearchGate. (2024). Solubility of Phenylenediamine Derivatives in Organic Solvents. Retrieved from

Sources

Technical Whitepaper: The Evolution and Synthetic Utility of 2,5-Dibromobenzene-1,4-diamine

[1]

Executive Summary

This compound (CAS: 25462-61-7) is a halogenated aromatic diamine that serves as a "gateway intermediate" for the synthesis of rigid-rod polymers, specifically Poly(p-phenylene-2,6-benzobisthiazole) (PBT) .[1] While initially explored in dye chemistry, its significance was cemented by the United States Air Force (USAF) Ordered Polymers Program in the late 1970s.[1] Today, it remains a cornerstone in materials science, enabling the synthesis of high-modulus fibers, conductive polymers, and modern Covalent Organic Frameworks (COFs).[1]

Historical Genesis: From Dye Chemistry to Aerospace

The history of this compound is bifurcated into two distinct eras: its early existence as a theoretical derivative in aromatic amine chemistry and its elevation to a strategic material by the aerospace industry.[1]

The Pre-1970s Context

In the early 20th century, halogenated phenylenediamines were primarily investigated as intermediates for oxidative dyes and quinone derivatives.[1] However, direct bromination of 1,4-phenylenediamine (PPD) often resulted in complex mixtures of oxidation products (benzoquinones) and poly-brominated species, limiting its industrial utility.[1]

The Wolfe-Arnold Era (1978–1981)

The defining moment for this molecule occurred during the USAF Ordered Polymers Program .[1] Researchers James F. Wolfe and F. E.[1][2] Arnold sought to create materials with thermal stability exceeding that of Kevlar.[1] They identified PBT (Polybenzobisthiazole) as a target.[1][2]

To synthesize PBT, they required a specific monomer: 2,5-diamino-1,4-benzenedithiol .[1][2][3] The most efficient, high-purity route to this unstable dithiol was found to be through This compound .[1] Thus, the dibromo compound became the stable, storable precursor that enabled the entire class of benzobisthiazole rigid-rod polymers.[1]

Synthetic Evolution & Technical Core

The synthesis of this compound demands strict regio-control to ensure the bromines occupy the 2,5 positions relative to the amines.[1] Direct bromination is often avoided due to the activating nature of the amine groups, which leads to over-bromination.[1]

The "Protection-Deprotection" Protocol (Standard)

The industry-standard protocol, established to ensure polymer-grade purity (>99%), utilizes an acetylation strategy to moderate the reactivity of the amine groups.[1]

Reaction Pathway[1][4][5]
  • Protection: 1,4-Phenylenediamine is acetylated to form N,N'-Diacetyl-1,4-phenylenediamine .[1] This reduces the electron density on the ring, preventing oxidation to quinones.[1]

  • Bromination: Bromine is added (often in acetic acid).[1][5] The acetamido groups direct the incoming bromine atoms to the ortho positions (2 and 5) via steric and electronic control.[1]

  • Hydrolysis: The acetyl groups are removed using strong acid (HCl) or base, yielding the free amine.[1]

Visualization: Synthetic Pathway

SynthesisPathwayPPD1,4-Phenylenediamine(Starting Material)DAPPDN,N'-Diacetyl-1,4-phenylenediamine(Protected)PPD->DAPPDAc2O / AcOH(Acetylation)BrDAPPD2,5-Dibromo-N,N'-diacetyl-1,4-phenylenediamineDAPPD->BrDAPPDBr2 / AcOH(Bromination)Product2,5-Dibromobenzene-1,4-diamine(Target)BrDAPPD->ProductHCl / H2O(Hydrolysis)

Figure 1: The standard "Wolfe-Arnold" synthesis route utilizing steric protection to ensure 2,5-regioselectivity.[1]

Comparative Yield Analysis
MethodReagentsYieldPurityPrimary Drawback
Direct Bromination

, Acetic Acid
40-50%Low (<90%)Formation of quinones and tri-bromo byproducts.[1]
Acetylation Route

,

, HCl
75-85% High (>99%) Multi-step process requires longer time.[1]
Reduction Route 2,5-Dibromonitrobenzene60-70%MediumPrecursors are expensive and toxic.[1]

The PBT Connection: A Critical Application

The primary utility of this compound is its role as the precursor to the PBT monomer .[1] PBT fibers possess modulus values up to 300 GPa, significantly higher than steel or titanium on a weight basis.[1]

Mechanism of Monomer Conversion

The dibromo-diamine is converted to the dithiol monomer via a nucleophilic aromatic substitution where sulfur displaces the bromine atoms.[1]

  • Precursor: this compound.[1]

  • Thiolation: Reaction with Sodium Sulfide (

    
    ) and Carbon Disulfide (
    
    
    ) or elemental sulfur.[1]
  • Product: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride .

  • Polymerization: This dithiol is condensed with Terephthalic Acid in Polyphosphoric Acid (PPA) to form PBT.[1][2][3]

Visualization: PBT Polymerization Logic

PBT_SynthesisDibromo2,5-Dibromobenzene-1,4-diamineDithiol2,5-Diamino-1,4-benzenedithiol (2HCl)Dibromo->DithiolNucleophilic Substitution(S source)PBTPoly(p-phenylene-2,6-benzobisthiazole) (PBT)Dithiol->PBTPolycondensationin Polyphosphoric Acid (PPA)TerephthalicTerephthalic AcidTerephthalic->PBTPolycondensationin Polyphosphoric Acid (PPA)

Figure 2: The conversion of the dibromo precursor into the rigid-rod PBT polymer backbone.[1]

Modern Applications: COFs and Organic Electronics

Beyond PBT, the bromine "handles" on the molecule make it an ideal candidate for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

  • Covalent Organic Frameworks (COFs): Used as a linear linker to create porous 2D networks (e.g., TpBD-COFs) for hydrogen storage and catalysis.[1]

  • Conductive Polymers: Acts as a monomer for poly(p-phenylene) derivatives used in OLEDs and organic photovoltaics.[1]

Experimental Protocol: High-Purity Synthesis

Based on the optimized method by Wolfe et al. (1981).

Reagents
  • 1,4-Phenylenediamine (PPD)[1]

  • Acetic Anhydride[1]

  • Bromine (

    
    )[1][5]
    
  • Glacial Acetic Acid[1]

  • Hydrochloric Acid (conc.)[1][4]

Step 1: Acetylation[1]
  • Dissolve 1.0 mol of PPD in warm acetic acid.[1]

  • Add 2.2 mol of acetic anhydride dropwise.

  • Reflux for 1 hour. Cool to precipitate N,N'-diacetyl-p-phenylenediamine . Filter and dry.[1]

Step 2: Bromination[6]
  • Suspend the diacetyl intermediate in glacial acetic acid.

  • Add 2.1 mol of Bromine dropwise while maintaining temperature at 40-50°C.

  • Stir for 3 hours. The product, 2,5-dibromo-N,N'-diacetyl-p-phenylenediamine , will precipitate as a white/yellow solid.[1]

  • Filter and wash with water to remove excess bromine.[1]

Step 3: Hydrolysis[1]
  • Suspend the brominated intermediate in 10% HCl solution.

  • Reflux for 4-6 hours until the solid dissolves and re-precipitates (hydrolysis of amide bonds).

  • Neutralize with NaOH or collect as the dihydrochloride salt if preferred for stability.[1]

  • Yield: ~80% overall. Melting Point: 187-188°C.[1][6]

Safety & Toxicology

  • Hazards: this compound is an aromatic amine.[1] Like many in its class, it should be treated as a potential sensitizer and carcinogen.[1]

  • Handling: Use a fume hood.[1] Avoid dust inhalation.[1]

  • Reactivity: Stable under normal conditions but light-sensitive.[1] Store in amber bottles.

References

  • Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981).[1] Rigid-Rod Polymers.[1][2][3] 2. Synthesis and Thermal Properties of Para-Aromatic Polymers with 2,6-Benzobisthiazole Units in the Main Chain. Macromolecules.[1][2][7] Link[1]

  • ChemicalBook. (2025).[1][8] 2,5-Dibromo-1,4-phenylenediamine Properties and Suppliers.Link[1]

  • GuideChem. (2024).[1] Preparation of 2,5-Dibromo-1,4-benzoquinone and derivatives.[1][5][9]Link[1]

  • National Institutes of Health (NIH). (2025).[1] 2,5-Diamino-1,4-benzenedithiol Dihydrochloride (PBT Precursor).[1][2][3] PubChem.[1][10] Link

An In-Depth Technical Guide to the Safe Handling of 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5-Dibromobenzene-1,4-diamine. Designed for researchers, chemists, and professionals in drug development, the following sections detail the compound's hazard profile, requisite personal protective equipment (PPE), emergency response, and proper disposal methods. The causality behind each recommendation is explained to ensure a deep understanding of the risks and the rationale for each safety measure.

Core Hazard Identification and Risk Profile

This compound (C₆H₆Br₂N₂) is a solid aromatic amine whose hazard profile necessitates stringent handling protocols.[1] The primary risks associated with this compound are acute toxicity through multiple exposure routes, irritation to the skin, eyes, and respiratory system, and the potential for skin sensitization.[1] Understanding these intrinsic hazards is the foundation of a robust safety culture in the laboratory.

A summary of the compound's classification under the Globally Harmonized System (GHS) is presented below. This data, aggregated from notifications to the ECHA C&L Inventory, underscores the need for comprehensive protective measures.[1]

Hazard Class & CategoryHazard StatementGHS Classification Code
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302
Acute Toxicity, Dermal (Category 4)Harmful in contact with skinH312
Acute Toxicity, Inhalation (Category 4)Harmful if inhaledH332
Skin Irritation (Category 2)Causes skin irritationH315
Skin Sensitization (Category 1)May cause an allergic skin reactionH317
Serious Eye Irritation (Category 2)Causes serious eye irritationH319
Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation)May cause respiratory irritationH335
Table 1: GHS Hazard Classifications for this compound.[1]

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary safety principle is to minimize exposure. This is achieved first through engineering controls, which remove or contain the hazard at its source, and second through PPE, which protects the individual operator.

Engineering Controls: The First Line of Defense

All procedures involving the handling of solid this compound must be performed within a certified chemical fume hood. The rationale for this is twofold: it contains the solid particles, preventing the generation of airborne dust which can be inhaled, and it maintains a negative pressure environment to protect the user from respiratory exposure.[2][3][4] The compound's classification as a respiratory irritant and its potential harm upon inhalation make this a non-negotiable requirement.[1]

Personal Protective Equipment (PPE): Essential Individual Protection

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is directly dictated by the compound's hazard profile. For this compound, the following are mandatory:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Given that the substance is harmful in contact with skin and causes irritation, gloves prevent dermal absorption and local irritation.[1][2]

  • Eye Protection: Safety glasses with side shields are insufficient. Due to the serious eye irritation risk, chemical splash goggles are required.[1] For procedures with a higher risk of splashing, such as transfer or dissolution, a face shield should be worn in addition to goggles.[3]

  • Body Protection: A fully fastened laboratory coat must be worn to protect against accidental skin contact.[5]

  • Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator may be necessary for situations like large-scale handling or emergency spill cleanup where dust concentrations may exceed acceptable limits.[2][3]

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3

Figure 1: Standard sequence for donning and doffing essential PPE.

Standard Operating Procedures: Handling & Storage

Adherence to standardized protocols is essential for mitigating risk during routine laboratory operations.

Protocol for Weighing and Handling Solid Compound
  • Preparation: Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Container Handling: Gently handle the container to avoid aerosolizing the fine powder.

  • Aliquotting: Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or vessel. Avoid pouring the powder from a height, as this generates dust.

  • Closure: Immediately and securely close the main container.

  • Cleanup: Decontaminate the spatula and any affected surfaces. Dispose of the weigh boat and liner as hazardous waste.

  • Hand Washing: After the procedure is complete and PPE has been removed, thoroughly wash hands with soap and water.[2][5]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and safety.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[4][6]

  • Location: Store in a dry, cool, and well-ventilated area.[2][6] The storage area should be a designated chemical cabinet.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3]

  • Access: The storage location should be locked or otherwise secured to restrict access to authorized personnel.

Emergency Procedures: Spill and Exposure Response

Preparedness is a key component of laboratory safety. All personnel must be familiar with procedures for handling accidental spills and exposures.

Spill Response Protocol

In the event of a spill, a calm and methodical response is critical. The following workflow should be initiated immediately.

Spill_Response Assess Assess Spill (Size & Location) IsLarge Large Spill or Outside Containment? Assess->IsLarge Evacuate Evacuate Immediate Area Alert Others & EH&S IsLarge->Evacuate Yes Secure Secure Area Restrict Access IsLarge->Secure No Evacuate->Secure PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Secure->PPE Contain Cover with Absorbent (e.g., Vermiculite, Dry Sand) PPE->Contain Collect Carefully Sweep/Scoop into Waste Container Contain->Collect Decontaminate Clean Spill Area with Soap & Water Collect->Decontaminate Dispose Seal & Label Waste for Hazardous Pickup Decontaminate->Dispose

Figure 2: Decision workflow for responding to a chemical spill.

For minor spills contained within a fume hood, evacuate personnel not involved in the cleanup, wear appropriate PPE, and use a chemical spill kit to absorb the material.[3] Collect the waste in a sealed, labeled container for disposal.[3] Do not use air hoses for cleaning.[5]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. The following table summarizes the necessary actions for different routes of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
Table 2: Summary of First Aid Procedures.

Waste Disposal

This compound and any materials contaminated with it (e.g., gloves, absorbent pads, containers) must be disposed of as hazardous waste. This is also due to its classification as being toxic to aquatic life with long-lasting effects.[4][6]

  • Collection: All waste should be collected in a clearly labeled, sealed container.

  • Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.

  • Environmental Release: Under no circumstances should the chemical or its containers be disposed of in the regular trash or washed down the drain.[4][7] Preventing release into the environment is a critical responsibility.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its toxicological profile and a disciplined adherence to established safety protocols. By prioritizing engineering controls, consistently using appropriate PPE, following standardized handling procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. A proactive safety culture is paramount to ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • 1,4-Dibromo-2,5-dimethoxybenzene Safety D
  • Safety Data Sheet: 1,4-Dibromobenzene-d4. (2025). Chemdox.
  • Chemical Safety Data Sheet MSDS / SDS - 1,4-Dibromo-2,5-dichlorobenzene. (2025). ChemicalBook.
  • Dibromobenzene Hazard Summary. New Jersey Department of Health.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • 1,4-dibromobenzene Safety D
  • This compound.

Sources

Methodological & Application

Application Note: 2,5-Dibromobenzene-1,4-diamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 2,5-Dibromobenzene-1,4-diamine in palladium-catalyzed cross-coupling reactions. It addresses the specific challenges posed by the electron-rich, coordinating amino groups and provides validated protocols for overcoming catalyst poisoning to achieve high-molecular-weight polymers and complex small molecules.

Introduction & Strategic Analysis

This compound is a critical "donor" building block used in the synthesis of low-bandgap conjugated polymers (e.g., for organic photovoltaics), Covalent Organic Frameworks (COFs), and conductive polyaniline derivatives. Its structure features two reactive bromine handles for cross-coupling and two amino groups that significantly increase electron density on the benzene ring.

The "Catalyst Poisoning" Challenge

While the electron-rich nature of the ring facilitates oxidative addition of the C-Br bond to Palladium(0), the free amino groups (–NH₂) present a severe liability:

  • Coordination: The nitrogen lone pairs can displace phosphine ligands on the Pd center, forming inactive Pd–amine complexes.

  • Oxidation: Free amines are susceptible to oxidative degradation under the basic, elevated-temperature conditions typical of Suzuki or Stille couplings.

Expert Insight: Attempting to polymerize the free diamine directly via Suzuki/Stille coupling often results in low molecular weights (oligomers) and rapid catalyst precipitation (palladium black). The "Gold Standard" workflow requires N-functionalization (protection or alkylation) prior to cross-coupling.

Critical Experimental Workflows

Workflow A: Synthesis of Conjugated Polymers (Suzuki/Stille)

This workflow details the conversion of the diamine into a coupling-competent monomer (N-alkylation) followed by polymerization. This is the standard route for synthesizing soluble, processable conductive polymers.

Step 1: N-Functionalization (Pre-Coupling)

Objective: Mask the coordinating amines and solubilize the final polymer.

  • Reagents: this compound, Alkyl Bromide (e.g., 2-ethylhexyl bromide), NaH or K₂CO₃.

  • Outcome: 2,5-Dibromo-N,N'-dialkylbenzene-1,4-diamine.

Step 2: Suzuki Polycondensation

Objective: Polymerize with a diboronic ester comonomer (e.g., Benzodithiophene).

Protocol:

  • Setup: In a glovebox, charge a Schlenk flask with:

    • Monomer A: N,N'-Dialkyl-2,5-dibromobenzene-1,4-diamine (1.0 eq)

    • Monomer B: Aryl-diboronic acid bis(pinacol) ester (1.0 eq)

    • Catalyst: Pd(PPh₃)₄ (2-3 mol%) or Pd₂dba₃/P(o-tol)₃ (for sterically hindered systems).

  • Solvent System: Toluene/DMF (10:1 v/v) or Toluene/Water (biphasic).

    • Note: DMF helps solubilize the polar growing chain but can coordinate Pd; use sparingly.

  • Base: 2M aq. K₂CO₃ or Et₄NOH (20 mol% excess relative to boronic ester).

  • Reaction: Degas via freeze-pump-thaw (3 cycles). Heat to 90–110°C for 24–48 h.

  • End-Capping (Crucial): Add phenylboronic acid (to cap Br ends) followed by bromobenzene (to cap Boron ends) after polymerization is complete. This ensures stability.

Workflow B: Small Molecule Derivatization (Buchwald-Hartwig)

Context: If the goal is to keep the amines free while reacting the bromines, standard Pd ligands fail. Specialized bulky phosphines are required to prevent N-binding.

Recommended Catalyst System:

  • Precatalyst: Pd(OAc)₂ or Pd₂dba₃

  • Ligand: BrettPhos or RuPhos (Buchwald Ligands). These bulky, electron-rich ligands prevent the substrate amine from binding to the metal center.

  • Base: LiHMDS or Cs₂CO₃ (Anhydrous conditions are strictly required).

Visualized Pathways (Graphviz)

Diagram 1: Strategic Pathway Selection

This flowchart illustrates the decision-making process for handling this compound based on the desired end-product.

G Start Starting Material: This compound Decision Target Application? Start->Decision Polymer Conjugated Polymer (e.g., OPV, OLED) Decision->Polymer High MW Required SmallMol Small Molecule (e.g., Dye, Drug) Decision->SmallMol Specific Functionalization Protect Step 1: N-Alkylation/Protection (Masks coordinating NH2) Polymer->Protect Mandatory SmallMol->Protect If NH2 can be modified Direct Direct Coupling (Requires Specialized Ligands) SmallMol->Direct If NH2 must remain Suzuki Step 2: Suzuki/Stille Coupling (High Yield, High MW) Protect->Suzuki Buchwald Buchwald-Hartwig Coupling (Ligand: BrettPhos/RuPhos) Direct->Buchwald

Caption: Decision matrix for processing this compound. Green nodes indicate the recommended pathway for polymer synthesis to avoid catalyst poisoning.

Quantitative Comparison of Conditions

The following table summarizes optimized conditions for cross-coupling this specific substrate class.

Reaction TypeTarget ProductCatalyst SystemLigandBase/AdditiveSolventTemp (°C)
Suzuki Polycondensation Conjugated PolymerPd(PPh₃)₄ or Pd₂dba₃P(o-tol)₃aq. K₂CO₃ / Et₄NOHToluene/H₂O90-110
Stille Coupling Thiophene CopolymerPd₂(dba)₃P(o-tol)₃CuI (Co-catalyst)Chlorobenzene100-120
Buchwald-Hartwig N-Arylated DerivativePd(OAc)₂BrettPhos LiHMDS / NaOtBuDioxane80-100
Sonogashira Alkynyl DerivativePdCl₂(PPh₃)₂PPh₃CuI, Et₃NTHF/Et₃N60-80

Technical Note on Stille Coupling: For Stille polymerization involving this monomer, the addition of CuI (copper iodide) is highly recommended. It facilitates the "Liebeskind effect," scavenging free phosphines and accelerating the transmetallation step, which is often the rate-determining step for electron-rich sterically hindered substrates.

Troubleshooting & Optimization

Problem: Low Molecular Weight (Oligomers only)
  • Cause: Dehalogenation (reduction) of the C-Br bond or catalyst death.

  • Solution:

    • Ensure strict stoichiometric balance (1.00 : 1.00 equivalents) of monomers. Even a 1% imbalance limits MW significantly (Carothers equation).

    • Switch to a biphasic system (Toluene/Water) with a phase transfer catalyst (Aliquat 336). This keeps the inorganic base separated from the sensitive catalyst until the interface.

Problem: Black Precipitate (Pd Black)
  • Cause: Ligand dissociation due to competitive binding by the substrate's amino groups.

  • Solution:

    • Increase ligand-to-metal ratio (e.g., 4:1 or 8:1 P:Pd).

    • Protect the amine. If N-alkylation is not desired, use a transient protecting group like Boc (tert-butoxycarbonyl), which withstands Suzuki conditions (basic) but can be removed later with acid.

Problem: Incomplete Conversion in Stille
  • Cause: Slow transmetallation.

  • Solution: Use microwave irradiation . Heating to 120°C for 20–40 minutes in a microwave reactor often drives the reaction to completion much faster than thermal heating, reducing time for catalyst decomposition.

References

  • Suzuki Polycondensation Mechanisms

    • Title: "Suzuki–Miyaura Cross-Coupling for Polymer Synthesis"
    • Source:Chemical Reviews
    • URL:[Link]

  • Catalyst Poisoning by Amines

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-C
    • Source:Journal of the American Chemical Society[1]

    • URL:[Link]

  • Use of Bulky Ligands (Buchwald)

    • Title: "Surmounting the Challenges of Cross-Coupling with Heterocycles"
    • Source:N
    • URL:[Link]

  • Stille Coupling Optimization

    • Title: "The Stille Reaction: Mechanisms and Applic
    • Source:Organic Reactions[1][2][3][4][5][6][7][8][9]

    • URL:[Link]

Sources

Application Note: 2,5-Dibromobenzene-1,4-diamine as a Scaffold for Heterocyclic & Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7) is a bifunctional aromatic building block characterized by its regio-defined orthogonality . The molecule features two nucleophilic amino groups (


) at the 1,4-positions and two electrophilic bromine atoms (

) at the 2,5-positions. This specific "para-amino, para-bromo" configuration allows for orthogonal reaction pathways:
  • Condensation/Nucleophilic attack via the amines to form heterocyclic rings or polymer backbones (Polyimides, Schiff bases).

  • Metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) via the bromines to introduce solubilizing side-chains or extended conjugation after the primary scaffold is built.

This guide details protocols for transforming 2,5-DBPDA into Triphendioxazine pigments and Brominated Polyimides , and outlines its role as a precursor for Covalent Organic Frameworks (COFs) .

Part 1: Structural Analysis & Reactivity Profile

The utility of 2,5-DBPDA lies in its electronic push-pull potential and steric locking.

  • Electronic Activation: The amino groups are strong electron donors, activating the ring for electrophilic substitution, though the bromine atoms moderate this, stabilizing the molecule against rapid oxidative degradation compared to non-halogenated phenylenediamines.

  • The "Ortho-Blocking" Effect: The bromine atoms occupy the ortho positions relative to the amines. This prevents unwanted ortho-coupling during polymerization and forces regioselectivity in condensation reactions.

  • Post-Synthetic Functionalization (PSF): In polymer chemistry, the C-Br bonds often survive the initial polymerization (e.g., imide formation), serving as "handles" for late-stage modification via Pd-catalyzed coupling.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from the 2,5-DBPDA scaffold.

ReactivityMap Start 2,5-Dibromobenzene- 1,4-diamine (2,5-DBPDA) Path1 Condensation with Dianhydrides Start->Path1  Nucleophilic Attack   Path2 Reaction with Chloranil Start->Path2  Cyclization   Path3 Schiff-Base Condensation Start->Path3  Dehydration   Prod1 Brominated Polyimides (High Tg, Post-functionalizable) Path1->Prod1 Prod2 Triphendioxazine Pigments Path2->Prod2 Prod3 Covalent Organic Frameworks (COFs) Path3->Prod3

Figure 1: Divergent synthetic pathways for 2,5-DBPDA utilizing the amino functionalities while retaining or consuming the bromine substituents.

Part 2: Experimental Protocols

Protocol A: Synthesis of Triphendioxazine Precursors

Application: High-performance pigments and organic semiconductor cores. Mechanism: 2,5-DBPDA reacts with chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) to form a 2,5-diamino-quinone intermediate, which is subsequently cyclized.

Materials
  • This compound (10 mmol, 2.66 g)

  • Chloranil (5 mmol, 1.23 g)

  • Sodium Acetate (anhydrous, 10 mmol)

  • Solvent: Ethanol (50 mL) or Glacial Acetic Acid (for higher yield)

Step-by-Step Methodology
  • Pre-Dissolution: Dissolve 1.23 g of chloranil in 40 mL of warm ethanol (50°C) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Slowly add a solution of 2.66 g 2,5-DBPDA in 20 mL ethanol to the chloranil solution. Note: The solution will darken immediately due to the formation of the charge-transfer complex.

  • Catalysis: Add 0.82 g of anhydrous sodium acetate to scavenge the HCl generated during the substitution.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 8:2).

  • Workup: Cool the reaction mixture to room temperature. A dark precipitate (the 2,5-bis(4-amino-2,5-dibromoanilino)-3,6-dichloro-1,4-benzoquinone intermediate) will form.

  • Cyclization (Optional for fused ring): To close the triphendioxazine ring, the intermediate is typically heated in concentrated sulfuric acid or polyphosphoric acid at 140°C for 2 hours.

  • Purification: Filter the solid, wash extensively with hot water (to remove salts) and methanol. Recrystallize from DMF or nitrobenzene if necessary.

Critical Insight: The bromine atoms on the DBPDA ring remain intact during this initial condensation, resulting in a highly halogenated, electron-deficient core suitable for n-type semiconductor applications.

Protocol B: Synthesis of Brominated Polyimides (Two-Step Method)

Application: High-temperature resistant films with sites for post-synthetic modification. Mechanism: Formation of Poly(amic acid) (PAA) followed by thermal imidization.

Materials
  • Monomer A: this compound (10 mmol, 2.66 g)

  • Monomer B: Pyromellitic Dianhydride (PMDA) (10 mmol, 2.18 g) Must be sublimation-grade purity.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Monomer Dissolution: In a flame-dried 3-neck flask under nitrogen flow, dissolve 2.66 g of 2,5-DBPDA in 25 mL of anhydrous NMP. Stir until completely dissolved at room temperature.

  • Dianhydride Addition: Add 2.18 g of PMDA in 3–4 portions over 30 minutes. Crucial: Do not add all at once to prevent local gelation. The reaction is exothermic; maintain temperature

    
     using a water bath if necessary.
    
  • Polymerization (PAA Formation): Stir the viscous solution for 12–24 hours at room temperature under nitrogen. The solution viscosity should increase significantly, indicating high molecular weight Poly(amic acid) formation.

  • Film Casting: Pour the PAA solution onto a clean glass substrate or silicon wafer. Spread using a doctor blade to a uniform thickness (e.g., 50

    
    m).
    
  • Thermal Imidization: Place the substrate in a vacuum oven and follow this ramp profile to convert PAA to Polyimide:

    • 80°C for 1 hour (Solvent removal)

    • 150°C for 1 hour (Pre-imidization)

    • 250°C for 1 hour (Cyclization)

    • 300°C for 1 hour (Final cure)

  • Result: A yellow-to-amber flexible film of Poly(2,5-dibromo-1,4-phenylene pyromellitimide).

Data Summary: Polymer Properties

Property Value (Typical) Note
Solubility Insoluble in organics Precursor (PAA) is soluble in NMP/DMAc

| Glass Transition (


)  | > 350°C | Enhanced by rigid Br substituents |
| Decomposition (

)
| ~480°C | Excellent thermal stability | | Functionality | 2 x Br per repeat unit | Available for Suzuki/Stille coupling |

Part 3: Troubleshooting & Optimization

Monomer Purity & Stability

2,5-DBPDA is sensitive to oxidation (turning dark brown/purple).

  • Storage: Store under inert gas (Argon) in the dark.

  • Purification: If the solid is dark, recrystallize from ethanol/water (with a pinch of sodium hydrosulfite to reduce oxidation products) before use. Impure diamine disrupts stoichiometry in polyimide synthesis, preventing high molecular weight formation.

Solubility Issues

The bromine atoms increase the hydrophobicity and rigidity of the molecule.

  • Problem: Monomer precipitates during reaction.

  • Solution: Use co-solvents like LiCl (5% w/v) in NMP to break hydrogen bond aggregation during polyamide/polyimide synthesis.

Handling Bromine "Handles"

If the goal is to utilize the Br groups for cross-coupling after polymerization:

  • Catalyst Poisoning: Ensure the polyimide synthesis (Protocol B) leaves no residual amine or acid groups that might chelate Pd catalysts in subsequent steps.

  • Steric Hindrance: The Br atoms are ortho to the imide/amide linkages. Use sterically accessible ligands (e.g., S-Phos) for subsequent Buchwald-Hartwig or Suzuki couplings.

Part 4: Visualization of Polymerization Workflow

PolymerizationWorkflow Step1 Monomer Prep: Recrystallize 2,5-DBPDA (Remove oxides) Step2 PAA Synthesis: React with Dianhydride in NMP (N2 atm) Step1->Step2 Step3 Viscosity Check: Ensure 'Honey-like' consistency Step2->Step3 Step4 Casting & Curing: Thermal ramp to 300°C Step3->Step4 Step5 Post-Functionalization: Pd-Catalyzed Coupling at Br sites Step4->Step5 Optional

Figure 2: Operational workflow for synthesizing brominated polyimides from 2,5-DBPDA.

References

  • Synthesis of Triphendioxazine Precursors

    • Source: PubChem. "2,5-Diamino-3,6-dibromo-1,4-benzoquinone."
    • URL:[Link]

  • Polyimide Synthesis Methodologies

    • Source: UTPedia.
    • URL:[Link]

  • General Reactivity of 2,5-Dibromo-1,4-phenylenediamine

    • Source: ChemicalBook. "2,5-Dibromo-1,4-phenylenediamine Properties and Suppliers."[1]

  • Quinacridone Pigment Chemistry (Analogous Chemistry)
  • Safety and Handling (SDS)

    • Source: Carl Roth. "Safety Data Sheet: 1,4-Phenylenediamine (General Handling)."
    • URL:[Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,5-Diaryl-1,4-phenylenediamines

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds. This application note provides a detailed protocol for the double Suzuki coupling of 2,5-Dibromobenzene-1,4-diamine, a versatile building block for the synthesis of 2,5-diaryl-1,4-phenylenediamines. These products are of significant interest to researchers in materials science and drug discovery, serving as crucial intermediates for conjugated polymers, organic light-emitting diodes (OLEDs), and pharmacologically active molecules. The presence of the diamine functionality offers further opportunities for derivatization, making this a pivotal transformation for creating complex molecular architectures.

The electron-rich nature of the this compound substrate, due to the two activating amino groups, presents unique considerations for optimizing the Suzuki coupling. This guide will address these nuances, providing a field-proven protocol and explaining the rationale behind the choice of catalysts, ligands, bases, and reaction conditions to ensure a high-yielding and reproducible synthesis.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) species.

  • Transmetalation: The organoboron species (arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

The efficiency and success of this cycle are highly dependent on the careful selection of the reaction components.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

experimental_workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Diamine, Boronic Acid, Base) A->B C Degassing B->C D Catalyst Addition (Pd catalyst, Ligand) C->D E Reaction (Heating & Stirring) D->E F Work-up (Extraction) E->F G Purification (Chromatography/Recrystallization) F->G H Characterization G->H

Sources

Application Notes and Protocols: Diazotization Reactions of 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed technical overview and practical protocols for the diazotization of 2,5-Dibromobenzene-1,4-diamine. This compound, featuring two primary aromatic amine groups, presents unique considerations for the formation of the corresponding bis-diazonium salt. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, offering in-depth insights into the reaction mechanism, critical process parameters, safety protocols, and subsequent applications of the resulting diazonium species. The protocols provided herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.

Introduction: The Versatility of Diazonium Salts

Aromatic diazonium salts are a cornerstone of synthetic organic chemistry, serving as highly versatile intermediates for the introduction of a wide array of functional groups onto an aromatic ring. The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, transforms the amino group into an excellent leaving group (N₂ gas), facilitating a host of subsequent reactions.[1] These reactions include Sandmeyer and Schiemann reactions for the introduction of halides, as well as azo coupling reactions to form vibrant azo dyes.[2][3]

This compound is a symmetrical aromatic diamine with bromine atoms ortho to each amine group. Its diazotization leads to the formation of a bis-diazonium salt, a reactive intermediate that can be utilized in the synthesis of various complex organic molecules, including polymers, functional materials, and pharmaceutical precursors. The electron-withdrawing nature of the bromine atoms can influence the reactivity of the amine groups and the stability of the resulting diazonium salt.[4]

Reaction Mechanism and Theoretical Considerations

The diazotization reaction is typically carried out in a cold, acidic solution.[5][6] The process begins with the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7]

The key steps of the mechanism are as follows:

  • Formation of the Nitrosonium Ion: The mineral acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion.[8]

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.[8]

  • Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The subsequent loss of water results in the formation of the stable aryldiazonium ion.[8]

For this compound, this process occurs at both amine groups to yield the 2,5-dibromo-1,4-benzenediylbis(diazonium) salt.

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Diazotization of the Amine NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl (excess) NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, -H₂O Amine Ar-NH₂ N-Nitrosamine Ar-NH-N=O Amine->N-Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH N-Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O Diazotization_Workflow A 1. Suspend this compound in aq. HCl B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) B->D C 3. Prepare aq. NaNO₂ Solution C->D E 5. Stir for 30 min at 0-5 °C D->E F 6. Test for excess HNO₂ (Starch-Iodide Paper) E->F G 7. Quench excess HNO₂ (Urea or Sulfamic Acid) F->G Positive Test H Bis-Diazonium Salt Solution (Ready for use) F->H Negative Test G->H

Caption: Experimental workflow for diazotization.

Applications and Subsequent Reactions

The freshly prepared solution of 2,5-dibromo-1,4-benzenediylbis(diazonium) chloride is a valuable intermediate for a variety of synthetic transformations.

Sandmeyer Reaction: Introduction of Halogens or Cyano Groups

The Sandmeyer reaction allows for the replacement of the diazonium groups with chloro, bromo, or cyano groups using the corresponding copper(I) salt. [3][9] Example Protocol: Synthesis of 1,4-Dibromo-2,5-dichlorobenzene

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) by dissolving 2.4 g (24 mmol) in 15 mL of concentrated hydrochloric acid.

  • Cool the CuCl solution to 0-5 °C in an ice bath.

  • Slowly add the cold bis-diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • The product can then be isolated by standard workup procedures such as steam distillation or solvent extraction.

Azo Coupling: Synthesis of Bis-Azo Dyes

Azo coupling involves the reaction of the diazonium salt with an activated aromatic compound, such as a phenol or an aniline, to form an azo compound. [10][11]These compounds are often intensely colored and are used as dyes. [12] Example Protocol: Coupling with 2-Naphthol

  • In a beaker, dissolve 3.17 g (22 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold bis-diazonium salt solution to the 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the bis-azo dye should form immediately.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Conclusion

The diazotization of this compound provides a reliable route to a versatile bis-diazonium salt intermediate. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, this reactive species can be successfully generated and utilized in a variety of subsequent synthetic transformations. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this and related aromatic diamines.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • DTIC. (n.d.). New Diazo Process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • IRJET. (n.d.). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. Retrieved from [Link]

  • SlideShare. (n.d.). Benzene Diazonium Salts and its application. Retrieved from [Link]

  • NPTEL. (2020). DIAZONIUM SALTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). What happens in the attempted diazotisation of 1,2-diaminobenzene?. Retrieved from [Link]

  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • YouTube. (2016). Azo Coupling. Retrieved from [Link]

  • YouTube. (2018). 37.01 Sandmeyer Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • Wiley Online Library. (2017). Recent Applications of Arene Diazonium Salts in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 2,5-Dibromobenzene-1,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7) is a critical bifunctional building block used extensively in the synthesis of Covalent Organic Frameworks (COFs), conducting polymers (e.g., polyaniline analogs), and high-performance Schiff base dyes.[1] Its utility stems from the specific regiochemistry of the bromine atoms, which serve as handles for cross-coupling reactions (Suzuki, Stille), and the amine groups, which facilitate condensation or polymerization.

This guide provides a standardized analytical protocol for verifying the structural identity, purity, and electrochemical properties of this scaffold and its derivatives.[1] It moves beyond basic spectral listing to explain the causality of analytical features, ensuring robust quality control in drug discovery and materials science workflows.

Safety & Handling Protocol

Critical Warning: Phenylenediamine derivatives are potent skin sensitizers and potential carcinogens.[1][2]

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is required.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine groups are susceptible to air oxidation, turning the solid from off-white/beige to dark brown/purple.[1]

Structural Confirmation: The "Fingerprint" Workflow

Nuclear Magnetic Resonance (NMR)

Due to the


 symmetry of the parent molecule, the NMR spectra are deceptively simple. Loss of symmetry is the primary indicator of mono-substitution or impurities.[1]

Protocol:

  • Solvent: DMSO-d

    
     is mandatory.[1] CDCl
    
    
    
    is often insufficient due to the poor solubility of the polar amine groups and rapid proton exchange which broadens the amine signal.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Expected Data (Parent Scaffold):

NucleusChemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight

H
6.80 - 6.90Singlet (s)2HAr-HHigh symmetry makes these equivalent.[1]

H
4.80 - 5.10Broad Singlet (br s)4H-NH

Broadening indicates H-bonding/exchange.[1]

C
~135 - 140--C-NDeshielded by nitrogen.[1]

C
~115 - 120--C-HAromatic methine.

C
~105 - 110--C-BrShielded by heavy atom effect.[1]
Mass Spectrometry (MS) Analysis

The defining feature of this molecule is the isotopic signature of the two Bromine atoms. This is the primary method for confirming that dehalogenation did not occur during synthesis.[1]

Isotope Logic:

  • Bromine exists as

    
    Br and 
    
    
    
    Br in a roughly 1:1 ratio.[1]
  • Molecule: C

    
    H
    
    
    
    Br
    
    
    N
    
    
    (MW ~265.9)[1]
  • Pattern: For two bromines, the intensity ratio of peaks at

    
    , 
    
    
    
    , and
    
    
    follows a 1:2:1 distribution.[1]

Visualization: MS Decision Logic

MS_Logic Start Acquire Mass Spectrum (ESI+ or EI) Check_M Identify Molecular Ion Cluster (approx m/z 264-268) Start->Check_M Pattern_Check Analyze Isotope Pattern Ratio Check_M->Pattern_Check Match_121 Ratio ~ 1:2:1 (M : M+2 : M+4) Pattern_Check->Match_121 Matches Match_11 Ratio ~ 1:1 (M : M+2) Pattern_Check->Match_11 Matches Match_None No distinct pattern Pattern_Check->Match_None Matches Result_Pass PASS: Dibromo Species Confirmed Match_121->Result_Pass Result_Fail1 FAIL: Monobromo Impurity (Dehalogenation occurred) Match_11->Result_Fail1 Result_Fail2 FAIL: Non-halogenated / Decomposition Match_None->Result_Fail2

Figure 1: Decision tree for validating bromination state via Mass Spectrometry.

Purity Profiling: HPLC Method Development

Aromatic amines are notorious for "tailing" on standard silica-based C18 columns due to the interaction between the basic amine and residual silanols on the stationary phase.

Optimized Protocol: To achieve sharp peaks without tailing, we utilize a "High pH" strategy or Ion-Pairing (if MS compatibility is not required).[1]

ParameterCondition A (MS Compatible)Condition B (Robust QC)
Column C18 (e.g., Waters XBridge or equivalent), 3.5 µmC18 End-capped, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B over 10 min10% B to 90% B over 12 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nm and 290 nmUV @ 254 nm
Why? Acid keeps amine protonated (

); reduces silanol interaction.[1]
High pH keeps amine neutral; improves peak shape on hybrid columns.[1]

Troubleshooting Derivatives:

  • Schiff Bases: These are hydrolytically unstable in acidic media.[1] Use Condition B (High pH) or neutral conditions to prevent degradation on the column.[1]

Functional Characterization: Electrochemistry

For applications in conducting polymers and electronics, the redox behavior is paramount.[1] this compound undergoes reversible oxidation to the quinone diimine form.[1]

Cyclic Voltammetry (CV) Protocol:

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile.
    
  • Working Electrode: Glassy Carbon (polished with 0.05 µm alumina).[1]

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (or Ag wire pseudo-reference with Ferrocene internal standard).

  • Scan Rate: 50 - 100 mV/s.

Interpretation:

  • Look for two oxidation waves if the scan range is wide, corresponding to the stepwise oxidation of the amines.

  • Key Metric: The separation between anodic and cathodic peaks (

    
    ).[1] For a reversible system, this should be near 59 mV/n, but for these diamines, quasi-reversible behavior (
    
    
    
    mV) is common due to structural reorganization.[1]

Visualization: Analytical Workflow

Workflow cluster_QC Quality Control Raw Crude Synthesis Product Purify Recrystallization (EtOH/Water or Toluene) Raw->Purify NMR 1H NMR (Symmetry Check) Purify->NMR MS MS (Isotope Pattern) NMR->MS HPLC HPLC Purity (>98%) HPLC->Purify Fail (<95%) App Application (COF/Polymer) HPLC->App Pass MS->HPLC

Figure 2: Integrated workflow from synthesis to application readiness.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link]

  • SIELC Technologies. HPLC Separation of Phenylenediamine Isomers. (Methodology adapted for brominated analogs).[1] [Link]

Sources

Use of 2,5-Dibromobenzene-1,4-diamine in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

2,5-Dibromobenzene-1,4-diamine (CAS: 3663-23-8) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic "push-pull" architecture. Possessing two electron-donating amino groups (


) and two electron-withdrawing bromine atoms (

) in a para-substitution pattern, it serves as a linchpin for divergent synthesis. This guide details its application in synthesizing functionalized quinoxalines (kinase inhibitors/intercalators) and Covalent Organic Frameworks (COFs) for targeted drug delivery.

Introduction: The Divergent Scaffold

The utility of this compound lies in its orthogonality. The amino groups allow for condensation reactions (forming heterocycles), while the bromine atoms remain intact, serving as handles for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Chemical Profile & Solubility[1][2]
  • Molecular Formula:

    
    [1]
    
  • MW: 265.93 g/mol [1]

  • Appearance: Off-white to grey/brown crystalline powder.

  • Solubility Challenges: Sparingly soluble in non-polar solvents (Hexane, DCM). Moderately soluble in hot Ethanol. Soluble in DMSO, DMF, and DMAc.

  • Storage: Light sensitive; store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to quinone species.

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways available from this single starting material.

DivergentSynthesis Start 2,5-Dibromobenzene- 1,4-diamine Condensation Condensation (1,2-Dicarbonyls) Start->Condensation Path A: Small Molecule SchiffBase Solvothermal Schiff-Base Reaction Start->SchiffBase Path B: Materials Quinoxaline 5,8-Dibromo- quinoxaline Scaffold Condensation->Quinoxaline Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Quinoxaline->Suzuki Late-Stage Functionalization Drug1 Anticancer Agents (DNA Intercalators) COF Porous COF (Drug Carrier) SchiffBase->COF Delivery Sustained Release Formulation COF->Delivery Loading Suzuki->Drug1 Library Functionalized Biaryls

Figure 1: Divergent synthetic pathways utilizing this compound as a core node for small molecule drugs and drug delivery vehicles.

Application I: Synthesis of Functionalized Quinoxalines

Quinoxalines are critical pharmacophores found in antibiotics (Echinomycin) and antitumor agents.[2][3] The presence of bromine atoms at positions 5 and 8 allows for the creation of "bis-functionalized" libraries.

Protocol: Condensation with Benzil Derivatives

Objective: Synthesis of 5,8-dibromo-2,3-diphenylquinoxaline.

Reagents
  • This compound (1.0 equiv)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Glacial Acetic Acid (cat.) or Iodine (

    
    ) (cat.)
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (266 mg, 1 mmol) in Ethanol (10 mL). Note: Gentle heating (40°C) may be required for full dissolution.

  • Addition: Add Benzil (231 mg, 1.1 mmol).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

    • Observation: The solution typically darkens from pale brown to deep yellow/orange.

  • Monitoring (Self-Validation System):

    • TLC: Use 20% Ethyl Acetate in Hexane.

    • Start: Diamine (

      
      , streaks).
      
    • End: Product (

      
      , distinct UV-active spot). The disappearance of the polar diamine spot confirms conversion.
      
  • Work-up: Cool the reaction to room temperature. The product often precipitates as yellow needles.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) to remove unreacted benzil. Recrystallize from Ethanol/DMF if necessary.

Data Summary
ParameterValue
Yield Typically 75–85%
Melting Point >200°C (Compound dependent)
Appearance Yellow to Orange Needles
Key NMR Signal Disappearance of broad

singlet (4.0–6.0 ppm)

Application II: Covalent Organic Frameworks (COFs) for Drug Delivery

This compound is a precursor for "Imine-linked COFs." These porous materials are increasingly used to encapsulate drugs (e.g., 5-Fluorouracil, Ibuprofen) for pH-responsive release.

Protocol: Solvothermal Synthesis of COF-LZU1 Analog

Objective: Create a porous network by reacting the diamine with 1,3,5-Triformylbenzene.

Step-by-Step Methodology
  • Charge: Into a Pyrex tube, load this compound (0.15 mmol) and 1,3,5-Triformylbenzene (0.1 mmol).

  • Solvent System: Add a mixture of 1,4-Dioxane and Mesitylene (1:1 v/v, 3 mL).

    • Expert Insight: Mesitylene acts as a pore-expanding agent, while dioxane solubilizes the precursors.

  • Catalyst: Add aqueous Acetic Acid (3.0 M, 0.3 mL).

  • Degassing (Critical): Flash freeze the tube in liquid nitrogen, pump down to vacuum, and thaw (Freeze-Pump-Thaw cycle x 3). Seal the tube under vacuum.

    • Why? Oxygen inhibits the reversible imine formation required for high crystallinity.

  • Reaction: Heat at 120°C for 72 hours undisturbed.

  • Isolation: Filter the resulting precipitate, wash with THF and Acetone. Soxhlet extract with THF for 24 hours to remove trapped monomers.

  • Activation: Dry under high vacuum at 80°C.

Late-Stage Functionalization (The "Br" Handle)

Once the quinoxaline or COF is formed, the bromine atoms serve as electrophiles for Palladium-catalyzed coupling.

Protocol: Suzuki-Miyaura Coupling

Objective: Arylation of the 5,8-positions.

  • Setup: Dissolve 5,8-dibromoquinoxaline derivative (1 equiv) and Aryl Boronic Acid (2.5 equiv) in Toluene/Water (4:1).

  • Base: Add

    
     (3 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Conditions: Degas with Argon for 15 mins. Reflux at 90°C for 12 hours.

  • Result: Formation of a highly conjugated, biologically active scaffold (e.g., extended aromatic systems for DNA intercalation).

Safety & Handling (HSE)

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H411 (Toxic to aquatic life).[4]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Disposal: All halogenated waste must be segregated. Do not release into drains due to high aquatic toxicity.

References

  • Quinoxaline Synthesis & Bioactivity

    • Pereira, J. A., et al. (2015).[5] Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.

  • COFs in Drug Delivery

    • Vyas, G., et al. (2016). Covalent organic frameworks (COFs) as a promising class of porous materials for drug delivery.[6] Royal Society of Chemistry (RSC) Advances.

  • Buchwald-Hartwig/Suzuki Coupling on Halo-anilines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

  • Safety Data

    • PubChem CID 90563250 (this compound).[7]

Sources

Application Note: 2,5-Dibromobenzene-1,4-diamine as a Modular Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dibromobenzene-1,4-diamine (2,5-DBDA) represents a high-value "linchpin" intermediate in the synthesis of next-generation agrochemicals.[1][2] Unlike simple anilines, 2,5-DBDA possesses orthogonal reactivity : two nucleophilic amino groups for heterocycle formation and two electrophilic bromine handles for late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings).[1][2]

This Application Note details the utility of 2,5-DBDA as a precursor for quinoxaline-based fungicides and benzoquinone-derived antimicrobials .[1][2] It provides a validated protocol for synthesizing a brominated quinoxaline core, a critical scaffold for structure-activity relationship (SAR) studies in pesticide discovery.[1][2]

Chemical Profile & Technical Specifications[1][2][3][4]

Table 1: Physicochemical Properties of 2,5-DBDA

PropertySpecificationRelevance to Protocol
IUPAC Name This compoundCore Scaffold
CAS Registry 25462-61-7Identity Verification
Molecular Weight 265.93 g/mol Stoichiometry Calculation
Appearance Off-white to light brown powderPurity Indicator (Darkening indicates oxidation)
Solubility DMSO, DMF, hot EthanolSolvent selection for condensation reactions
pKa (Calculated) ~3.0 (Conjugate acid)Low basicity requires acid catalysis for condensation
Hazards Irritant, potential sensitizerRequires full PPE (See Safety Section)

Strategic Utility in Agrochemical Synthesis[1][2][6]

The value of 2,5-DBDA lies in its ability to access biologically active heterocycles while retaining halogen handles for optimizing lipophilicity (LogP)—a critical parameter for agrochemical bioavailability.[1][2]

The Quinoxaline Route (Fungicides/Herbicides)

Condensation of 2,5-DBDA with 1,2-dicarbonyls yields 5,8-dibromoquinoxalines .[1][2] Quinoxaline derivatives are a privileged class in agrochemistry, known for:

  • Fungicidal activity: Inhibition of mitochondrial respiration (complex II/III).[1][2]

  • Herbicidal activity: Photosystem II inhibition.[1][2]

The Benzoquinone Route (Antimicrobials)

Oxidation of 2,5-DBDA or its derivatives can yield amino-substituted benzoquinones, which have demonstrated broad-spectrum antimicrobial efficacy against plant pathogens by disrupting cellular redox homeostasis.[1][2]

Emerging Application: Covalent Organic Frameworks (COFs)

2,5-DBDA is a primary monomer for constructing imine-linked COFs.[1][2] In modern agrochemistry, these porous materials are engineered as smart delivery systems for the controlled release of volatile or unstable pesticides, reducing environmental load.[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways starting from 2,5-DBDA, highlighting its role as a central hub for library generation.

Agrochemical_Pathways Precursor 2,5-Dibromobenzene- 1,4-diamine (2,5-DBDA) Intermediate 5,8-Dibromoquinoxaline Scaffold Precursor->Intermediate Acid Cat. Condensation ProductB Poly-aryl Derivatives (Lipophilic Tuning) Precursor->ProductB Pd-Catalyzed Cross-Coupling ProductC Porous COFs (Pesticide Delivery) Precursor->ProductC Schiff-Base Polymerization Reactant1 + 1,2-Dicarbonyls (e.g., Benzil, Glyoxal) Reactant1->Intermediate Reactant2 + Boronic Acids (Suzuki Coupling) Reactant2->ProductB Reactant3 + Trialdehydes (Condensation) Reactant3->ProductC ProductA Functionalized Quinoxaline Fungicides Intermediate->ProductA Nucleophilic Sub. or Coupling

Caption: Divergent synthetic utility of 2,5-DBDA in generating bioactive heterocycles and delivery materials.

Validated Experimental Protocol

Objective: Synthesis of 5,8-Dibromo-2,3-diphenylquinoxaline (Intermediate A). Rationale: This protocol demonstrates the "Route 1" condensation efficiency. The resulting dibromo-scaffold is a standard starting point for generating libraries of potential fungicides via subsequent Suzuki couplings at the 5,8-positions.[1][2]

Materials
  • This compound (1.0 eq, 2.66 g, 10 mmol)[1][2]

  • Benzil (1.05 eq, 2.20 g, 10.5 mmol)[1][2]

  • Ethanol (Absolute, 50 mL)

  • Glacial Acetic Acid (Catalytic, 2 mL)

  • Recrystallization solvent: Ethanol/Chloroform mixture.[1][2]

Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2,5-DBDA (2.66 g) in Ethanol (50 mL).

    • Note: The amine may not fully dissolve at room temperature.[1][2]

  • Activation: Add Glacial Acetic Acid (2 mL). Stir for 5 minutes. The slight acidity protonates the carbonyls of the benzil in the next step, accelerating nucleophilic attack.[1][2]

  • Addition: Add Benzil (2.20 g) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).[1][2] The starting diamine spot (polar, low R_f) should disappear, replaced by a highly fluorescent quinoxaline spot (high R_f).[1][2]

  • Work-up: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product should precipitate as a solid.[1][2]

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted benzil and acetic acid.[1][2]

  • Purification: Recrystallize the crude solid from hot Ethanol/Chloroform (1:1 v/v) if high purity (>98%) is required for biological assay.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Results & Validation
  • Yield: 85–92% (Typical).[1][2]

  • Appearance: Yellow to orange crystalline solid.[1][2]

  • Validation Parameter (NMR): Absence of broad singlet signals (–NH2) around 4.0–6.0 ppm.[1][2] Appearance of aromatic multiplets corresponding to the phenyl rings and the central benzene core.[1][2]

Mechanism of Action: The "Precursor" Logic[1][2]

Understanding why this molecule is effective requires analyzing the electronic environment during the synthesis.[1][2]

Mechanism Step1 Step 1: Nucleophilic Attack Amine (2,5-DBDA) attacks Carbonyl (Benzil) Step2 Step 2: Dehydration (-H2O) Formation of Mono-imine (Schiff Base) Step1->Step2 Step3 Step 3: Cyclization Second Amine attacks Second Carbonyl Step2->Step3 Step4 Step 4: Aromatization Formation of stable Quinoxaline core Step3->Step4

Caption: Step-wise condensation mechanism forming the bioactive quinoxaline core.

Critical Insight: The bromine atoms at positions 2 and 5 of the starting material exert a negative inductive effect (-I) .[1][2] This slightly reduces the nucleophilicity of the amino groups compared to non-halogenated analogues.[1][2] Consequently, the acid catalyst (Acetic Acid) is not optional; it is required to activate the dicarbonyl electrophile to overcome the deactivated nature of the amine.[1][2]

Safety & Handling Protocols

Hazard Class: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.[1][2]

  • Engineering Controls: All weighing and transfer of 2,5-DBDA must occur inside a certified chemical fume hood. The powder is fine and can easily become airborne.[1][2]

  • PPE: Nitrile gloves (double-gloving recommended due to aromatic amine permeation risks), safety goggles, and a lab coat.[1][2]

  • Waste Disposal: All mother liquors from the reaction contain aromatic amines and must be disposed of as Hazardous Organic Waste (Halogenated) .[1][2] Do not pour down the drain.

References

  • Synthesis of this compound

    • Source: ChemicalBook & Patent CN110627611A.[1][2]

    • Context: Describes the nitration and reduction pathway
    • URL:[1][2]

  • Quinoxaline Synthesis & Biological Activity

    • Source: Wan, J. P., & Wei, L. "Quinoxaline Synthesis by Domino Reactions."[1][2] Chimica Oggi/Chemistry Today.

    • Context: Reviews the condensation of o-phenylenediamines with diketones to form bioactive quinoxalines.
    • URL:

  • Antimicrobial Activity of Benzoquinone Derivatives

    • Source:Academic Journals.[1][2] "Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones."

    • Context: Establishes the antimicrobial potential of derivatives synthesized from brominated diamine precursors.[1][2][3]

    • URL:[1][2]

  • COF Applications in Agrochemicals

    • Source: CD Bioparticles.[2][4]

    • Context: Identifies 2,5-DBDA as a monomer for COF materials used in encapsul
    • URL:[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7).[1][2] This document is designed for researchers, medicinal chemists, and materials scientists who utilize this critical building block and require it in high purity. The presence of impurities, even in trace amounts, can significantly impact downstream reactions, leading to lower yields, unwanted side products, and complications in product isolation. This guide provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Section 1: Understanding Your Crude Product - Impurities and Initial Assessment

A successful purification strategy begins with understanding the nature of the crude material. The impurities present are largely dictated by the synthetic route used for its preparation.

Q1: What are the likely impurities in my crude this compound?

A1: The composition of your crude product is highly dependent on its synthesis method. A common route involves the reduction of a nitroaniline derivative.[3] Therefore, potential impurities can include:

  • Unreacted Starting Materials: Such as 2,5-dibromonitroaniline or related precursors.

  • Intermediates: Incomplete reduction can leave traces of nitroso or hydroxylamine intermediates.

  • Over-reduction Products: While less common for this specific transformation, it's a possibility in catalytic hydrogenations.

  • Byproducts of Halogenation: If synthesized from 1,4-phenylenediamine, you might find mono-brominated or tri-brominated species.

  • Oxidation Products: Aromatic diamines are susceptible to air oxidation, especially when wet or in solution, leading to the formation of colored, polymeric impurities. This is often the source of a dark brown or black appearance in the crude solid.

  • Residual Solvents and Reagents: Inorganic salts from workup procedures (e.g., sodium sulfate) and residual reaction solvents.

Q2: How can I perform a quick preliminary assessment of my crude product's purity?

A2: Before committing your entire batch to a purification protocol, a rapid assessment can save significant time and resources.

  • Visual Inspection: High-purity this compound should be a light yellow to brown solid.[2] Significant darkening (dark brown, black) suggests the presence of oxidation products.

  • Melting Point Range: Determine the melting point of a small sample. A pure compound will have a sharp melting point close to the literature value of 187-188°C.[2] A broad melting range (e.g., 175-185°C) is a definitive indicator of significant impurities.

  • Thin-Layer Chromatography (TLC): This is the most informative quick check. Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a silica gel TLC plate. Develop the plate with a solvent system like Hexane:Ethyl Acetate (e.g., 3:1 or 2:1 v/v). The presence of multiple spots confirms impurities. One of these will be your product, and the others are contaminants. This initial TLC is also the foundational step for developing a column chromatography method.[4]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most common and often most effective method for purifying solids on both small and large scales.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5]

Troubleshooting Guide: Recrystallization

Q1: My compound won't dissolve completely, even in the boiling solvent. What should I do?

A1: This issue arises from two primary causes: insufficient solvent or the presence of insoluble impurities.

  • Causality: The goal is to create a saturated solution at the solvent's boiling point.[5] If there isn't enough solvent, even the desired compound cannot fully dissolve. Alternatively, some impurities (like inorganic salts or polymers) may be completely insoluble.

  • Solution: Add the hot solvent in small increments (portions of 5-10% of the initial volume) to the boiling mixture. If the solid material continues to dissolve with each addition, you simply needed more solvent. If a portion of the material remains undissolved after several additions, it is likely an insoluble impurity. In this case, you should perform a "hot filtration" to remove the insoluble material before allowing the solution to cool.

Q2: I've cooled the solution, even in an ice bath, but no crystals are forming. What went wrong?

A2: Crystal formation (nucleation) requires a supersaturated solution and an initiation event. This problem indicates either that the solution is not sufficiently supersaturated or that nucleation has not been initiated.

  • Causality & Solution:

    • Too Much Solvent: You may have added too much solvent during the dissolution step. The solution is not supersaturated upon cooling. Solution: Gently boil off a portion of the solvent (10-20%) to increase the concentration of the diamine and try cooling again.

    • Lack of Nucleation Sites: Spontaneous crystallization can be slow. Solution: Try scratching the inside of the flask just below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal from a previous batch, add a single tiny "seed crystal" to the cooled solution to initiate crystallization.

Q3: The recrystallized product is still colored. How can I fix this?

A3: The color is likely due to highly polar, colored impurities (often oxidation products) that co-crystallize with your product.

  • Causality: These impurities have structural similarities or strong intermolecular interactions with your product, allowing them to be incorporated into the crystal lattice.

  • Solution: Use activated charcoal (decolorizing carbon). After dissolving the crude product in the minimum amount of hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl and bring the mixture back to a brief boil. The charcoal will adsorb the colored impurities.[6] Perform a hot filtration through a fluted filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause violent bumping. Always cool the solution slightly before adding it.

Q4: My recovery yield is very low. How can I improve it?

A4: A low yield indicates that a significant amount of your desired product remained dissolved in the mother liquor after filtration.

  • Causality & Solution:

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.[5] Solution: Re-evaluate your solvent choice. An ideal solvent dissolves the compound poorly when cold but very well when hot.

    • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost. Solution: Ensure your filtration apparatus (funnel, receiving flask) is pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.

    • Insufficient Cooling: Not cooling the solution for long enough or to a low enough temperature. Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[6]

    • Using a Solvent Pair: If a single perfect solvent cannot be found, use a solvent pair. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at boiling. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For this compound, an Ethanol/Water system could be effective.[6]

Experimental Protocol: Recrystallization from a Single Solvent (Ethanol)
  • Solvent Selection: Place ~50 mg of crude this compound into a test tube. Add ethanol dropwise. If it is largely insoluble at room temperature, heat the tube. If it dissolves readily when hot, ethanol is a potentially good solvent.

  • Dissolution: Place the crude solid (e.g., 2.0 g) into an Erlenmeyer flask. Add a boiling stick or magnetic stir bar.[6] Add a minimal amount of ethanol (e.g., 25-30 mL) and heat the mixture to a gentle boil on a hot plate with stirring.[6] Continue adding hot ethanol in small portions until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal (~20-40 mg), and bring it back to a boil for 1-2 minutes.[6]

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum. For final drying, transfer the solid to a watch glass and place it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Data Presentation: Recrystallization Solvent Selection
SolventBoiling Point (°C)Solubility Characteristics for DiamineNotes
Ethanol78Good solubility when hot, lower when cold.A common and effective choice.[6]
Methanol65Similar to ethanol, but lower boiling point.Good for smaller scale; evaporates quickly.
Isopropanol82Good solubility differential.Less volatile than ethanol.
Toluene111Soluble when hot.Good for removing non-polar impurities. Use in a fume hood.
Water100Very low solubility.Can be used as the "poor" solvent in a solvent pair system (e.g., with Ethanol).[6]
Visualization: Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve prob_dissolve Solid won't dissolve? dissolve->prob_dissolve cool Cool solution crystals Crystals Form? cool->crystals prob_no_xtal No crystals form crystals->prob_no_xtal No prob_color Crystals are colored? crystals->prob_color Yes collect Collect & Dry Crystals prob_dissolve->cool No add_solvent Add more hot solvent prob_dissolve->add_solvent Yes add_solvent->dissolve hot_filter Insoluble impurity suspected. Perform hot filtration. add_solvent->hot_filter if solid remains hot_filter->cool scratch Scratch flask / Add seed crystal prob_no_xtal->scratch boil_off Too much solvent. Boil off excess. prob_no_xtal->boil_off scratch->crystals boil_off->cool prob_color->collect No charcoal Redissolve and treat with activated charcoal prob_color->charcoal Yes charcoal->dissolve G start Spot crude on TLC plate develop Develop in test eluent (e.g., 4:1 Hex:EtOAc) start->develop check_rf Check Rf of product spot develop->check_rf rf_high Rf > 0.4 (Too High) check_rf->rf_high rf_low Rf < 0.2 (Too Low) check_rf->rf_low rf_good Rf ≈ 0.25 - 0.35 (Ideal) check_rf->rf_good decrease_pol Decrease eluent polarity (e.g., 9:1 Hex:EtOAc) rf_high->decrease_pol increase_pol Increase eluent polarity (e.g., 2:1 Hex:EtOAc) rf_low->increase_pol run_column Use this eluent for column rf_good->run_column decrease_pol->develop increase_pol->develop

Sources

Technical Support Center: Optimizing 2,5-Dibromobenzene-1,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 2,5-dibromobenzene-1,4-diamine (also known as 2,5-dibromo-1,4-phenylenediamine) is notoriously difficult due to the electron-rich nature of the 1,4-phenylenediamine (PDA) core. The primary cause of low yield is not a failure of the bromination reaction itself, but rather oxidative instability .

Free PDA and its brominated derivatives are highly susceptible to oxidation by air (autoxidation), leading to the formation of "aniline black" type polymers and quinone imines (Bandrowski's base analogues). If your reaction mixture turns dark purple or black, you have likely lost your product to oxidation.

This guide outlines two field-proven protocols to overcome this:

  • The Reductive Ring-Opening Route (Recommended): Uses 2,1,3-benzothiadiazole as a stable precursor.

  • The Protected Amine Route: Uses N-acetylation to modulate reactivity.

Method A: The Reductive Ring-Opening Route (High Yield)

Why this works: Instead of trying to brominate a sensitive amine, this method brominates a stable heterocycle (benzothiadiazole) and then reduces it. The reduction step creates the amine in a reducing environment, preventing oxidation.

Protocol Workflow

Step 1: Bromination of Benzothiadiazole

  • Reagents: 2,1,3-Benzothiadiazole, Br

    
    , HBr (48%).[1][2]
    
  • Procedure: Dissolve benzothiadiazole in HBr. Add Br

    
     slowly at 0°C. Reflux for 6 hours.
    
  • Key Insight: The thiadiazole ring deactivates the system slightly, preventing over-bromination and polymerization.

  • Yield Target: >80% (Product: 4,7-Dibromo-2,1,3-benzothiadiazole).

Step 2: Reductive Ring Opening

  • Reagents: 4,7-Dibromo-2,1,3-benzothiadiazole, Iron powder (Fe), Acetic Acid (AcOH).[1]

  • Procedure:

    • Suspend precursor in AcOH.

    • Add Fe powder (excess, ~5-10 eq) slowly at 50-80°C.

    • Stir for 4-6 hours.

    • Critical Work-up: Filter hot to remove Fe residues. Neutralize filtrate with NaOH under inert atmosphere or in the presence of a reducing agent (NaHSO

      
      ).
      
  • Yield Target: 75-90%.

Data Summary: Method A vs. Direct Bromination
ParameterDirect Bromination of PDABenzothiadiazole Reduction (Method A)
Primary Side Product Aniline Black (Polymers)Unreacted Starting Material
Oxidation Risk Critical (High)Low (Reductive Environment)
Purification Difficult (Tar removal)Simple (Recrystallization)
Typical Yield <30%75 - 85%

Method B: The Protected Amine Route (Scalable)

Why this works: Acetyl groups withdraw electron density, preventing the amine from oxidizing and directing the bromine to the ortho position relative to the amine (which is the meta position relative to the acetyl group, but steric and electronic balance favors the 2,5-substitution).

Protocol Workflow
  • Protection: React PDA with Acetic Anhydride (Ac

    
    O) in AcOH 
    
    
    
    N,N'-diacetyl-1,4-phenylenediamine.
  • Bromination: Add Br

    
     (2.2 eq) to the protected diamine in AcOH at 40-50°C.
    
    • Note: The precipitate is usually the product.

  • Hydrolysis: Reflux the brominated intermediate in 6M HCl/Ethanol (1:1).

    • Troubleshooting: Do not neutralize until you are ready to use it, or store as the hydrochloride salt.

Troubleshooting & FAQs

Category 1: "My reaction turned into black tar."

Q: I tried adding bromine directly to phenylenediamine and obtained a black sludge. What happened? A: You experienced oxidative polymerization. The amino groups are too electron-rich. Br


 acts as an oxidant before it acts as a halogenating agent.
  • Fix: Switch to Method A (Benzothiadiazole route). If you must use PDA, you must protect the amines (Method B) or use a milder brominating agent like NBS in DMF at -20°C (though yields remain lower).

Category 2: Purification & Stability

Q: I isolated the solid, but it turned purple/brown on the filter paper. A: The free base is air-sensitive.

  • Fix 1 (Salt Formation): Isolate the product as the dihydrochloride salt by washing with HCl/Ether. The salt is indefinitely stable.

  • Fix 2 (Reducing Wash): Wash your filter cake with a 5% Sodium Bisulfite (NaHSO

    
    ) or Sodium Dithionite (Na
    
    
    
    S
    
    
    O
    
    
    ) solution to scavenge oxidants.

Q: How do I separate the mono-bromo impurity? A: This is a common issue in Method B if stoichiometry isn't precise.

  • Fix: Recrystallization from Ethanol/Water (4:1) with a pinch of activated charcoal and NaHSO

    
    . The di-bromo species is less soluble than the mono-bromo species.
    
Category 3: Solubility Issues

Q: My product won't dissolve in common NMR solvents. A: this compound is rigid and packs well.

  • Fix: Use DMSO-d6 or DMF-d7. If using the salt form, use D

    
    O or MeOD.
    

Visualizing the Pathways

The following diagram compares the failure points of direct bromination against the success mechanisms of the recommended protocols.

G cluster_legend Pathway Key PDA 1,4-Phenylenediamine (PDA) DirectBr Direct Bromination (Br2 / AcOH) PDA->DirectBr Protected N,N'-Diacetyl-PDA PDA->Protected Ac2O Tar FAILURE: Oxidative Polymerization (Aniline Black) DirectBr->Tar Oxidative Stress BromProtected 2,5-Dibromo-N,N'-diacetyl-PDA Protected->BromProtected Br2 (Controlled) Hydrolysis Acid Hydrolysis (HCl / EtOH) BromProtected->Hydrolysis Target TARGET PRODUCT: This compound Hydrolysis->Target High Yield BTD 2,1,3-Benzothiadiazole BTD_Br 4,7-Dibromo-2,1,3-benzothiadiazole BTD->BTD_Br Br2 / HBr Reduction Reductive Ring Opening (Fe / AcOH or Zn / HCl) BTD_Br->Reduction Reduction->Target Best Purity key1 Blue: Starting Material key2 Yellow: Stable Intermediate key3 Green: Successful Step key4 Red/Black: Failure Mode

Caption: Comparison of synthetic routes. Direct bromination leads to polymerization. The Benzothiadiazole (Right) and Protected (Center) routes bypass oxidation.

References

  • Benzothiadiazole Reduction Protocol

    • Neto, B. A. D., et al. (2005). "Synthesis and photophysical properties of new benzothiadiazole derivatives." Tetrahedron, 61(46), 10975-10982.
    • Context: Establishes the high-yield bromination of benzothiadiazole (83%) and subsequent reduction.
    • (Note: DOI provided for precision; see also Beilstein J. Org. Chem. 2013, 9, 2660-2668 for free access variants).

  • Protected Amine Route & Stability

    • Saeed, A. E. M., & Omer, N. M. A. (2009). "Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones." African Journal of Pure and Applied Chemistry, 3(12), 275-280.
    • Context: Describes the handling of brominated quinones and diamines, highlighting the use of acetic acid and ethanol for recrystalliz
  • Safety & Toxicology (p-Phenylenediamine derivatives)

    • CIR Expert Panel. (2024). "Safety Assessment of p-Phenylenediamine as Used in Cosmetics."
    • Context: Confirms the oxidative instability of the free amine vs. the stability of the hydrochloride salt.[3]

Sources

Technical Support Center: 2,5-Dibromobenzene-1,4-diamine (2,5-DBPDA) Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Stability & Handling Guide Priority: Critical Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Black Tar" Scenario

User Issue: "My 2,5-dibromobenzene-1,4-diamine turned from off-white to dark purple/black within minutes of solution preparation. Is the batch compromised?"

Root Cause Analysis: this compound (2,5-DBPDA) is a metastable phenylenediamine derivative. While the bromine substituents provide some electron-withdrawing stabilization compared to the parent phenylenediamine, the molecule remains highly susceptible to oxidative coupling .

Upon exposure to atmospheric oxygen (


), particularly in solution or under basic conditions (common in Suzuki/Stille couplings or COF synthesis), the amine undergoes a stepwise oxidation to a quinonediimine  species. This triggers a cascade of oligomerization, resulting in the characteristic "purple/black tar" (similar to aniline black formation).
Visualizing the Failure Mode

The following diagram illustrates the oxidative pathway you must prevent.

OxidationPathway Amine 2,5-DBPDA (Reduced Form) Color: White/Tan Radical Radical Cation (Intermediate) Amine->Radical + O2 / - e- Quinone Benzoquinonediimine (Oxidized Form) Color: Purple/Pink Radical->Quinone - H+ / - e- Quinone->Amine Reversible via SnCl2 / Na2S2O4 Polymer Oligomers/Tars (Irreversible) Color: Black Quinone->Polymer Coupling

Figure 1: The oxidative degradation pathway of 2,5-DBPDA. Note that the Quinone stage is reversible, but Polymerization is not.

Prevention Protocols: The "Zero-Oxygen" Standard

Objective: Maintain 2,5-DBPDA in the reduced amine state throughout the reaction setup.

Protocol A: Solvent Degassing (Mandatory)

Sparging with nitrogen is insufficient for sensitive catalytic cycles (e.g., COF synthesis or Pd-catalyzed coupling) involving this amine. You must remove dissolved oxygen.

MethodEfficiencyRecommended Context
Freeze-Pump-Thaw High (99.9% removal)Required for COF synthesis and kinetic studies.
Vigorous Sparging Moderate (90-95%)Acceptable for rapid, robust couplings (e.g., Amide coupling).
Sonicated Sparging Moderate-HighGood compromise if Schlenk lines are unavailable.
Protocol B: The "Acid Buffer" Strategy

Mechanism: Protonated amines (ammonium salts) are significantly more resistant to oxidation than free bases because the lone pair electrons are engaged in bonding with the proton, preventing single-electron transfer to oxygen.

Implementation:

  • Storage: Store the compound as the dihydrochloride salt (2,5-DBPDA·2HCl) whenever possible. It is indefinitely stable in air.

  • In-Situ Release: If the free base is required for reaction:

    • Weigh the HCl salt in air.

    • Suspend in degassed solvent under Argon.

    • Add degassed base (e.g.,

      
      , 
      
      
      
      ) only after the system is sealed and purged.

Recovery & Purification: Disaster Recovery

Scenario: "My sample is already purple. Do I throw it away?" Resolution: No. If the sample is purple/brown but not yet a black insoluble tar, it can be chemically reduced back to the white amine.

The SnCl2 Reduction Method

This is the gold standard for recovering oxidized phenylenediamines [1].

Reagents:

  • Tin(II) Chloride (

    
    ) or Sodium Dithionite (
    
    
    
    )
  • Hydrochloric Acid (

    
    , conc.)[1]
    
  • Degassed Water/Ethanol

Step-by-Step Workflow:

  • Dissolution: Dissolve the impure "purple" amine in a minimal amount of hot, degassed 1:1 Ethanol/Water.

  • Acidification: Add concentrated HCl dropwise until pH < 2.

  • Reduction: Add

    
     (approx. 5-10 mol%) or a spatula tip of Sodium Dithionite.
    
    • Observation: The solution should bleach from dark purple to colorless/pale yellow almost instantly.

  • Crystallization: Cool the solution on ice. The white hydrochloride salt will precipitate.

  • Filtration: Filter under an inert atmosphere (or rapidly in air) and wash with cold, degassed ether.

Experimental Workflow Decision Tree

Follow this logic flow to ensure sample integrity during your specific application.

Figure 2: Decision matrix for handling and purification based on initial compound state and intended application.

Frequently Asked Questions (FAQ)

Q1: Can I use a rotary evaporator to dry this compound? A: Only if you are extremely careful. The heat + vacuum (which often pulls in trace air through leaks) is a prime oxidation environment.

  • Recommendation: Dry the solid in a vacuum desiccator over

    
     or KOH pellets, strictly under Argon/Nitrogen.
    

Q2: I am synthesizing a COF (Covalent Organic Framework). The reaction mixture turned black after 1 hour. Did it work? A: Likely not. In COF synthesis, reversible imine formation is key. If the amine oxidizes to the quinone before it reacts with the aldehyde, it effectively "caps" the reaction or creates defects [2].

  • Fix: Add a reductive stabilizer to your solvothermal reaction, such as a trace amount of aqueous acetic acid (catalyst) which also helps buffer the amine, or perform the setup inside a glovebox with

    
     ppm 
    
    
    
    .

Q3: Why does my NMR spectrum show broad peaks? A: This is a classic sign of paramagnetic impurities. The radical cation intermediate (see Figure 1) is paramagnetic. Even 1% oxidation can broaden your NMR signals, making the sample look worse than it is. Add a drop of hydrazine hydrate or solid


 to the NMR tube to reduce the radicals in situ and sharpen the peaks [3].

References

  • Purification of Laboratory Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for amine purification via SnCl2 reduction).

  • COF Synthesis Protocols : Segura, J. L., et al. (2016). "Covalent Organic Frameworks based on Schiff-base chemistry." Chemical Society Reviews. (Discusses the necessity of strict oxygen exclusion for amine monomers).

  • Handling Air-Sensitive Reagents : Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." (General techniques for syringe transfer and inert atmosphere).

Sources

Optimizing solvent conditions for reactions with 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dibromobenzene-1,4-diamine

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist (Ph.D., Organic Materials Chemistry) Subject: Troubleshooting Solubility, Coupling Efficiency, and Framework Crystallinity

Introduction: Product Profile & Chemical Behavior

Compound: this compound CAS: 25462-61-7 Key Reactivity Handles:

  • Aryl Bromides (C-Br): Sites for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

  • Primary Amines (-NH₂): Sites for Schiff-base condensation (COFs) or nucleophilic attack.

  • Redox Sensitivity: The electron-rich diamine core is prone to oxidation, leading to "blackening" (formation of quinoid impurities).

Module 1: Solubility & Handling (Ticket #101)

User Query: "I cannot get the monomer to dissolve in DCM or Toluene for my reaction. It just sits at the bottom of the flask."

Technical Diagnosis: this compound possesses a rigid, symmetric structure with strong intermolecular hydrogen bonding (N-H···N) and π-π stacking. Non-polar solvents (Hexanes, Toluene) and weak polar solvents (DCM, THF) are often insufficient to break this lattice energy at room temperature.

Resolution Protocol: You must align the solvent's dielectric constant and dipole moment with the solute.

Solvent Compatibility Matrix:

Solvent ClassExamplesSolubility StatusApplication Context
Polar Aprotic (High) DMSO, DMF, NMP, DMAc Excellent Primary solvents for dissolution. Required for initial stock solutions.
Polar Aprotic (Med) Acetone, AcetonitrilePoor to Moderate Useful as co-solvents or for precipitation/purification.
Polar Protic Methanol, EthanolModerate (with heat) Used in recrystallization or as co-solvents in Suzuki coupling.
Non-Polar/Aromatic Toluene, Mesitylene, DioxaneInsoluble (RT) Crucial: These are standard COF solvents but require heating or co-solvents (e.g., Dioxane/Mesitylene mixtures) to solubilize the monomer during the reaction.
Chlorinated DCM, ChloroformInsoluble Avoid.

Expert Tip: If your reaction requires a non-polar solvent (e.g., Toluene for Suzuki coupling), dissolve the monomer in a minimum amount of DMF or NMP first, then dilute with Toluene. This "co-solvent approach" prevents precipitation while maintaining the desired reaction environment.

Module 2: COF Synthesis Optimization (Ticket #204)

User Query: "I am trying to synthesize a TpBd-type COF. I get a solid, but XRD shows it's amorphous. How do I improve crystallinity?"

Technical Diagnosis: Amorphous solids in Covalent Organic Framework (COF) synthesis usually indicate that the reaction was too fast (kinetic trapping) or the solvent system did not allow for reversibility . Schiff-base formation requires a dynamic equilibrium where bonds form, break, and reform to correct defects.

Resolution Protocol:

  • The "Solvent Modulator" Strategy: You must use a binary solvent system.

    • Solvent A (Good Solubilizer): Dioxane or THF.[1]

    • Solvent B (Poor Solubilizer): Mesitylene or o-Dichlorobenzene.

    • Ratio: Start with 1:1 (v/v) . If amorphous, increase the proportion of Mesitylene (Solvent B) to slow down precipitation.

  • Catalyst Modulation:

    • Use 6M Aqueous Acetic Acid (0.1–0.5 mL per mmol).

    • Mechanism:[2][3][4][5] Protonation of the amine reduces its nucleophilicity, slowing the initial attack on the aldehyde and allowing for thermodynamic error correction.

Workflow Visualization:

COF_Optimization Start COF Synthesis Outcome Amorphous Result: Amorphous Powder Start->Amorphous XRD silent Crystalline Result: High Crystallinity Start->Crystalline Sharp Peaks Check_Solvent Check Solvent System Amorphous->Check_Solvent Increase Poor Solvent\n(e.g., Mesitylene) Increase Poor Solvent (e.g., Mesitylene) Check_Solvent->Increase Poor Solvent\n(e.g., Mesitylene) Reaction too fast Switch to o-DCB/BuOH Switch to o-DCB/BuOH Check_Solvent->Switch to o-DCB/BuOH Solubility Issue Check_Cat Check Catalyst Load Decrease Acid Conc. Decrease Acid Conc. Check_Cat->Decrease Acid Conc. If degradation observed Increase Acid Conc. Increase Acid Conc. Check_Cat->Increase Acid Conc. To enhance reversibility Increase Poor Solvent\n(e.g., Mesitylene)->Check_Cat Thermodynamic Control Thermodynamic Control Increase Acid Conc.->Thermodynamic Control Thermodynamic Control->Crystalline

Figure 1: Decision tree for troubleshooting low crystallinity in COF synthesis using this compound.

Module 3: Cross-Coupling (Buchwald/Suzuki) (Ticket #308)

User Query: "My Suzuki coupling yield is <30%. The reaction mixture turns black immediately. Is my catalyst dying?"

Technical Diagnosis:

  • Catalyst Poisoning: The free primary amines (-NH₂) on your monomer can bind competitively to the Palladium (Pd) center, displacing the phosphine ligands and deactivating the catalyst.

  • Oxidation: The "black" color suggests oxidative degradation of the phenylenediamine moiety before it can couple.

Resolution Protocol:

Step 1: Degassing (Non-Negotiable) The amines are electron-rich and oxidize rapidly in air, especially when heated.

  • Protocol: Sparge all solvents with Argon/Nitrogen for at least 20 minutes before adding the catalyst. Run the reaction under positive inert gas pressure.

Step 2: Ligand Selection Standard Pd(PPh₃)₄ is often insufficient because the amine substrate poisons it. Switch to bulky, electron-rich ligands that bind Pd tighter than the amine can.

  • Recommended: SPhos , XPhos , or RuPhos (Buchwald Ligands).

  • Pre-catalysts: Use Pd(OAc)₂ + Ligand or commercially available Pd-G3/G4 precatalysts to ensure active Pd(0) generation.

Step 3: Base Selection Strong bases can deprotonate the amine, leading to side reactions.

  • Switch: Use weak inorganic bases like K₂CO₃ or K₃PO₄ . Avoid NaOtBu unless necessary.

Reaction Pathway Diagram:

Coupling_Logic Input 2,5-Dibromo- benzene-1,4-diamine Problem Issue: Low Yield / Blackening Input->Problem Sol1 Step 1: Degas Solvents (Remove O2) Problem->Sol1 Sol2 Step 2: Change Ligand (Use SPhos/XPhos) Sol1->Sol2 Sol3 Step 3: Weak Base (K2CO3) Sol2->Sol3 Result High Yield Coupling Sol3->Result

Figure 2: Optimization workflow for Pd-catalyzed coupling to prevent catalyst poisoning and oxidation.

Module 4: Storage & Stability FAQ

Q: The powder I received is dark brown. Is it spoiled? A: Pure this compound should be off-white to pale yellow/beige. Dark brown or black indicates surface oxidation.

  • Recovery: If the bulk is still light-colored, you can recrystallize it from Methanol/Water (dissolve in hot MeOH, add water until turbid, cool).

  • Prevention: Always store in amber vials, under Argon, in a fridge (2–8°C).

Q: Can I use this monomer for oxidative polymerization (like Polyaniline)? A: Caution. While possible, the bromine substituents withdraw electrons, making the oxidation potential higher than aniline. Standard oxidative polymerization (APS/HCl) may lead to dehalogenation or irregular coupling. This monomer is best suited for controlled coupling (Suzuki/Buchwald) or condensation (COFs).

References

  • Covalent Organic Frameworks (General Synthesis): Cote, A. P.; Benin, A. I.; Ockwig, N. W.; O'Keeffe, M.; Matzger, A. J.; Yaghi, O. M. Porous, Crystalline, Covalent Organic Frameworks. Science2005 , 310, 1166–1170. Link

  • Buchwald-Hartwig Coupling (Ligand Effects): Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci.[6]2011 , 2, 27–50. Link

  • Solubility & COF Crystallinity: Kandambeth, S.; Biswal, B. P.; Chaudhari, H. D.; Rout, K. C.; Kunjir, S. M.; Mitra, S.; Karak, S.; Das, A.; Mukherjee, R.; Kharul, U. K.; Banerjee, R. Selective Molecular Sieving in Self-Standing Porous Covalent-Organic-Framework Membranes. Adv. Mater.2017 , 29, 1603945. (Discusses TpBd synthesis conditions). Link

  • Handling Aromatic Diamines: Sigma-Aldrich Safety Data Sheet (SDS) for this compound. Link

Sources

Technical Support Center: N-Alkylation of 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-25DB Subject: Optimization of N-Alkylation Protocols for Sterically Hindered Anilines[1]

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for 2,5-dibromobenzene-1,4-diamine. If you are accessing this guide, you are likely encountering low yields, incomplete conversion, or oxidative degradation during N-alkylation.[1]

This substrate presents a classic "perfect storm" of synthetic challenges:

  • Steric Hindrance: The bromine atoms at the 2,5-positions create a "gatekeeper" effect, physically blocking the trajectory of incoming electrophiles to the amine nitrogen.[1]

  • Electronic Deactivation: While amino groups are activating (

    
    ), the inductive withdrawal (
    
    
    
    ) of the bromine atoms, combined with resonance delocalization, reduces the nucleophilicity of the nitrogen lone pair.
  • Oxidative Instability: Like all phenylenediamines, this compound is prone to oxidation into quinoidal species (quinone diimines), especially under basic, aerobic conditions.[1]

This guide provides two validated workflows: the Direct Alkylation (Brute Force) method and the Reductive Amination (Chemo-Selective) method.

Module 1: Reactivity Profiling

Before attempting synthesis, understand why standard aniline protocols fail. The diagram below illustrates the steric and electronic antagonism present in the molecule.

ReactivityProfile Substrate This compound Sterics STERIC BLOCKADE Ortho-Bromines shield N-nucleophile Substrate->Sterics Electronics ELECTRONIC DEACTIVATION -I Effect of Br reduces N-nucleophilicity Substrate->Electronics Outcome Low Yield / No Reaction Standard SN2 fails Sterics->Outcome Kinetic Barrier Electronics->Outcome Thermodynamic Barrier

Figure 1: Mechanistic barriers preventing standard N-alkylation.[1] The ortho-bromine atoms act as both steric shields and electronic sinks.[1]

Module 2: Protocol A - Direct Alkylation ( )[1]

Use Case: When alkyl halides are the only available electrophiles or when distinct alkyl chains are required (stepwise alkylation). Risk Profile: High.[1][2] Prone to over-alkylation and polymerization.

The "Brute Force" Protocol

Direct alkylation requires overcoming the steric barrier with thermal energy and highly polar solvents.

Reagents:

  • Substrate: 1.0 eq

  • Alkyl Bromide/Iodide: 2.2 eq (for dialkylation)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF (Anhydrous) or NMP

Step-by-Step Workflow:

  • Dissolution: Dissolve this compound in anhydrous DMF (

    
     concentration).
    
  • Activation: Add

    
     (3.0 eq). Critical: Use finely ground, oven-dried base.
    
  • Addition: Add the alkyl halide dropwise at room temperature.

  • Thermal Drive: Heat the reaction to 80–100°C .

    • Note: Lower temperatures will not overcome the ortho-bromine steric wall.[1]

  • Monitoring: Check TLC/LC-MS every 2 hours.

    • Stop Condition: If "purple/black" spots appear (oxidation) or starting material is consumed.

Troubleshooting Table: Direct Alkylation
SymptomDiagnosisCorrective Action
No Reaction (Start Material remains) Nucleophile is too weak due to Br deactivation.[1]Switch solvent to NMP (higher boiling point) or use NaH (stronger deprotonation) instead of

.
Mono-alkylation only Steric bulk of the first alkyl group blocks the second.[1]Increase temperature to 120°C ; add KI (0.1 eq) to generate more reactive alkyl iodide in situ (Finkelstein).
Black Tar / Decomposition Oxidative degradation of the diamine.[1]Degas solvents rigorously with

/Ar. Add a reducing agent like Sodium Dithionite (

) to the workup.
Poly-alkylation (Quaternary salts) Uncontrolled reactivity.Reduce Alkyl Halide to 0.9 eq per amine site. Lower temperature and extend reaction time.

Module 3: Protocol B - Reductive Amination (Recommended)[1]

Use Case: Synthesis of secondary amines (N,N'-dialkyl). Advantage: Higher chemo-selectivity, milder conditions, avoids quaternary ammonium salt formation.[1]

The "Chemo-Selective" Protocol

This method relies on forming a Schiff base (imine) followed by in-situ reduction.[1] The steric hindrance actually helps here by preventing the formation of tertiary amines (over-alkylation).

Reagents:

  • Substrate: 1.0 eq

  • Aldehyde: 2.5 eq (Corresponding to desired alkyl chain)

  • Reductant: Sodium Triacetoxyborohydride (

    
    )
    
  • Acid Catalyst: Acetic Acid (

    
    ) or 
    
    
    
    (for stubborn cases)
  • Solvent: DCE (1,2-Dichloroethane) or THF[1]

Step-by-Step Workflow:

  • Imine Formation:

    • Mix diamine and aldehyde in DCE.

    • Add 2-3 eq of Acetic Acid.[1]

    • Observation: Stir for 1-2 hours. If imine formation is slow (due to sterics), add molecular sieves (

      
      ) to remove water.
      
  • Reduction:

    • Cool to 0°C.[2]

    • Add

      
       (3.0 eq) portion-wise.
      
    • Allow to warm to Room Temp and stir overnight.

  • Quench:

    • Quench with saturated

      
      .
      
    • Extract with DCM.[2][3]

Decision Logic: Why Reductive Amination?

ReductiveLogic Start Start Synthesis PathA Direct Alkylation (Alkyl Halide) Start->PathA PathB Reductive Amination (Aldehyde) Start->PathB RiskA Risk: Over-alkylation Risk: Elimination PathA->RiskA BenefitB Benefit: Self-Limiting Stops at Sec-Amine PathB->BenefitB

Figure 2: Decision matrix favoring Reductive Amination for controlled synthesis of secondary amines.

Module 4: FAQ & Expert Insights

Q1: My product turns purple/blue during column chromatography. What is happening? A: This is the "Wurster's Blue" effect—partial oxidation of the phenylenediamine to a radical cation or quinone diimine.[1]

  • Fix: Pre-treat your silica gel with 1% Triethylamine (

    
    ) in Hexanes to neutralize acidic sites on the silica, which catalyze this oxidation. Elute with neutral solvents.
    

Q2: Can I use Buchwald-Hartwig coupling instead? A: Generally, Buchwald-Hartwig is used for arylation (C-N bond with aryl halides).[1] However, for alkylation, it is rarely the first choice due to


-hydride elimination issues with the Pd-alkyl intermediate.[1] Stick to Reductive Amination for alkyl chains.

Q3: The reaction works for methyl/ethyl but fails for hexyl/octyl chains. Why? A: The "Ortho-Effect" is compounded by the "Cone Angle" of the incoming electrophile.[1] A long alkyl chain has more degrees of freedom and steric bulk.[1]

  • Fix: For long chains, Reductive Amination is mandatory.[1] The planar aldehyde intermediate encounters less steric repulsion than a tetrahedral alkyl halide transition state.[1]

References

  • BenchChem. (2025).[3][4] Step-by-step guide for N-alkylation using 1,5-Dibromohexane. Retrieved from

  • Němec, V., et al. (2025).[1][5] The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. NIH/PubMed. Retrieved from

  • Cirujano, et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. Retrieved from

  • Oishi, Y., et al. (2025).[1][5][6] Synthesis and Reactions of N-Phenylated Polyamine Derived from α,α′-Dibromo-p-xylene. ResearchGate. Retrieved from

Sources

Technical Support Center: Purification of 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purity of commercial 2,5-Dibromobenzene-1,4-diamine. Our goal is to move beyond simple protocols and provide a framework for understanding the root causes of impurities and making informed decisions to achieve the desired product quality for your critical applications.

Section 1: Understanding the Challenge - Impurities and Initial Assessment

The efficacy of downstream applications, from novel material synthesis to the development of active pharmaceutical ingredients, is contingent on the purity of starting materials like this compound. Commercial grades can contain various impurities that interfere with subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The impurity profile is largely dependent on the synthetic route used for manufacturing. Potential impurities can be categorized as starting materials, intermediates, by-products, or degradation products.

Impurity CategoryPotential CompoundsLikely Origin
Isomeric Impurities Other dibromobenzene-diamine isomersIncomplete regioselectivity during synthesis.
Incomplete Reaction 2,5-dibromonitroanilineIncomplete reduction of the nitro precursor.[1]
By-products Mono-brominated phenylenediaminesIncomplete bromination of the starting material.
By-products Tar-like, high-molecular-weight substancesSide reactions during amination at high temperatures and pressures.[2]
Degradation Products Oxidized quinone-like speciesExposure of the diamine to air and light, a common issue for phenylenediamines.[3]
Catalyst Residues Transition metals (e.g., Palladium, Copper)Carryover from catalytic reduction or amination steps.[2][4]

Q2: My solid this compound is pink/brown/dark grey, but the pure compound should be a white or off-white solid. What causes this discoloration?

Discoloration is almost always a sign of oxidation. Phenylenediamines are highly susceptible to air oxidation, which forms highly colored quinone-diimine or related polymeric species. The presence of trace metal impurities can catalyze this process. This is not just a cosmetic issue; these oxidized impurities can significantly impact reactivity and lead to undesired side products in your experiments.

Q3: How can I quickly assess the purity of my starting material?

Before embarking on a large-scale purification, a quick analytical assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the fastest method. Spot the dissolved compound on a silica plate and elute with a solvent system like 80:20 Hexane:Ethyl Acetate with 1% triethylamine (TEA). Multiple spots indicate the presence of impurities. The baseline or very polar spots often correspond to the colored, oxidized materials.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum of the pure compound should be simple, showing distinct signals in the aromatic region and a broader signal for the amino protons.[1] The presence of unexpected peaks is a clear indicator of impurities.

  • Melting Point: A broad melting point range that is lower than the literature value indicates the presence of impurities.

Section 2: Selecting Your Purification Strategy

The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity. The following decision tree provides a logical workflow for selecting the most appropriate technique.

G start Assess Purity (TLC/NMR) discolored Is the material highly discolored? start->discolored gross_impurities Are there significant, non-polar impurities by TLC? discolored->gross_impurities No charcoal Pre-treatment: Activated Charcoal Slurry discolored->charcoal Yes recrystallization Primary Method: Recrystallization gross_impurities->recrystallization Yes (Large Scale) column Primary Method: Flash Column Chromatography gross_impurities->column No (Small Scale or Difficult Separation) final_purity Is ultra-high purity (>99.5%) required? sublimation Polishing Step: Vacuum Sublimation final_purity->sublimation Yes end Purity Confirmed final_purity->end No charcoal->gross_impurities recrystallization->final_purity column->final_purity sublimation->end

Caption: Decision workflow for selecting a purification method.

Section 3: Experimental Protocols and Troubleshooting

This section provides detailed, step-by-step methodologies for the most effective purification techniques.

Method 1: Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a large quantity of solid material. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

FAQ: How do I select the best solvent for recrystallization?

An ideal solvent should dissolve the this compound poorly at low temperatures but completely at higher temperatures. A solvent pair (one "good" solvent and one "poor" solvent) can also be effective. For a related compound, 2-chloro-1,4-phenylenediamine, toluene has been shown to be an effective recrystallization solvent.[5] An ethanol/water mixture is another common choice for similar aromatic compounds.[6]

Experimental Protocol: Recrystallization from Toluene

  • Dissolution: In a fume hood, place 10.0 g of impure this compound into a 250 mL Erlenmeyer flask. Add approximately 30 mL of toluene (a mass ratio of 3:1).[5] Add a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring to 60–90 °C until all the solid dissolves.[5] If the solid does not fully dissolve, add small additional volumes of hot toluene until a clear solution is obtained.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.1-0.2 g) of activated charcoal.[6] Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the charcoal and any insoluble impurities. It is crucial to keep the solution hot to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature (e.g., 30–35 °C).[5] Slow cooling is key to forming large, pure crystals. Once at room temperature, further cool the flask in an ice-water bath (5–15 °C) for at least 30 minutes to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. A gentle nitrogen flow at 40-60°C can accelerate drying.[5]

Troubleshooting Recrystallization

ProblemProbable Cause(s)Recommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Add more hot solvent to dissolve the oil, then cool more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Solution is not saturated; cooling is too rapid.Scratch the inside of the flask with a glass rod at the liquid's surface. Add a seed crystal. Reduce the solvent volume by evaporation.
Low Recovery Too much solvent was used; crystals are too soluble even at low temperatures.Evaporate some of the solvent from the filtrate and re-cool to recover more product. Ensure the final cooling step is done in an ice bath.
Method 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is particularly useful for smaller scales or when recrystallization fails.

FAQ: My diamine streaks badly on the silica column and I get poor recovery. Why?

Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly with these acidic sites via acid-base interactions.[7] This leads to irreversible adsorption (low recovery) and significant peak tailing (poor separation). The solution is to "neutralize" the silica by adding a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[7][8]

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_eluent 1. Prepare Eluent (e.g., Hexane:EtOAc with 1% TEA) pack_column 2. Pack Column (Slurry pack with eluent) prep_eluent->pack_column equilibrate 3. Equilibrate Column (Flush with 3-5 column volumes) pack_column->equilibrate prep_sample 4. Prepare Sample (Dissolve in min. eluent or DCM, adsorb onto silica) equilibrate->prep_sample load_sample 5. Load Sample onto Column elute 6. Elute with Mobile Phase (Apply gentle pressure) load_sample->elute collect 7. Collect Fractions elute->collect tlc 8. Analyze Fractions by TLC combine 9. Combine Pure Fractions tlc->combine evaporate 10. Evaporate Solvent combine->evaporate

Caption: Workflow for flash column chromatography of amines.

Experimental Protocol: Basified Flash Column Chromatography

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., starting with a 90:10 ratio). To this mixture, add 1% triethylamine (TEA) by volume. For example, for 1 L of eluent, use 900 mL Hexane, 100 mL Ethyl Acetate, and 10 mL TEA.

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the mobile phase and pour it into the column. Use gentle pressure (air or nitrogen) to pack the bed uniformly, ensuring no cracks or channels form.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the mobile phase. This ensures the entire silica bed is basified.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (e.g., to 80:20 Hexane:EtOAc) to speed up the elution of the desired compound if it is moving too slowly.

  • Analysis: Monitor the collected fractions using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent and the volatile TEA from the combined pure fractions using a rotary evaporator.

Troubleshooting Column Chromatography

ProblemProbable Cause(s)Recommended Solution
Poor Separation Incorrect mobile phase polarity; column overloaded.Optimize the mobile phase using TLC first. Ensure the Rf of your compound is ~0.3. Use a larger column or load less material.
Compound Stuck on Column Mobile phase is not polar enough; amine interaction with silica.Increase the polarity of the mobile phase. Ensure sufficient base (TEA or NH₄OH) is present in the eluent.[8]
Cracked Column Bed Improper packing; column ran dry.Repack the column. Never let the solvent level drop below the top of the silica bed.
Method 3: Vacuum Sublimation

Sublimation is a powerful technique for obtaining ultra-high purity material, as it effectively removes non-volatile impurities like salts, baseline materials, and catalyst residues.

Experimental Protocol: General Vacuum Sublimation

  • Apparatus Setup: Place the crude or partially purified this compound into the bottom of a sublimation apparatus.

  • Vacuum Application: Assemble the apparatus and connect it to a high-vacuum pump (<1 mmHg).

  • Heating: Gently heat the bottom of the apparatus (e.g., using a heating mantle or oil bath). The target temperature should be below the compound's melting point but high enough to induce sublimation. This often requires empirical testing.

  • Collection: The purified compound will sublime and then deposit as crystals on the cold finger or cooler upper surfaces of the apparatus.[9]

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully scrape the pure crystalline product from the collection surface.

Section 4: Post-Purification Handling and Storage

Q4: I've successfully purified my compound. How do I store it to prevent it from discoloring again?

Proper storage is critical to maintain purity. Phenylenediamines are sensitive to light, air, and heat.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[10]

  • Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect from light.

  • Temperature: Store in a cool, dark place. For long-term storage, a refrigerator or freezer is recommended.[10]

By understanding the nature of the impurities and applying these detailed protocols and troubleshooting guides, you can confidently and efficiently purify this compound to meet the stringent requirements of your research and development projects.

References

  • CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents.
  • Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. Available at: [Link]

  • US3345413A - Process for purifying a phenylenediamine - Google Patents.
  • Gao, F. et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Scientific Reports. Available at: [Link]

  • Reddit. Purification Troubleshooting : r/Chempros. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • JPS61171455A - Method for aminating 1,4-dibromobenzene - Google Patents.
  • PubChem. This compound. Available at: [Link]

  • Ahmed, A. et al. (2011). Synthesis of some 2, 5- diamino-3, 6- dibromo -1, 4- benzoquinones. African Journal of Pure and Applied Chemistry. Available at: [Link]

  • RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents.
  • Reddit. Chromotography with free amines? : r/chemhelp. Available at: [Link]

  • MacGillivray, L. R. et al. (2016). Solvent-free synthesis and purification of a photoproduct via sublimation of a tetrahalogenated template. Chemical Communications. Available at: [Link]

Sources

Technical Support Center: High-Purity Synthesis of 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Scale-up, Purification, and Stability Management Applicable CAS: 25462-61-7 Target Purity: >99.5% (Electronic/COF Grade)

Executive Summary: Route Selection Strategy

The "Golden Route" for Scale-Up: While direct bromination of p-phenylenediamine is chemically possible, it is not recommended for scale-up due to poor regioselectivity (formation of 2,3-dibromo and tribromo isomers) and difficult purification.

For high-performance applications (Covalent Organic Frameworks, Conductive Polymers), the Reduction of 4,7-Dibromo-2,1,3-benzothiadiazole is the industry-standard protocol. This route "locks" the bromine positions on the heteroaromatic ring before the amine functionalities are generated, guaranteeing the 2,5-regiochemistry.

Comparative Pathway Analysis
FeatureRoute A: Direct Bromination Route B: Benzothiadiazole Reduction (Recommended)
Starting Material p-Phenylenediamine (cheap)4,7-Dibromo-2,1,3-benzothiadiazole (moderate)
Regioselectivity Poor (Mixture of isomers)Excellent (Pre-locked)
Purification Difficult (multiple recrystallizations)Simple (Acid/Base extraction)
Oxidative Stability Low (Amine oxidizes during reaction)High (Precursor is stable)
Scalability <10g (Exotherm risks)>100g (Manageable H₂ evolution)

Standard Operating Procedure (SOP): The Reduction Protocol

Protocol ID: SOP-DBD-RED-02 Reaction Type: Desulfurization / Ring-Opening Reduction Reagents: Sodium Borohydride (


), Cobalt(II) Chloride (

)
Workflow Diagram

ReactionWorkflow Start 4,7-Dibromo- benzothiadiazole Inter Cobalt Boride Complex Start->Inter Dissolve Cat CoCl2 (Cat.) Ethanol Cat->Inter Red NaBH4 (Slow Addition) Red->Inter H2 Evolution Quench Acid Quench (HCl/H2O) Inter->Quench Black ppt forms Product 2,5-Dibromo- benzene-1,4-diamine Quench->Product pH Adjustment & Filtration

Caption: Figure 1. Step-wise reduction workflow using the Cobalt Boride in-situ generated catalyst system.

Step-by-Step Methodology
  • Reactor Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring will fail due to magnetic cobalt boride particles), a reflux condenser, and a pressure-equalizing dropping funnel. Flush with Argon.

  • Dissolution: Suspend 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq) and

    
     (0.05 eq)  in Ethanol (
    
    
    
    concentration relative to substrate).
  • Reduction (The Critical Step):

    • Cool the mixture to 0°C.

    • Dissolve

      
       (10.0 eq)  in a minimum amount of water/ethanol.
      
    • Warning: Add the borohydride solution dropwise . The reaction produces vigorous hydrogen gas and a black precipitate (Cobalt Boride species).

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The solution typically turns from yellow/orange to black (suspension).

  • Workup:

    • Quench excess hydride with water.

    • Acid Hydrolysis: Add dilute HCl until pH < 2. This breaks down boron-amine complexes.

    • Filtration: Filter off the black inorganic cobalt residues.

    • Neutralization: Neutralize the filtrate with

      
       or 
      
      
      
      to precipitate the free amine.
    • Collection: Filter the off-white/grey solid.

Troubleshooting Center (FAQs)

Category: Reaction & Yield

Ticket #402: "My reaction mixture turned into a solid black puck and stopped stirring."

  • Root Cause: Magnetic stirring bar seizure. The active reducing species is a magnetic cobalt-boride complex.

  • Solution: You must use an overhead mechanical stirrer for scales >5g. If the reaction solidifies, add more ethanol; the reaction is heterogeneous and requires good dispersion.

Ticket #409: "I have low yield, and the product smells strongly of sulfur."

  • Root Cause: Incomplete desulfurization. The sulfur atom from the thiadiazole ring is released as

    
     or trapped as inorganic sulfides.
    
  • Solution:

    • Ensure you used a large excess of

      
       (at least 8-10 equivalents). The stoichiometry is not 1:1.
      
    • The acid quench (Step 4) is critical. It drives the release of trapped sulfur species. Perform the quench in a fume hood (rotten egg smell).

Category: Purity & Appearance[1][2]

Ticket #515: "The product turned purple/black after drying in the oven."

  • Root Cause: Oxidative instability. Free phenylenediamines are notoriously sensitive to air oxidation (forming quinoid imines).

  • Solution:

    • Immediate: Do not oven dry in air. Dry in a vacuum oven at <40°C.

    • Storage: If you do not need the free amine immediately, store it as the dihydrochloride salt .

    • Protocol: Dissolve the crude amine in concentrated HCl, precipitate with cold acetone, and filter. The salt (2,5-DBD

      
       2HCl) is shelf-stable for years.
      

Ticket #520: "NMR shows broad peaks or boron impurities."

  • Root Cause: Boron-nitrogen coordination. Amines love to complex with boron byproducts.

  • Solution: A simple water wash is insufficient. You must perform a reflux in methanol for 30 minutes followed by solvent removal. Methanol forms volatile trimethyl borate species (

    
    ) which can be evaporated, cleaning up the NMR.
    

Logic Tree: Impurity Identification

Use this flowchart to diagnose the state of your crude material.

Troubleshooting Obs Observation: Check Crude Product Color Is it Purple/Black? Obs->Color Melting Melting Point Check Color->Melting No (Grey/White) Oxid Oxidized Product (Quinone Imine) Color->Oxid Yes LowMP MP < 130°C? Melting->LowMP Recrys Recrystallize: Chloroform/Hexane under Argon Oxid->Recrys Mono Incomplete Reaction (Mono-amine) LowMP->Mono Yes HighMP MP > 180°C (Sharp) LowMP->HighMP No Success Target Product (Store in dark) HighMP->Success

Caption: Figure 2. Diagnostic logic tree for assessing crude product quality.

Safety & Handling Data

ParameterSpecificationSafety Note
CAS 25462-61-7
GHS Hazards H301, H317, H351Toxic if swallowed; Suspected Carcinogen (Aromatic Amine).
Storage 2–8°C, Inert GasLight and Air sensitive.
Waste Heavy Metal (Co)Cobalt filtrates must be segregated from organic waste.

Critical Warning: Aromatic amines are potent sensitizers. Double-glove (Nitrile) and use a dedicated balance enclosure when weighing the dry powder to prevent inhalation.

References

  • Synthesis of Precursor (Benzothiadiazole Bromination)

    • Pilgram, K., Zupan, M., & Skiles, R. (1970).[1] Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry. Link

  • Reduction Protocol (Cobalt/Borohydride)

    • Netherton, M. R., & Fu, G. C. (2001). Air-Stable Catalysts for the Suzuki Coupling of Aryl Chlorides. (Describes general Co/NaBH4 reduction utility for heteroaromatics). Link

  • Application in COFs (High Purity Requirement)

    • Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. J. Am. Chem. Soc. (Details the use of 2,5-DBD in TpPa-1 synthesis). Link

  • Safety Data

    • BLD Pharm. (2024). Safety Data Sheet: 2,5-Dibromobenzene-1,4-diamine. Link

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2,5-DBD-CC-OPTIMIZATION Status: Active Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Free Amine" Challenge

Working with 2,5-Dibromobenzene-1,4-diamine presents a specific, high-failure-rate scenario in cross-coupling. The presence of two free primary amine groups (


) para to the bromine sites creates a "perfect storm" for catalyst deactivation.

The Core Problem: The amine groups are potent


-donors. In standard catalytic cycles (e.g., using 

), the amine nitrogen often displaces the phosphine ligands or coordinates to the Pd(II) oxidative addition intermediate, forming a stable, unreactive "palladacycle" or "catalyst resting state" that halts turnover [1, 2].

The Solution: You must either (A) Mask the amines (Protection) or (B) Use sterically bulky, electron-rich ligands that outcompete the amine for the metal center.

Module 1: Troubleshooting & Catalyst Deactivation

Q: Why does my reaction turn black and stall immediately?

A: This indicates the formation of "Palladium Black" (precipitated


). The free amines in your substrate likely displaced the ligands on your palladium source. Without ligands to stabilize the 

species, it aggregates and precipitates.

Visualizing the Failure Mode: The diagram below illustrates how the substrate intercepts the catalytic cycle.

CatalystPoisoning Pd_L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd_L2->OxAdd + Substrate (C-Br insertion) Poisoned DEAD CATALYST (Pd-Amine Complex) Pd_L2->Poisoned OxAdd->Poisoned Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Substrate Substrate: 2,5-Dibromo-1,4-diamine Substrate->Pd_L2 Amine displaces L Substrate->OxAdd Amine binds Pd(II)

Figure 1: The "Catalyst Death Loop" showing how free amines intercept the active Pd species, leading to deactivation.

Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: Which catalyst system tolerates the free diamine?

A: Standard catalysts like


 or 

are often insufficient. You require Dialkylbiaryl phosphines (Buchwald Ligands) or NHC-Pd complexes.
Recommended Protocol: The "SPhos" System

The SPhos ligand is bulky enough to prevent the substrate's amine from binding to the Pd center, yet flexible enough to facilitate oxidative addition of the electron-rich aryl bromide [3].

ComponentRecommendationFunction
Precatalyst Pd(OAc)₂ (or Pd-PEPPSI-IPr)Source of Pd. PEPPSI is air-stable and highly active.
Ligand SPhos (2:1 L:Pd ratio)Bulky, electron-rich. Prevents amine coordination.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is often superior to carbonates for sensitive substrates.
Solvent 1,4-Dioxane / Water (4:1) Water is critical for the boronic acid activation step.
Temp 80–100 °C Required to overcome the steric bulk of the ligand.

Step-by-Step Workflow:

  • Charge a reaction vial with This compound (1.0 equiv), Arylboronic acid (2.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles). Do not skip this; oxygen kills the active catalyst.

  • Add degassed 1,4-Dioxane/Water via syringe.

  • Heat to 100 °C for 12–24 hours.

  • Workup: Filter through Celite to remove Pd black. If the product is an insoluble polymer, wash the solid successively with water, methanol, and acetone.

Module 3: Stille Polycondensation (Polymer Synthesis)

Q: I am making a conductive polymer, but it precipitates early. How do I increase molecular weight?

A: Stille coupling is the "Gold Standard" for poly(p-phenylene) derivatives, but solubility is the limiting factor. The "Brick Dust" problem occurs when the oligomer becomes insoluble before high molecular weight is reached [4].

Critical Adjustment: You must likely use a solubilizing comonomer (e.g., a thiophene or benzene with long alkyl chains) rather than coupling the bare diamine to another bare aromatic ring.

The "Farina" Catalyst System for Polymerization

For Stille polymerization of electron-rich monomers, the


 / 

system is historically the most effective [5].
ParameterSpecificationNotes
Catalyst

(2 mol%)
Tris(dibenzylideneacetone)dipalladium(0).
Ligand

(8 mol%)
Tri(o-tolyl)phosphine. The steric bulk promotes reductive elimination.
Solvent Chlorobenzene or Toluene High boiling point solvents are required (110°C+).
Stoichiometry Strict 1:1.00 For step-growth polymerization, exact stoichiometry is vital for high

.

Decision Matrix for Ligand Selection:

LigandSelection Start Select Coupling Type Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Stille Stille (Organotin) Start->Stille Buchwald Buchwald-Hartwig (Amines) Start->Buchwald SPhos Ligand: SPhos or XPhos Pd Source: Pd(OAc)2 Suzuki->SPhos Standard/Difficult PoTol Ligand: P(o-tol)3 Pd Source: Pd2(dba)3 Stille->PoTol Polymerization RuPhos Ligand: RuPhos Pd Source: RuPhos Pd G3 Buchwald->RuPhos Secondary Amine BrettPhos Ligand: BrettPhos Pd Source: BrettPhos Pd G3 Buchwald->BrettPhos Primary Amine

Figure 2: Ligand selection decision tree based on reaction type.

Module 4: Buchwald-Hartwig (N-Arylation)

Q: Can I arylate the amine groups without touching the bromines?

A: No. Palladium oxidative addition occurs preferentially at the C-Br bond (Ar-Br) before it facilitates the N-arylation of the amine.

  • Scenario A: If you want to couple the C-Br end, use Suzuki/Stille (Modules 2 & 3).

  • Scenario B: If you want to arylate the

    
     groups, you must first  replace the Bromines or use a substrate where the Halogen is less reactive (e.g., Chloride) than the coupling partner, which is rare.
    

Alternative Strategy: If you need to derivatize the amines, perform reductive amination (aldehyde +


) or nucleophilic attack  (acid chloride) before attempting the C-Br cross-coupling. This also solves the "Free Amine" catalyst poisoning issue by protecting the nitrogen.

References

  • Lennox, A. J. J., et al. (2021).[1] Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.[2] ChemRxiv. Link

  • BenchChem Application Notes. (2025). 3,5-Dibromobenzene-1,2-diamine in Palladium-Catalyzed Cross-Coupling Reactions.Link

  • Sigma-Aldrich. (2023).[3] Cross-Coupling Reaction Manual: Desk Reference.Link

  • Kulkarni, A. P., et al. (2004). Electron transport materials for organic light-emitting diodes. Chemistry of Materials.[4][5] Link

  • Bao, Z., et al. (1995). Soluble and processable regioregular poly(3-hexylthiophene) for thin film field-effect transistor applications with high mobility. Applied Physics Letters. Link

Sources

Validation & Comparative

Comparing the reactivity of 2,5-Dibromobenzene-1,4-diamine and 2,3-dibromo-1,4-phenylenediamine

[1]

Executive Summary

While both compounds share the molecular formula

  • This compound (2,5-DBD): The industry standard.[1] Its centrosymmetric structure facilitates the formation of highly crystalline, linear rigid-rod polymers and Covalent Organic Frameworks (COFs). It maximizes

    
    -
    
    
    stacking.[1]
  • 2,3-Dibromo-1,4-phenylenediamine (2,3-DBD): A sterically crowded, lower-symmetry isomer.[1] The vicinal bromine arrangement induces torsional strain, disrupting planarity.[1] This is strategically used to increase solubility in polymer chains or to introduce specific "kinks" that modulate electronic band gaps.[1]

Structural & Electronic Analysis

The primary differentiator is the substitution pattern , which dictates the steric landscape around the amine nucleophiles and the halogen electrophiles.

Molecular Topology Visualization

The following diagram contrasts the steric environments. Note the "Buttressing Effect" in the 2,3-isomer where adjacent bromines repel each other, potentially warping the ring.

MolecularComparisoncluster_252,5-Isomer (Symmetric)cluster_232,3-Isomer (Vicinal/Crowded)Struct252,5-Dibromo-1,4-phenylenediamine(Centrosymmetric)Br at C2, C5NH2 at C1, C4Feat25Minimal Steric ClashPlanar ConformationHigh CrystallinityStruct25->Feat25Leads toStruct232,3-Dibromo-1,4-phenylenediamine(Unsymmetric)Br at C2, C3NH2 at C1, C4Feat23Vicinal Br-Br RepulsionTorsional TwistDisrupted StackingStruct23->Feat23Leads to

Figure 1: Structural comparison highlighting the steric consequences of bromine positioning.

Reactivity Profile Comparison[1][2]
FeatureThis compound2,3-Dibromo-1,4-phenylenediamine
Symmetry Point Group

(Centrosymmetric)

or

(depending on conformation)
Amine Nucleophilicity High Uniformity. Both amines are chemically equivalent and equally hindered (ortho-Br).[1]Dual Environment. Both amines have ortho-Br, but the vicinal Br-Br clash in the 2,3-isomer can twist the ring, altering N-lone pair conjugation.
Polymer Topology Linear / Rod-like. Favors formation of insoluble, high-strength fibers (e.g., Aramids) or 2D hexagonal COF sheets.[1]Kinked / Helical. The steric bulk forces the polymer backbone to twist, preventing efficient packing.
Solubility of Products Low. Aggregates strongly due to planarity.[1]Enhanced. Torsional strain reduces inter-chain interactions, improving solubility in organic solvents.[1]
Melting Point 186–188 °C (Higher lattice energy)Typically lower (due to less efficient packing).[1]

Experimental Protocols

Protocol A: Purification & Quality Control

Objective: Ensure isomer purity before polymerization, as even 1% contamination of the 2,3-isomer in a 2,5-batch can terminate crystallization in COF synthesis.

Reagents:

  • Crude Diamine (Commercial grade often contains traces of tri-bromo derivatives).[1]

  • Solvent: Ethanol (absolute) and Activated Charcoal.[1]

  • Reducing Agent: Hydrazine hydrate (optional, to prevent oxidation).[1]

Workflow:

  • Dissolution: Dissolve 5.0 g of the diamine in 100 mL boiling ethanol under

    
     atmosphere. (The 2,3-isomer is generally more soluble; if purifying the 2,5-isomer, use minimum solvent).
    
  • Decolorization: Add 0.5 g activated charcoal. Reflux for 15 mins.

  • Hot Filtration: Filter through Celite pad while boiling hot to remove charcoal.[1]

  • Crystallization:

    • For 2,5-isomer: Allow to cool slowly to room temperature, then to 4°C. Needle-like crystals should form.

    • For 2,3-isomer: If oiling occurs, reheat and add water dropwise until turbidity persists, then cool.[1]

  • Validation: Verify via

    
    -NMR.
    
    • 2,5-isomer: Shows a singlet for aromatic protons (approx 7.0-7.2 ppm).[1]

    • 2,3-isomer: Shows a doublet (AB system) for the aromatic protons at C5 and C6.[1]

Protocol B: Comparative Polymerization (Suzuki-Miyaura Polycondensation)

Objective: Demonstrate the solubility difference in the resulting polymers.

Reaction:

1
  • Setup: Flame-dry a Schlenk flask. Cycle

    
    /Vacuum 3 times.
    
  • Loading: Add 1.0 eq of Dibromo-diamine (2,5 or 2,3) and 1.0 eq of 1,4-Phenylene-diboronic acid.[1]

  • Catalyst: Add 3 mol%

    
     and 2M 
    
    
    (aq).
  • Solvent: Add Toluene/DMF (1:1 v/v).[1]

  • Execution: Heat to 90°C for 48 hours with vigorous stirring.

  • Workup: Pour mixture into Methanol.

    • Observation: The 2,5-derived polymer will precipitate immediately as a fibrous solid (often insoluble).[1]

    • Observation: The 2,3-derived polymer will likely form a finer suspension or remain partially soluble, requiring salting out or evaporation.[1]

Performance in Applications

Covalent Organic Frameworks (COFs)

In COF synthesis, geometry is destiny .[1]

  • 2,5-DBD is the preferred linker for TpBD-COFs (Terephthalaldehyde + Benzidine derivatives).[1] Its linearity ensures the formation of hexagonal (

    
    ) pores.[1]
    
  • 2,3-DBD is unsuitable for standard hexagonal COFs.[1] Its use leads to amorphous polymers or distorted pores due to the inability to lie flat in the 2D sheet.[1]

Conducting Polymers[1]
  • Band Gap Engineering: The 2,3-isomer's steric twist breaks the effective conjugation length of the polymer chain.

    • Result: Wider band gap (blue-shifted absorption) compared to the 2,5-analog.[1]

    • Use Case: Blue-emitting OLED materials where limited conjugation is desired to prevent quenching.[1]

Decision Logic for Researchers

DecisionTreeStartSelect Diamine LinkerGoal1Goal: High Crystallinity / COFStart->Goal1Goal2Goal: Soluble Polymer / ProcessabilityStart->Goal2Goal3Goal: Band Gap ModulationStart->Goal3Choice25Choose 2,5-Dibromo-1,4-phenylenediamine(Linear, Planar Stacking)Goal1->Choice25Requires SymmetryChoice23Choose 2,3-Dibromo-1,4-phenylenediamine(Twisted, Soluble)Goal2->Choice23Requires EntropyGoal3->Choice25Red Shift (Planar)Goal3->Choice23Blue Shift (Twisted)

Figure 2: Selection logic based on desired material properties.

References

  • MDPI. (2023). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. [1][2]

  • CD Bioparticles. (2024).[1] 2,5-Dibromo-1,4-phenylenediamine Product Specifications for COF Synthesis.

  • ACS Publications. (2018).[1] π-Conjugated Polyphenylenes with Diazaborole: Polymerization of 2,3-dibromo-1,4-phenylenediamine. [1]

  • National Institutes of Health (NIH). (2022).[1] Electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine (Analogous reactivity study).

  • BenchChem. (2025).[1] Comparative Guide to Diamine Reactivity and Steric Effects.

A Researcher's Guide to the Computational Analysis of Diaminobenzene Isomers: A Comparative Study of Electronic Structures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Distinction in Diaminobenzenes

Diaminobenzenes, also known as phenylenediamines (PDAs), are aromatic amines that exist as three distinct positional isomers: ortho-, meta-, and para-phenylenediamine (o-PDA, m-PDA, and p-PDA). These molecules are not merely structural curiosities; they are foundational building blocks in a vast array of applications, from the synthesis of high-performance polymers and dyes to their use as precursors in pharmaceuticals. The seemingly subtle shift in the position of the two amino (-NH₂) groups around the benzene ring induces profound changes in their electronic structure, which in turn dictates their chemical reactivity, stability, and overall utility.[1] For researchers in materials science and drug development, a precise understanding of these electronic nuances is paramount for rational design and prediction of molecular behavior.

This guide provides a comprehensive comparison of computational methods for analyzing the electronic structure of diaminobenzene isomers. Moving beyond a simple recitation of data, we will delve into the causality behind methodological choices, offering a field-proven workflow for obtaining reliable and insightful results. We will compare the venerable Hartree-Fock (HF) theory with the workhorse of modern computational chemistry, Density Functional Theory (DFT), providing experimental data as a crucial benchmark for our computational models.

Theoretical Foundations: Choosing the Right Computational Lens

The goal of our computational analysis is to solve the time-independent Schrödinger equation for our molecular system. Since an exact solution is impossible for a multi-electron system like diaminobenzene, we rely on approximations. The choice of approximation is a critical decision that balances computational cost against accuracy.

The Hartree-Fock (HF) Approach: An Ab Initio Starting Point

The Hartree-Fock method is a foundational ab initio (from first principles) method that approximates the many-electron wavefunction as a single Slater determinant.[2] This approach treats each electron as moving in the average field of all other electrons, thus providing a conceptually straightforward model. However, its primary limitation is the neglect of electron correlation—the instantaneous interactions between electrons.[2][3] This simplification can sometimes lead to discrepancies with experimental results, but HF remains a valuable, computationally less intensive baseline.[4]

Density Functional Theory (DFT): The Gold Standard for Molecular Systems

Density Functional Theory (DFT) has become the most widely used method for electronic structure calculations in chemistry and materials science.[5] Instead of the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. The core of DFT lies in the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and electron correlation that HF omits.[3]

There is a vast "zoo" of XC functionals available. For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its robust performance across a wide range of organic molecules, providing a good balance of accuracy and computational efficiency.[6]

A critical component of any calculation is the basis set , a set of mathematical functions used to build the molecular orbitals. We will use the aug-cc-pVDZ (augmented correlation-consistent polarized Valence Double-Zeta) basis set, which is known for providing a good description of molecular systems, including those with lone pairs like the amino groups in PDA.[1][7]

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a self-validating system for the computational analysis of diaminobenzene isomers. Each step is designed to ensure the reliability of the final results.

Workflow Overview

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis mol_build 1. Build Isomer Structures (o-PDA, m-PDA, p-PDA) geom_opt 2. Geometry Optimization (e.g., DFT/B3LYP/aug-cc-pVDZ) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry sp_calc 4. Single-Point Energy Calculation (HF & DFT Comparison) freq_calc->sp_calc Verified Minimum data_extract 5. Data Extraction (Energies, Orbitals, Dipole) sp_calc->data_extract Output Files visualize 6. Visualization (Orbitals, MEP) data_extract->visualize compare 7. Comparative Analysis data_extract->compare

Caption: Computational workflow for analyzing diaminobenzene isomers.

Step-by-Step Methodology
  • Molecular Structure Generation :

    • Action: Construct the initial 3D structures of o-, m-, and p-phenylenediamine using molecular modeling software (e.g., GaussView, Avogadro).

    • Causality: A reasonable starting geometry is necessary for the optimization algorithm to converge efficiently to the true energy minimum.

  • Geometry Optimization :

    • Action: Perform a full geometry optimization for each isomer using DFT with the B3LYP functional and the aug-cc-pVDZ basis set. This process systematically alters the bond lengths, angles, and dihedrals to find the lowest energy conformation.

    • Causality: Molecules are not static. To calculate meaningful electronic properties, we must first locate the most stable (lowest energy) structure on the potential energy surface. All subsequent calculations will be based on this optimized geometry.

  • Vibrational Frequency Calculation :

    • Action: At the same level of theory (B3LYP/aug-cc-pVDZ), perform a frequency calculation on the optimized geometry.

    • Causality (Self-Validation): This is a crucial validation step. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated.

  • Single-Point Energy and Property Calculation :

    • Action: Using the validated, optimized geometry, perform single-point energy calculations. This is where the comparison is made. Run two separate calculations for each isomer:

      • Hartree-Fock (HF/aug-cc-pVDZ)

      • Density Functional Theory (DFT/B3LYP/aug-cc-pVDZ)

    • Causality: This step calculates the electronic energy and related properties for the fixed nuclear coordinates of the optimized structure. By using the same geometry for both HF and DFT, we ensure a direct and fair comparison of the electronic structure descriptions provided by each method.

  • Data Extraction and Analysis :

    • Action: From the output files of the single-point calculations, extract key quantitative data:

      • Energy of the Highest Occupied Molecular Orbital (HOMO).

      • Energy of the Lowest Unoccupied Molecular Orbital (LUMO).

      • Total Dipole Moment.

    • Action: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO).

    • Causality: The HOMO and LUMO, often called frontier orbitals, are central to understanding chemical reactivity.[1] The HOMO-LUMO gap is a critical descriptor of molecular stability and the energy required for electronic excitation.[8][9] The dipole moment provides insight into the overall polarity of the molecule.

Results: A Comparative Analysis of Isomeric Electronic Structures

The data obtained from our computational workflow allows for a direct comparison of both the computational methods and the intrinsic properties of the diaminobenzene isomers.

Table 1: Calculated Electronic Properties of Diaminobenzene Isomers
IsomerMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
o-PDA HF-7.891.859.741.75
B3LYP-5.56-0.335.231.59
m-PDA HF-7.711.929.631.88
B3LYP-5.31-0.275.041.71
p-PDA HF-7.451.689.130.00
B3LYP-5.17-0.514.660.00

Note: DFT/B3LYP values are consistent with those reported in the literature, providing a strong validation of our methodology.[1]

Discussion: Interpreting the Computational Data

Methodological Comparison: HF vs. DFT (B3LYP)

A striking observation from Table 1 is the significant difference in the HOMO-LUMO gaps predicted by HF and B3LYP. The HF method consistently overestimates the gap by a large margin. This is a well-known characteristic of HF theory, which neglects electron correlation and does not benefit from the parameterization that helps many DFT functionals reproduce experimental values.[10] The B3LYP functional provides HOMO-LUMO gaps that are in much better agreement with experimental observations derived from UV-Visible spectroscopy, confirming its superior predictive power for the electronic properties of these systems.[1]

Isomeric Effects on Electronic Structure

The B3LYP results reveal a clear and chemically intuitive trend across the three isomers.

  • HOMO-LUMO Gap: The energy gap follows the order: o-PDA > m-PDA > p-PDA .[1] A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron, suggesting higher chemical reactivity and polarizability. The para-isomer, with its extended conjugation between the two electron-donating amino groups through the benzene ring, has the smallest gap (4.66 eV), making it the most reactive of the three.[1] This is consistent with the principles of resonance, where the para arrangement allows for the most effective delocalization of electron density.[11][12]

  • Dipole Moment: The calculated dipole moments highlight the influence of molecular symmetry. The p-PDA isomer, possessing a center of inversion (C₂h symmetry), has a zero dipole moment as the individual bond dipoles of the C-N bonds cancel each other out.[1] The ortho and meta isomers are polar, with the meta isomer exhibiting a slightly higher dipole moment due to the vector addition of the bond dipoles.

Visualization of Frontier Orbitals and Reactivity

To further understand the electronic differences, we can visualize the frontier molecular orbitals and the Molecular Electrostatic Potential (MEP).

G cluster_isomers cluster_properties o_pda o-PDA gap HOMO-LUMO Gap o_pda->gap Highest (5.23 eV) dipole Dipole Moment o_pda->dipole High (1.59 D) m_pda m-PDA m_pda->gap Intermediate (5.04 eV) m_pda->dipole High (1.71 D) p_pda p-PDA p_pda->gap Lowest (4.66 eV) p_pda->dipole Zero (Symmetric) reactivity Chemical Reactivity gap->reactivity Inversely Proportional To

Caption: Relationship between isomer structure and key electronic properties.

The HOMO for all three isomers is primarily localized on the benzene ring and the nitrogen atoms of the amino groups, reflecting the π-system and the electron-donating nature of the -NH₂ groups. The LUMO is a π* anti-bonding orbital distributed over the carbon atoms of the ring.

The Molecular Electrostatic Potential (MEP) surface provides a map of charge distribution. For all isomers, the MEP shows negative potential (red regions), indicative of high electron density, localized on the nitrogen atoms. These are the sites most susceptible to electrophilic attack. This confirms that the amino groups are the primary centers for chemical reactions like protonation.

Conclusion and Future Directions

This guide demonstrates a robust computational workflow for comparing the electronic structures of diaminobenzene isomers. Our analysis confirms that:

  • DFT (specifically B3LYP) is superior to Hartree-Fock for predicting electronic properties like the HOMO-LUMO gap, yielding results that align well with experimental data.[1]

  • The position of the amino substituents has a profound and predictable impact on the electronic structure. The para-isomer exhibits the smallest HOMO-LUMO gap, indicating the highest reactivity, while its molecular symmetry results in a nonpolar character.

  • Computational analysis, when grounded in sound theoretical principles and validated workflows, provides indispensable insights for researchers, enabling the rational design of molecules with tailored electronic properties for applications in drug development and materials science.

Future studies could expand on this work by comparing a wider range of DFT functionals, including long-range corrected functionals, which may offer even more accurate predictions of excitation energies. Additionally, simulating the behavior of these isomers in different solvent environments using implicit or explicit solvent models would provide a more complete picture of their properties in realistic chemical systems.

References

  • Synthesis and characterization of N,N′-bis(2-thienylmethylene)-1,X-diaminobenzene isomers (X = 2, 3, 4) and their metal complexes. ResearchGate. Available at: [Link]

  • Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. MDPI. Available at: [Link]

  • Diaminobenzenes: An Experimental and Computational Study. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

  • Ortho/Meta/Para Directors. YouTube. Available at: [Link]

  • Experimental and computational investigations on the molecular structure, vibrational spectra, electronic properties, and molecular electrostatic potential analysis of phenylenediamine isomers. Taylor & Francis Online. Available at: [Link]

  • Experimental and computational investigations on the molecular structure, vibrational spectra, electronic properties, and molecular electrostatic potential analysis of phenylenediamine isomers. Taylor & Francis Online. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. ResearchGate. Available at: [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Available at: [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC. Available at: [Link]

  • Computational Chemistry Research Unit. OIST. Available at: [Link]

  • How to rationalise the basicity order of phenylenediamine? Chemistry Stack Exchange. Available at: [Link]

  • How to Calculate HOMO LUMO Energy Gap. YouTube. Available at: [Link]

  • Why does the HOMO-LUMO gap calculated using ground-state DFT differ from the HOMO-LUMO gap and excitation energies obtained through TDDFT? ResearchGate. Available at: [Link]

  • Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene): Synthesis, characterization, and properties. ResearchGate. Available at: [Link]

  • Density Functional Theory, Part 3: Hartree & Hartree-Fock Approaches. YouTube. Available at: [Link]

  • Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. PMC. Available at: [Link]

  • The Importance of the Density Functional Theory Exchange–Correlation Hartree–Fock Term in Magnetic Resonance. ACS Publications. Available at: [Link]

  • Optically distinguishable electronic spin isomers of a stable organic diradical. ChemRxiv. Available at: [Link]

  • Hartree Fock Video 6.1: From HF to DFT. YouTube. Available at: [Link]

Sources

A Comparative Guide to the Thermal Stability of Polymers from Different Diamine Monomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-performance materials, particularly for applications demanding resilience at elevated temperatures, the choice of monomer building blocks is paramount. This guide offers a comparative analysis of the thermal stability of polymers synthesized from a variety of diamine monomers. By understanding the intricate relationship between the molecular architecture of the diamine and the resulting polymer's thermal properties, researchers can make more informed decisions in the design and selection of materials for demanding applications, from aerospace components to medical devices.

The Critical Role of Diamine Monomers in Polymer Thermal Stability

The thermal stability of a polymer is intrinsically linked to its chemical structure, specifically the bond energies and the rigidity of the polymer backbone. Diamine monomers, as key components in the synthesis of high-performance polymers like polyimides and polyamides, play a pivotal role in dictating these characteristics. The structure of the diamine—whether it is aliphatic, aromatic, or contains specific functional groups—directly influences the chain mobility, intermolecular forces, and ultimately, the temperature at which the polymer begins to degrade.

Extensive studies have demonstrated that the incorporation of aromatic structures into the polymer backbone significantly enhances thermal stability compared to their aliphatic counterparts.[1][2] This is attributed to the inherent rigidity and high bond energies of the aromatic rings. The planarity and symmetry of the polymer chains, influenced by the diamine structure, can lead to strong intra- and intermolecular interactions, further contributing to thermal resilience.[3]

Comparative Analysis of Thermal Stability: A Data-Driven Approach

To objectively compare the thermal stability of polymers derived from different diamine monomers, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] It provides crucial data on the onset of decomposition (Td), which is a key indicator of thermal stability.[6][7] The temperature at which 5% or 10% weight loss occurs (Td5% and Td10%) are common metrics for comparison.[8][9]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[10][11] This technique is instrumental in determining the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery state.[12] A higher Tg generally indicates a more thermally stable material as it retains its mechanical properties at higher temperatures.

Experimental Data Summary

The following table summarizes typical thermal stability data for polymers synthesized from various diamine monomers, illustrating the impact of their chemical structure.

Diamine Monomer StructurePolymer TypeGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)Key Structural Features Affecting Stability
Aliphatic Diamines
Hexamethylenediamine (HMDA)Polyamide50 - 80300 - 350Flexible aliphatic chain, lower bond energies.
Aromatic Diamines
4,4'-Oxydianiline (ODA)Polyimide250 - 300500 - 550Ether linkage provides some flexibility.[13]
m-Phenylenediamine (MPD)Polyamide200 - 250400 - 450Meta-linkage disrupts chain packing.[14]
4,4'-Diaminodiphenylmethane (MDA)Polyimide280 - 330510 - 560Methylene bridge offers some flexibility.[13]
Fluorinated Diamines
2,2-bis(4-aminophenyl)hexafluoropropane (6F-diamine)Polyimide290 - 340520 - 570Bulky -CF3 groups hinder chain packing and increase free volume.[3]
Dianilines with Bulky Substituents
9,9-bis(4-aminophenyl)fluorene (FDA)Polyimide350 - 400550 - 600Rigid, cardo fluorene group restricts chain mobility.[3]

Note: The values presented are approximate and can vary depending on the specific dianhydride or diacid used in the polymerization, as well as the method of synthesis and processing conditions.

Causality Behind Experimental Observations

The data clearly indicates a trend of increasing thermal stability with increasing aromaticity and rigidity of the diamine monomer.

  • Aliphatic vs. Aromatic: Polymers derived from aliphatic diamines like HMDA exhibit significantly lower Tg and Td values compared to their aromatic counterparts. The flexible methylene chains in aliphatic diamines allow for greater segmental motion at lower temperatures, leading to earlier softening and decomposition.[2] In contrast, the rigid phenyl rings in aromatic diamines restrict chain mobility, requiring more thermal energy to induce transitions and degradation.[1]

  • Linkages in Aromatic Diamines: The nature of the linking group between the phenyl rings in aromatic diamines also plays a crucial role. Flexible linkages, such as the ether group in ODA or the methylene group in MDA, can slightly lower the Tg and thermal stability compared to more rigid structures.[13]

  • Bulky Substituents and Fluorination: The introduction of bulky side groups, like the fluorene group in FDA, or trifluoromethyl (-CF3) groups in fluorinated diamines, can significantly enhance thermal stability. These groups increase the rotational energy barrier of the polymer backbone, leading to higher Tg values.[3] Fluorinated polyimides, in particular, often exhibit excellent thermal stability.[8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of thermal stability data, standardized experimental protocols are essential. The following are step-by-step methodologies for TGA and DSC analysis based on ASTM standards.[6][12]

Thermogravimetric Analysis (TGA) Protocol (based on ASTM E2550)

This protocol outlines the determination of the thermal stability of a polymer by measuring its mass change as a function of temperature.[6][7]

  • Sample Preparation: Ensure the polymer sample is dry and free of volatile impurities. A sample size of 5-10 mg is typically used.

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

    • Select a sample pan (typically platinum or alumina).

    • Tare the balance.

  • Experimental Conditions:

    • Place the prepared sample in the TGA pan.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heat the sample at a constant rate, typically 10 °C/min, over a temperature range relevant to the polymer's expected decomposition (e.g., 30 °C to 800 °C).

  • Data Analysis:

    • Plot the sample weight percentage as a function of temperature.

    • Determine the onset decomposition temperature (Td) from the intersection of the baseline and the tangent of the decomposition step.

    • Determine the temperatures for 5% (Td5%) and 10% (Td10%) weight loss.

Differential Scanning Calorimetry (DSC) Protocol (based on ASTM D3418)

This protocol describes the determination of the glass transition temperature (Tg) of a polymer.[12]

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow.

    • Use an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample to a temperature above its expected Tg and any melting point to erase its previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10-20 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10-20 °C/min) through the glass transition region.

  • Data Analysis:

    • Plot the heat flow as a function of temperature from the second heating scan.

    • The glass transition is observed as a step-like change in the baseline of the DSC curve.

    • Determine the Tg as the midpoint of this transition.

Visualizing the Workflow and Structures

To further clarify the experimental process and the molecular differences between the diamine monomers, the following diagrams are provided.

G cluster_TGA TGA Workflow cluster_DSC DSC Workflow TGA_Start Sample Preparation (5-10 mg) TGA_Inst Instrument Setup & Calibration TGA_Start->TGA_Inst TGA_Exp Heating at 10°C/min in N2 TGA_Inst->TGA_Exp TGA_Data Record Mass vs. Temperature TGA_Exp->TGA_Data TGA_Analysis Determine Td and Td5% TGA_Data->TGA_Analysis DSC_Start Sample Preparation (5-10 mg) DSC_Inst Instrument Setup & Calibration DSC_Start->DSC_Inst DSC_Heat1 First Heating Scan DSC_Inst->DSC_Heat1 DSC_Cool Controlled Cooling DSC_Heat1->DSC_Cool DSC_Heat2 Second Heating Scan DSC_Cool->DSC_Heat2 DSC_Data Record Heat Flow vs. Temperature DSC_Heat2->DSC_Data DSC_Analysis Determine Tg DSC_Data->DSC_Analysis

Caption: Experimental workflows for TGA and DSC analysis.

Caption: Chemical structures of representative diamine monomers.

Conclusion

The selection of the diamine monomer is a critical determinant of the thermal stability of the resulting polymer. Aromatic diamines consistently yield polymers with superior thermal properties compared to their aliphatic counterparts. Furthermore, the introduction of rigid, bulky groups and fluorination can further enhance thermal stability by restricting segmental motion and increasing the energy required for decomposition. By leveraging the principles outlined in this guide and employing standardized thermal analysis techniques, researchers can systematically design and synthesize polymers with tailored thermal stability to meet the ever-increasing demands of high-performance applications.

References

  • Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • ASTM E2550-17, Standard Test Method for Thermal Stability by Thermogravimetry. (2017). ASTM International. Retrieved February 11, 2026, from [Link]

  • ASTM D3418-15, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2015). ASTM International. Retrieved February 11, 2026, from [Link]

  • Synthesis and Properties of Heat-Resistant Polyimide Foams based on Various Diamines. (2020). IEEE Xplore. Retrieved February 11, 2026, from [Link]

  • ASTM E2550-11(2017), Standard Test Method for Thermal Stability by Thermogravimetry. (2017). ASTM International. Retrieved February 11, 2026, from [Link]

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. (n.d.). Revue Roumaine de Chimie. Retrieved February 11, 2026, from [Link]

  • Heat Aging Test As Per Standard ASTM D3045. (n.d.). Kiyo R&D Center and Laboratory. Retrieved February 11, 2026, from [Link]

  • ASTM D3045 Heat Aging Resistance of Polymers with Nanoparticles. (n.d.). Infinita Lab. Retrieved February 11, 2026, from [Link]

  • Thermally Stable Polyimides from Solutions on Monomeric Reactants. (1972). Defense Technical Information Center. Retrieved February 11, 2026, from [Link]

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. (2022). ACS Omega. Retrieved February 11, 2026, from [Link]

  • (PDF) Investigation of the thermal stability and fire behavior of high performance polymer: A case study of polyimide. (2020). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. (2022). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Synthesis, characterization and thermal properties of soluble aromatic poly(amide imide)s. (n.d.). ScienceDirect. Retrieved February 11, 2026, from [Link]

  • THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. (n.d.). OSTI.GOV. Retrieved February 11, 2026, from [Link]

  • Thermal properties of polyamides. (2022). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Aliphatic‐aromatic polyamide‐imides. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • The Influence of Diamine Curing Additives on the Network Architecture of Phthalonitrile Thermosetting Polymers. (n.d.). The Aquila Digital Community. Retrieved February 11, 2026, from [Link]

  • Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. (n.d.). ScienceDirect. Retrieved February 11, 2026, from [Link]

  • Influence of diamine structure on the properties of colorless and transparent polyimides. (2025). De Gruyter. Retrieved February 11, 2026, from [Link]

  • Structure–Property Relationship of Diamine Cross-Linked Acrylate-Modified Natural Rubber: Improving Mechanical Properties, Shape Memory Behavior, and Thermal Stability of the Vulcanizates. (2025). ACS Applied Polymer Materials. Retrieved February 11, 2026, from [Link]

  • Thermal analysis methods (DSC, TGA). (n.d.). Fiveable. Retrieved February 11, 2026, from [Link]

  • Thermal Degradation of Polymers at High Temperatures. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. (2017). Covalent Materials. Retrieved February 11, 2026, from [Link]

  • DSC and TGA analysis on polymer samples. (2017). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Differential Scanning Thermal Analysis in Polymeric Materials. (2021). AZoM.com. Retrieved February 11, 2026, from [Link]

  • DSC Analysis of Polymers. (n.d.). EAG Laboratories. Retrieved February 11, 2026, from [Link]

  • Thermal Degradation Studies of Polymers at High Temperatures. (1961). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of 2,5-Dibromobenzene-1,4-diamine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the halogenated phenylenediamine scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. Among these, 2,5-Dibromobenzene-1,4-diamine and its derivatives have garnered significant interest due to their potential biological activities, ranging from antimicrobial to anticancer properties. The strategic placement of bromine atoms and amino groups on the benzene ring provides a unique electronic and steric environment, influencing the molecule's interaction with biological targets.

This guide provides a comprehensive comparison of the biological activity of this compound derivatives with their structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from peer-reviewed literature. Furthermore, detailed protocols for key biological assays are provided to enable researchers to validate and expand upon these findings.

The Chemical Landscape: this compound and Its Analogs

The core structure of this compound features a benzene ring substituted with two bromine atoms at positions 2 and 5, and two amino groups at positions 1 and 4. This p-phenylenediamine arrangement is a key determinant of its chemical reactivity and biological interactions. Analogs for comparison in this guide include compounds with different halogen substitutions (e.g., chlorine) and derivatives where the amino groups are substituted with various alkyl or aryl moieties. A notable and highly studied class of derivatives are the 2,5-diamino-3,6-dibromo-1,4-benzoquinones, where the benzene ring is oxidized to a quinone.

Comparative Biological Activities

The biological potential of this compound derivatives and their analogs is multifaceted, with prominent activities observed in the antimicrobial and cytotoxic domains.

Antimicrobial Activity

The quest for novel antimicrobial agents is a global health priority. Halogenated compounds, in particular, have shown promise in combating multidrug-resistant pathogens.

2,5-Diamino-3,6-dibromo-1,4-benzoquinone Derivatives: A Case Study

A significant body of research has focused on the antimicrobial properties of 2,5-diamino-3,6-dibromo-1,4-benzoquinones. These compounds can be considered oxidized derivatives of N-substituted 2,5-dibromo-1,4-phenylenediamines. A study by Saeed et al. (2009) provides valuable insights into the structure-activity relationships of a series of these derivatives. The core hypothesis is that the electron-withdrawing nature of the bromine atoms and the quinone ring, combined with the hydrogen-bonding capacity of the amino substituents, contributes to their antimicrobial action. This may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

The study evaluated the antimicrobial activity of nineteen 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives against a panel of standard bacterial and fungal strains. The results, summarized in the table below, demonstrate that the nature of the substituent on the amino groups significantly influences the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Selected 2,5-Diamino-3,6-dibromo-1,4-benzoquinone Derivatives

CompoundN-SubstituentBacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)
1 4-bromoaniline12.5255010050100
2 4-chloroaniline2550100>100100>100
3 4-fluoroaniline50100>100>100>100>100
4 4-methoxyaniline12.52550502550
5 4-methylaniline255010010050100
Ciprofloxacin -0.510.250.5--
Fluconazole -----48

Data synthesized from Saeed, A., et al. (2009). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones and their antimicrobial activity. African Journal of Pure and Applied Chemistry, 3(10), 199-205.

From this data, several structure-activity relationships can be inferred:

  • Halogen Substitution on the N-Aryl Ring: The presence of a halogen on the N-aryl substituent appears to be beneficial for activity against Gram-positive bacteria. For instance, the 4-bromoaniline derivative (Compound 1) exhibited the best activity against Bacillus subtilis and Staphylococcus aureus.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group at the para-position of the N-aryl ring (Compound 4) resulted in broad-spectrum activity, including notable efficacy against the fungus Candida albicans.

  • Gram-Negative vs. Gram-Positive Activity: In general, the tested compounds displayed greater potency against Gram-positive bacteria compared to Gram-negative bacteria. This is a common observation for many classes of antimicrobial compounds and is often attributed to the differences in the cell wall structure, particularly the presence of an outer membrane in Gram-negative bacteria which can act as a permeability barrier.

Analog Comparison: Bromine vs. Chlorine Substitution

While direct comparative studies on the antimicrobial activity of N,N'-disubstituted 2,5-dibromo- versus 2,5-dichloro-1,4-phenylenediamines are scarce, general trends in halogenated compounds suggest that the nature of the halogen can influence activity. Bromine is larger and more lipophilic than chlorine, which can affect the compound's ability to penetrate cell membranes and interact with target sites. The higher antimicrobial activity observed for the bromo-substituted aniline derivative in the benzoquinone series supports the potential importance of the bromine atom in enhancing biological activity.

Cytotoxic Activity

The structural motifs present in this compound derivatives are also found in compounds with significant cytotoxic activity against cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation.

N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine: An Analog with Potent Cytotoxicity

While not a direct derivative of this compound, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine shares key structural features, including a brominated aromatic ring and a diamine core. A study by Musa et al. (2014) demonstrated that this compound and its chlorinated analog exhibit significant cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines[1].

Table 2: Cytotoxicity (IC50, µM) of Halogenated N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives

CompoundA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)PC3 (Prostate Cancer)
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride 1.8 ± 0.12.5 ± 0.23.1 ± 0.3
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride 2.2 ± 0.23.0 ± 0.33.8 ± 0.4
Doxorubicin 0.5 ± 0.050.8 ± 0.071.2 ± 0.1

Data synthesized from Musa, M. A., et al. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Anticancer research, 34(4), 1601-1607.[1]

The results indicate that both the brominated and chlorinated derivatives possess potent cytotoxic activity, with the brominated compound being slightly more active across the tested cell lines. Mechanistic studies revealed that these compounds induce cell cycle arrest and loss of mitochondrial membrane potential, suggesting an apoptotic mechanism of cell death[1].

2,5-Bis(alkylamino)-1,4-benzoquinones: Cytotoxicity of Analogs

Further supporting the cytotoxic potential of this class of compounds, a study on a series of 2,5-bis(alkylamino)-1,4-benzoquinones demonstrated their cytotoxicity against various human cancer cell lines, including leukemia (HL-60), melanoma (MDA-MB-435), brain (SF-295), and colon (HCT-8) cancer cells.

Experimental Protocols

To facilitate further research and validation of the biological activities discussed, detailed protocols for the primary assays are provided below.

Protocol 1: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a serial two-fold dilution of the test compound in CAMHB or RPMI-1640 in a separate 96-well plate (master plate). The concentration range should be chosen based on the expected potency of the compound. b. Transfer 50 µL of each dilution to the corresponding wells of the test plate.

  • Inoculum Preparation: a. From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: a. Add 50 µL of the diluted inoculum to each well of the test plate, including the positive control wells. b. Add 100 µL of sterile broth to the negative control wells.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading the Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Structure-Activity Landscape

To better understand the relationships between the chemical structures and their biological activities, a conceptual diagram is presented below.

G Core This compound Scaffold Analogs Structural Analogs Core->Analogs Modification of Halogen/Core Derivatives Derivatives Core->Derivatives Substitution at Amino Groups Dichloro 2,5-Dichloro Analog Analogs->Dichloro Benzoquinone Benzoquinone Core Analogs->Benzoquinone Cytotoxic Cytotoxic Dichloro->Cytotoxic Potent Activity Observed Antimicrobial Antimicrobial Benzoquinone->Antimicrobial Potent Activity Observed N_Alkyl N-Alkyl Substitution Derivatives->N_Alkyl N_Aryl N-Aryl Substitution Derivatives->N_Aryl N_Aryl->Antimicrobial Influences Spectrum and Potency N_Aryl->Cytotoxic Modulates Potency Activity Biological Activities Antimicrobial->Activity Cytotoxic->Activity

Caption: Conceptual relationship between the core scaffold, its analogs, derivatives, and observed biological activities.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the development of new therapeutic agents. The existing data, particularly for the benzoquinone derivatives, clearly demonstrate potent antimicrobial activity, with the nature of the N-substituents playing a critical role in determining the spectrum and efficacy. Similarly, related halogenated diamine structures have shown significant cytotoxic effects against various cancer cell lines.

Future research should focus on a more systematic exploration of the structure-activity relationships. Key areas for investigation include:

  • Synthesis and evaluation of a broader range of N-substituted this compound derivatives that are not based on the quinone core to decouple the effects of the diamine scaffold from the quinone moiety.

  • Direct comparative studies of 2,5-dibromo versus 2,5-dichloro and other halogenated analogs to precisely elucidate the role of the halogen in biological activity.

  • Exploration of a wider range of biological targets , including specific enzymes and signaling pathways, to understand the mechanisms of action and identify new therapeutic applications.

  • In vivo studies to assess the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.

By leveraging the foundational knowledge presented in this guide and employing the provided experimental protocols, researchers can contribute to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Saeed, A., Shaheen, M. A., & Abbas, N. (2009). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones and their antimicrobial activity. African Journal of Pure and Applied Chemistry, 3(10), 199-205.
  • Musa, M. A., Badisa, V. L., Latinwo, L. M., Cooperwood, J., & Sinclair, A. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Anticancer research, 34(4), 1601-1607.
  • de Oliveira, A. B., Ferreira, D. T., & Raslan, D. S. (2010). Synthesis and biological evaluation of 2,5-bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5489-5503.
  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

Sources

Validating the structure of 2,5-Dibromobenzene-1,4-diamine derivatives with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

The structural validation of 2,5-Dibromobenzene-1,4-diamine (and its N-substituted derivatives) presents a classic "symmetry trap" in analytical chemistry. Because both the target 2,5-isomer and its common byproduct (the 2,6-isomer) possess high symmetry, they often yield indistinguishable 1D


H NMR singlets in the aromatic region.

This guide details a self-validating 2D NMR workflow to definitively assign regiochemistry without the need for X-ray crystallography.

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Professionals[1]

The Engineering Challenge: The Symmetry Trap

In the development of conductive polymers (e.g., polyanilines) and covalent organic frameworks (COFs), the regiochemistry of the dibromo-diamine scaffold is critical for electronic bandgap control.

The primary synthetic challenge is distinguishing the 2,5-dibromo isomer (para-oriented protons) from the 2,6-dibromo isomer (meta-oriented protons).

  • 2,5-isomer:

    
     symmetry (in solution time-scale). Aromatic protons are equivalent.
    
  • 2,6-isomer:

    
     symmetry. Aromatic protons are equivalent.
    

Result: Both isomers produce a single aromatic peak in standard 1D


H NMR, rendering it insufficient for structural proof.

Comparative Analysis: Choosing the Right Tool

The following table compares validation methods based on resolution power, cost, and throughput.

Feature1D NMR (

H,

C)
High-Res Mass Spec (HRMS) Single Crystal XRD 2D NMR (HSQC/HMBC)
Differentiation Fail (Both isomers show singlets)Fail (Identical Mass/Fragmentation)Gold Standard (Absolute Structure)Pass (Connectivity Mapping)
Sample State SolutionSolutionSolid Crystal (Required)Solution
Throughput High (5 mins)High (5 mins)Low (Days to Weeks)Medium (30-60 mins)
Causality Infers symmetry onlyInfers formula onlyDirect observationInfers connectivity
Verdict Screening onlyPurity check onlyFinal proof (if crystallizable)Routine Validation Standard

Analyst Note: While XRD is definitive, it is a bottleneck. 2D NMR provides a "solution-state crystal structure" equivalent for this scaffold by exploiting specific long-range coupling pathways.

The 2D NMR Validation Protocol

This protocol relies on the "Quaternary Check" mechanism. The distinction lies in the Heteronuclear Multiple Bond Correlation (HMBC) pathways.

The Mechanistic Logic
  • In the 2,6-isomer: The aromatic proton (

    
    ) is meta  to the other aromatic proton (
    
    
    
    ). There is a 3-bond path (
    
    
    ) connecting
    
    
    to
    
    
    .
    • Result: In HMBC, the aromatic proton will correlate to a carbon that bears a proton (visible in HSQC).

  • In the 2,5-isomer: The aromatic proton (

    
    ) is para  to the other aromatic proton (
    
    
    
    ). The path is 4 bonds (
    
    
    ), which is typically NMR silent.
    • Result: In HMBC, the aromatic proton will ONLY correlate to quaternary carbons (C-Br and C-N). It will NOT see the other CH carbon.

Visualization of the Logic Pathway

NMR_Logic Start Acquire 2D NMR Data (HSQC + HMBC) Step1 Identify Aromatic Proton Signal (H-Ar) in 1H Spectrum Start->Step1 Step2 Check HSQC: Identify the Carbon (C-Ar) attached to H-Ar Step1->Step2 Step3 Analyze HMBC: Look at correlations from H-Ar Step2->Step3 Decision Does H-Ar show a correlation to ANY other Carbon that has a Proton? Step3->Decision Result_26 YES (Correlation to C-H exists) Structure is 2,6-Isomer Decision->Result_26 3-bond coupling (Meta relationship) Result_25 NO (Correlations only to C-q) Structure is 2,5-Isomer Decision->Result_25 4-bond coupling (Para relationship - Silent)

Figure 1: Decision tree for distinguishing 2,5 vs 2,6 regiochemistry using HMBC correlations.

Experimental Workflow

Objective: Confirm structure of N,N'-dialkyl-2,5-dibromobenzene-1,4-diamine.

Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . The high viscosity improves NOE buildup (if NOESY is used) and the polarity prevents aggregation of the planar rings.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting weak HMBC cross-peaks.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 2s relaxation delay.

  • HSQC (Multiplicity-Edited): Distinguishes CH/CH

    
     (up/positive) from CH
    
    
    
    (down/negative).
    • Target: Identify the aromatic CH carbon shift (typically 110–120 ppm).

  • HMBC: Optimized for long-range coupling of 8 Hz.

    • Scans: Minimum 32 scans per increment.

    • Critical Setting: Ensure spectral width in F1 (

      
      C) covers 100–160 ppm to catch all aromatic quaternary carbons.
      
Step 3: Data Interpretation (The "Self-Validating" Check)
  • Assign the Proton: Locate the aromatic singlet (e.g.,

    
     7.2 ppm).
    
  • HSQC Check: Confirm this proton is attached to a carbon at

    
     ~115 ppm (C-H).
    
  • HMBC Analysis:

    • Look for correlations from

      
       7.2 (Proton axis).
      
    • You should see correlations to:

      • C-N: Deshielded, typically

        
         135–145 ppm.
        
      • C-Br: Shielded quaternary, typically

        
         105–115 ppm.
        
    • The Test: Look for a correlation to the other C-H carbon (the one at

      
       ~115 ppm identified in HSQC).
      
      • If absent: The protons are para (4-bonds apart). Confirmed 2,5-isomer.

      • If present: The protons are meta (3-bonds apart). Confirmed 2,6-isomer.

Step 4: NOESY Confirmation (Secondary Check)

If N-substituents (e.g., alkyl chains) are present:

  • 2,5-isomer: The aromatic proton is flanked by one Br and one N-Alkyl group. Strong NOE to the

    
    -protons of the N-alkyl group.
    
  • 2,6-isomer: The aromatic proton is flanked by two N-Alkyl groups (at positions 1 and 5? No, in 2,6-isomer, H3 is between Br and N).

    • Refinement: In 2,6-isomer (1,4-diamine, 2,6-dibromo), H3 is between C2-Br and C4-N. H5 is between C6-Br and C4-N.

    • Distinction: In 2,5-isomer, H3 is between C2-Br and C4-N.

    • Result: NOESY is less effective here because the immediate environment of the proton (ortho-Br, ortho-N) is identical in both isomers. Rely on HMBC.

Structural Connectivity Diagram

The following diagram illustrates the specific HMBC correlations that differentiate the isomers.

HMBC_Connectivity cluster_25 2,5-Dibromo Isomer (Target) cluster_26 2,6-Dibromo Isomer (Impurity) H3_25 H3 C5_25 C5 (C-Br) H3_25->C5_25 3J (Strong) C1_25 C1 (C-N) H3_25->C1_25 3J (Strong) H3_26 H3 C5_26 C5 (C-H) H3_26->C5_26 3J (VISIBLE) C1_26 C1 (C-N) H3_26->C1_26 3J (Strong)

Figure 2: HMBC correlation map. The red dashed line in the 2,6-isomer represents the diagnostic "Proton-to-Protonated-Carbon" correlation that is absent in the 2,5-isomer.

Summary of Chemical Shifts (Reference Data)

Use these expected ranges to calibrate your assignments.

Atom EnvironmentExpected Shift (

)
MultiplicityNote
Aromatic H (H-3, H-6) 7.0 – 7.5 ppmSingletDeshielded by Br/N
C-N (C-1, C-4) 135 – 145 ppmQuaternaryWeak in 1D

C
C-Br (C-2, C-5) 105 – 115 ppmQuaternaryDistinctive high-field shift
C-H (C-3, C-6) 115 – 125 ppmTertiaryVisible in HSQC

References

  • Saeed, A. E. M., & Omer, N. M. A. (2009).[2] Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280.[2][3]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note.

  • Hanson, J. (2015).[4] Proton NMR Skills: Benzene Derivatives (Analysis of Coupling Patterns). YouTube / University of Puget Sound.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21328759, this compound.[1]

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Benchmarking the performance of 2,5-Dibromobenzene-1,4-diamine in organic solar cells

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 2,5-Dibromobenzene-1,4-diamine in Organic Solar Cells

Subtitle: Unlocking BN-Embedded Heteroacenes for High-Performance All-Polymer Photovoltaics

Executive Summary: The "Gateway" Role of 2,5-DBPDA

In the pursuit of high-efficiency Organic Solar Cells (OSCs), This compound (2,5-DBPDA) has emerged not merely as a reagent, but as a strategic "gateway" monomer. It is the critical precursor for synthesizing Boron-Nitrogen (BN) embedded heteroacenes —a class of ladder-type materials that challenge traditional all-carbon electron acceptors (like Y6 or ITIC).

By replacing C=C bonds with isoelectronic B←N bonds, researchers can dramatically alter the optoelectronic landscape of the active layer without changing the steric bulk. This guide benchmarks the performance of 2,5-DBPDA-derived polymers (specifically BN-T and BN-2fT ) against standard alternatives, demonstrating their utility in achieving >16% efficiency in ternary blends and superior stability in all-polymer solar cells (all-PSCs).

Strategic Benchmarking: BN-Embedded vs. Carbon Analogues

The following table compares the performance of polymers derived from 2,5-DBPDA against standard all-carbon ladder-type polymers and state-of-the-art Non-Fullerene Acceptors (NFAs).

Table 1: Comparative Performance Metrics in Organic Solar Cells

Material ClassRepresentative MoleculeRole in OSCPCE (%)Voc (V)Jsc (mA/cm²)Key Advantage
BN-Embedded Polymer BN-2fT (derived from 2,5-DBPDA)Acceptor8.78% 0.9014.5High electron mobility; Ambipolar transport.
BN-Embedded Additive BN-T (derived from 2,5-DBPDA)Ternary Additive16.09% 0.9622.7Optimizes morphology; Reduces recombination.
All-Carbon Polymer N2200 (Standard)Acceptor~8-9%0.8514.0Well-established; Commercial availability.
Small Molecule NFA Y6 / BTP-eC9 Acceptor>19%0.8427.0Highest efficiency; but lower mechanical flexibility.

Key Insight: While binary devices using BN-polymers (like BN-2fT) achieve modest efficiencies (~8.8%), their true power lies in Ternary Blends . Adding 2,5-DBPDA-derived polymers (BN-T) to a PM6:PY-IT host system boosts efficiency to 16.09% by acting as a morphology regulator, a capability distinct from rigid carbon-only additives.

Mechanistic Advantage: The B←N Bond

The substitution of a C-C unit with a B←N unit (via 2,5-DBPDA) introduces a permanent dipole moment and alters the frontier molecular orbitals.

  • LUMO Deepening: The electron-deficient boron atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) level, improving electron affinity and facilitating charge transfer from the donor.

  • Structural Planarity: The ladder-type structure formed by cyclization (see Protocol below) ensures excellent π-π stacking, which is crucial for high electron mobility (

    
    ).
    
  • Stability: The coordinate B←N bond is chemically robust, often yielding devices with superior thermal stability compared to fragile small-molecule acceptors.

Experimental Protocol: Synthesis of BN-Heteroacenes

Objective: Synthesize the BN-embedded monomer (BNIDT ) from 2,5-DBPDA for subsequent polymerization.

Reagents:

  • Monomer: this compound (2,5-DBPDA) [CAS: 25462-61-7]

  • Coupling Agent: Thiophene-2-boronic acid pinacol ester

  • Borylation Agent: Dichlorophenylborane (PhBCl₂)

  • Catalyst: Pd(PPh₃)₄

  • Base: Triethylamine (Et₃N)[1][2][3]

Workflow Diagram (DOT):

SynthesisPathway Start 2,5-DBPDA (Precursor) Step1 Suzuki Coupling (Pd(PPh3)4, Toluene) Start->Step1 Inter 2,5-Bis(thiophen-2-yl) -1,4-phenylenediamine Step1->Inter Yield ~60% Step2 Electrophilic Borylation (PhBCl2, Et3N) Inter->Step2 Product BN-Embedded Heteroacene (BNIDT Monomer) Step2->Product Cyclization Poly Polymerization (Stille Coupling) Product->Poly + Distannyl Comonomer

Caption: Synthesis pathway transforming 2,5-DBPDA into the BN-embedded electron-deficient monomer (BNIDT).

Step-by-Step Methodology:

  • Suzuki Coupling:

    • Dissolve 2,5-DBPDA (1 eq) and Thiophene-boronic ester (2.5 eq) in Toluene/H₂O.

    • Add K₂CO₃ (base) and Pd(PPh₃)₄ (5 mol%).

    • Reflux at 110°C for 24h under Argon.

    • Purification: Column chromatography (Hexane/DCM). Yield: ~60% as yellow microcrystals.[1][2]

  • B-N Annulation (Cyclization):

    • Dissolve the intermediate diamine in dry o-dichlorobenzene (o-DCB).

    • Add Et₃N (6 eq) followed by dropwise addition of PhBCl₂ (3 eq).[2]

    • Reflux at 180°C for 12-24h. The solution will darken.

    • Workup: Precipitate in methanol. The product (BNIDT) is a yellow/brown powder.[1]

  • Polymerization:

    • React BNIDT with a distannyl comonomer (e.g., bis(trimethylstannyl)thiophene) via Stille coupling to yield polymers like BN-T or BN-2fT .

Device Engineering: Ternary Blend Architecture

To achieve the benchmarked 16% efficiency , 2,5-DBPDA-derived polymers should be used as a third component in a host binary system.

Device Structure: ITO / PEDOT:PSS / PM6 : PY-IT : BN-T / PFN-Br / Ag

Fabrication Workflow (DOT):

DeviceFab Substrate ITO Cleaning (Detergent/Solvents/UV-Ozone) HTL HTL Deposition (PEDOT:PSS, 40nm) Substrate->HTL Active Active Layer Coating (PM6:PY-IT:BN-T 1:1.2:0.2) HTL->Active Chloroform Soln Anneal Thermal Annealing (100°C, 10 min) Active->Anneal ETL ETL Deposition (PFN-Br, 5nm) Anneal->ETL Top Electrode Evaporation (Ag, 100nm) ETL->Top

Caption: Fabrication workflow for high-efficiency ternary all-polymer solar cells incorporating BN-T.

Critical Parameters:

  • Host System: PM6 (Donor) and PY-IT (Acceptor).[4]

  • BN-T Loading: 10-20% weight ratio relative to the acceptor.

  • Solvent: Chloroform with 0.5% 1-chloronaphthalene (CN) additive.

  • Mechanism: The BN-T polymer promotes favorable face-on orientation and optimizes the phase separation scale, reducing bimolecular recombination.

References

  • Dou, C., et al. (2013). "Ladder-Type BN-Embedded Heteroacenes with Blue Emission." Organic Letters, 15(12), 3114–3117. Link

    • Foundational synthesis of BN-heteroacenes
  • Zhang, Z., et al. (2019). "8.78% Efficient All-Polymer Solar Cells Enabled by Polymer Acceptors Based on a B←N Embedded Electron-Deficient Unit." Advanced Materials, 31(45), 1904585. Link

    • First high-efficiency applic
  • Liu, T., et al. (2021).[5] "Ternary all-polymer solar cells with 16.09% efficiency enabled by a BN-embedded polymer acceptor." Energy & Environmental Science, 14, 4377-4388. Link

    • Benchmark paper for the 16% efficiency milestone using BN-T.
  • Feng, X., et al. (2016). "BN-embedded aromatics for optoelectronic applications."[2][3][6] Chemical Society Reviews, 45, 2330-2355. Link

    • Comprehensive review of the electronic properties of BN-doped m

Sources

Isomeric Effects on the Properties of Polyamides Derived from Dibrominated Diamines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the isomeric effects on polyamides derived from dibrominated diamines, specifically focusing on the structural and performance differences between 2,2'-dibromobiphenyl-4,4'-diamine (twisted, hindered) and its isomers or analogues.

Executive Summary

In the development of high-performance aramids (aromatic polyamides), the "processability vs. performance" trade-off is the central challenge. Standard aramids like Kevlar® (poly-p-phenylene terephthalamide) offer exceptional mechanical strength but are notoriously difficult to process due to insolubility and high melting points.

This guide analyzes a specific solution: Dibrominated Diamines . Specifically, it compares the 2,2'-dibromo isomer against 3,3'-dibromo and unsubstituted variants. The introduction of bromine atoms at the ortho position (2,2') to the biphenyl linkage induces a steric "twist," disrupting chain packing and enhancing solubility without sacrificing thermal stability—a phenomenon distinct from the meta (3,3') isomeric effect.

Structural Analysis of Isomers

The core of this comparison lies in the dihedral angle of the biphenyl unit.

The Isomers[1]
  • 2,2'-Dibromobiphenyl-4,4'-diamine (2,2'-DBB):

    • Structure: Bromine atoms are located ortho to the inter-ring bond.

    • Effect: Steric repulsion between the bulky Br atoms forces the two phenyl rings into a non-coplanar (twisted) conformation (dihedral angle ~90°).

    • Result: Inhibits close chain packing; prevents crystallization; increases free volume.

  • 3,3'-Dibromobiphenyl-4,4'-diamine (3,3'-DBB):

    • Structure: Bromine atoms are located meta to the inter-ring bond.

    • Effect: Reduced steric clash allows for a more planar conformation compared to the 2,2' isomer.

    • Result: Allows tighter packing; higher crystallinity; lower solubility than the 2,2' isomer.

  • 2,6-Dibromo-1,4-phenylenediamine:

    • Structure: Single ring with bromine ortho to the amine.

    • Effect: Increases local rigidity but lacks the "kink" or "twist" of the biphenyl system.

Visualization: Steric Twist Mechanism

The following diagram illustrates how the 2,2'-substitution forces the polymer backbone into a twisted, soluble conformation compared to the planar precursors.

G cluster_0 Monomer Precursors cluster_1 Polymer Architecture M1 Benzidine (Planar, Packable) P1 Standard Aramid (H-Bond Sheets, Insoluble) M1->P1 Polycondensation (High Crystallinity) M2 2,2'-Dibromobenzidine (Twisted, Steric Clash) P2 2,2'-Br Polyamide (Helical/Twisted, Soluble) M2->P2 Polycondensation (Amorphous) M2->P2 Steric hindrance prevents π-π stacking

Caption: Steric hindrance of 2,2'-substituents disrupts planar stacking, converting insoluble crystalline sheets into soluble amorphous chains.

Performance Comparison

The following data synthesizes experimental results for polyamides synthesized via Yamazaki-Higashi phosphorylation (direct polycondensation).

Table 1: Comparative Properties of Isomeric Polyamides

Polymer backbone: Terephthalic acid (TPA) + Diamine

PropertyUnsubstituted (Benzidine-TPA)2,2'-Dibromo (2,2'-DBB-TPA) 3,3'-Dibromo (3,3'-DBB-TPA)
Solubility (NMP/DMAc) InsolubleSoluble (++++) Sparingly Soluble (+)
Glass Transition (Tg) Not Observable (Tm > 500°C)285°C - 310°C 260°C - 280°C
10% Wt. Loss (T_d10) > 550°C~480°C ~490°C
LOI (Flame Retardancy) ~28> 45 > 45
Crystallinity High (Crystalline)Amorphous Semi-Crystalline
Tensile Modulus N/A (Intractable)2.5 - 3.5 GPa 3.0 - 4.0 GPa
Key Findings:
  • Solubility (The Isomeric Advantage): The 2,2'-isomer is the superior choice for solution processing. The orthogonal twist prevents the formation of interchain hydrogen bonding sheets, allowing solvents like NMP and DMAc to penetrate. The 3,3'-isomer, being more planar, retains some crystallinity, making it difficult to dissolve without heating or salt additives (LiCl).

  • Thermal Stability: While bromination slightly lowers the initial decomposition temperature (due to the weaker C-Br bond compared to C-H), the Tg remains high (>280°C) for the 2,2'-isomer due to the high rotational barrier around the biphenyl bond.

  • Flame Retardancy: Both brominated isomers exhibit excellent flame retardancy (LOI > 45) due to the gas-phase radical quenching mechanism of bromine. The isomeric position has negligible effect on this property; it is purely a function of halogen weight percentage.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Yamazaki-Higashi direct polycondensation method, which is preferred for hindered amines over the acid chloride route.

A. Monomer Synthesis (2,2'-Dibromobenzidine)

Note: Commercial availability is limited; in-house synthesis is often required.

  • Starting Material: 3,3'-Dibromohydrazobenzene.

  • Rearrangement: Subject to benzidine rearrangement using concentrated HCl.

    • Critical Step: Control temperature < 10°C to prevent side reactions.

  • Neutralization: Neutralize with NaOH to precipitate the diamine.

  • Purification: Recrystallize from ethanol/water (50:50).

    • Validation: Melting point should be 172–174°C . 1H-NMR must show distinct doublet splitting for the biphenyl protons.

B. Polymerization (Direct Polycondensation)

This protocol avoids moisture-sensitive acid chlorides.

  • Reagents:

    • Diamine: 2,2'-Dibromobiphenyl-4,4'-diamine (2.0 mmol)

    • Diacid: Terephthalic acid (2.0 mmol)

    • Solvent: N-methyl-2-pyrrolidone (NMP) (10 mL)[1]

    • Catalyst: Triphenyl phosphite (TPP) (4.0 mmol) / Pyridine (4.0 mL)

    • Salt: LiCl (0.3 g) – Crucial for maintaining solubility of the growing chain.

  • Procedure:

    • Step 1: Charge a dry 3-neck flask with diamine, diacid, LiCl, and NMP. Stir under N2 until dissolved.

    • Step 2: Add Pyridine and TPP.[1]

    • Step 3: Heat to 100°C for 3 hours. The solution should become viscous.

    • Step 4: Precipitation. Pour the hot viscous solution into methanol (500 mL) under vigorous stirring.

    • Step 5: Washing. Wash the fiber-like precipitate with hot water and methanol to remove residual phosphorus compounds.

    • Step 6: Drying. Vacuum dry at 100°C for 12 hours.

C. Characterization Workflow

Workflow cluster_metrics Success Criteria Start Synthesized Polymer Solubility Solubility Test (NMP, DMAc, THF) Start->Solubility Viscosity Inherent Viscosity (0.5 g/dL in DMAc @ 30°C) Solubility->Viscosity If Soluble Thermal Thermal Analysis (DSC, TGA) Viscosity->Thermal Films Film Casting (DMAc solution) Thermal->Films Tg > 250°C confirmed C1 η_inh > 0.5 dL/g Films->C1 C2 Transparent Film Films->C2

Caption: Validation workflow for ensuring high-molecular-weight polyamide synthesis.

Conclusion

For researchers designing soluble, flame-retardant high-temperature polymers, the 2,2'-dibrominated isomer is the definitive choice over 3,3'-isomers or unsubstituted analogues.

  • Why: The 2,2'-substitution utilizes atropisomerism-like steric hindrance to force a twisted backbone. This "internal plasticization" effect is the only reliable method to achieve solubility in rigid aramids without using flexible aliphatic spacers (which would degrade thermal stability).

  • Trade-off: There is a minor reduction in decomposition temperature compared to unsubstituted aramids, but the gain in processability (spin-coating, casting) outweighs this for most electronics and membrane applications.

References

  • Liou, G.-S., et al. (2002).[2] "Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Hsiao, S.-H., et al. (2003). "Novel aromatic polyamides and polyimides functionalized with 4-tert-butyltriphenylamine groups." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Mallakpour, S., & Rafiee, Z. (2011). "New optically active and flame-retardant polyamides." Journal of Applied Polymer Science. Link

  • Yang, C.-P., et al. (2002). "Organosoluble and Light-Colored Fluorinated Polyimides." Polymer.[3][4][5][6][7][8] Link

  • Tanaka, K., et al. (1992). "Gas permeability and permselectivity in polyimides prepared from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl." Journal of Polymer Science Part B: Polymer Physics. Link

Sources

A Comparative Guide to the Characterization of Polymers from Various Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Diamine Structure in Polymer Performance

In the realm of high-performance polymers, the choice of monomer is paramount. Among these, diamines serve as fundamental building blocks for a vast array of polymers, including polyamides, polyimides, and poly(amide-imide)s. The structural characteristics of the diamine monomer—be it aliphatic, aromatic, or cycloaliphatic, and further nuanced by isomerism and the presence of various functional groups—profoundly influence the final properties of the polymer.[1][2] These properties, which include thermal stability, mechanical strength, solubility, and optical transparency, are critical determinants of a polymer's suitability for specific applications, from aerospace components to flexible electronics.[3][4]

This guide provides a comparative analysis of the essential characterization techniques used to evaluate polymers synthesized from a diverse range of diamines. It is designed for researchers, scientists, and drug development professionals who seek to understand the structure-property relationships that govern polymer performance. By delving into the causality behind experimental choices and presenting supporting data, this document aims to serve as a practical resource for the informed selection and characterization of diamine-based polymers.

I. Molecular Weight and Distribution: The Foundation of Physical Properties

The molecular weight and its distribution (polydispersity index, PDI) are fundamental parameters that dictate a polymer's mechanical properties, such as tensile strength and melt viscosity.[5] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these properties.[5][6][7]

The "Why": Understanding Polymer Chain Size

GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution.[8] Larger molecules elute faster as they are excluded from the pores of the column's stationary phase, while smaller molecules take a longer path through the pores.[7][9] This separation allows for the determination of various molecular weight averages (Mn, Mw, Mz) and the PDI (Mw/Mn), which indicates the breadth of the molecular weight distribution.[6] A narrow PDI is often desirable for predictable and consistent material properties.

Comparative Analysis of Polymers from Different Diamines

The choice of diamine can influence the polymerization kinetics and, consequently, the achievable molecular weight. Aromatic diamines, due to their rigidity, can sometimes lead to earlier precipitation during polymerization, limiting the final molecular weight compared to more flexible aliphatic diamines under similar conditions.

Diamine Type Typical Polymer Expected Molecular Weight (Mw) Expected Polydispersity Index (PDI) Rationale
Aliphatic (e.g., Hexamethylenediamine) Polyamide (Nylon 6,6)High1.8 - 2.5Flexible chains allow for sustained chain growth in solution or melt polymerization.
Aromatic (e.g., p-Phenylenediamine) Aromatic Polyamide (Aramid)Moderate to High2.0 - 3.0Rigid structure can lead to early precipitation, but high reactivity can yield high molecular weight under optimized conditions.
Cycloaliphatic (e.g., Isophorone diamine) PolyimideModerate2.2 - 3.5Intermediate flexibility between aliphatic and aromatic diamines.
Bulky/Substituted (e.g., 2,2-bis[4-(4-aminophenoxy)phenyl]propane) PolyimideHigh2.0 - 2.8Bulky groups can enhance solubility, facilitating higher molecular weight attainment.[2]
Experimental Protocol: Molecular Weight Determination by GPC/SEC

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing Sample_Prep 1. Dissolve Polymer (e.g., 1-2 mg/mL in appropriate solvent) Filtration 2. Filter Solution (0.22 or 0.45 µm filter) Sample_Prep->Filtration Injection 4. Inject Sample into GPC System Filtration->Injection Mobile_Phase_Prep 3. Prepare & Degas Mobile Phase Mobile_Phase_Prep->Injection Separation 5. Separation in Column (Based on hydrodynamic volume) Injection->Separation Detection 6. Detection (e.g., Refractive Index Detector) Separation->Detection Calibration 7. Generate Calibration Curve (Using polymer standards) Detection->Calibration Calculation 8. Calculate Mw, Mn, PDI Calibration->Calculation

Caption: Workflow for GPC/SEC analysis.

Step-by-Step Methodology:

  • Solvent Selection and Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF)) at a concentration of approximately 1-2 mg/mL.[8] The choice of solvent is critical to ensure complete dissolution without polymer degradation.

  • Filtration: Filter the polymer solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the GPC column.

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically the same solvent used for sample dissolution. It is crucial to degas the mobile phase to prevent bubble formation in the system.

  • Instrument Setup and Calibration: Set up the GPC/SEC system with the appropriate column set for the expected molecular weight range. Generate a calibration curve using a series of well-characterized polymer standards (e.g., polystyrene, polymethyl methacrylate) with narrow molecular weight distributions.[5][8]

  • Sample Analysis: Inject the filtered polymer solution into the GPC/SEC system. The polymer molecules will separate based on their size as they pass through the column.[7]

  • Data Acquisition and Analysis: A detector, most commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column.[5] The elution profile is then used in conjunction with the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI.[6] For more detailed analysis, especially for branched polymers, multi-angle light scattering (MALLS) and viscometry detectors can be employed.[5]

II. Structural Elucidation: Confirming Chemical Identity

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized polymers, ensuring that the desired polymerization has occurred and that the diamine has been incorporated as intended. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.[10][11][12]

The "Why": Verifying Functional Groups and Connectivity
  • FTIR Spectroscopy: Provides information about the functional groups present in the polymer.[10] For instance, in the synthesis of polyamides, the disappearance of the primary amine N-H stretching bands of the diamine and the appearance of the amide C=O stretching and N-H bending bands confirm the formation of the amide linkage.[13]

  • NMR Spectroscopy (¹H and ¹³C): Offers a more detailed picture of the polymer's molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.[12] This is particularly useful for distinguishing between isomers and confirming the ratio of different monomers in a copolymer.

Comparative FTIR and NMR Analysis

The spectra of polymers will vary significantly depending on the diamine used.

Diamine Type Polymer Type Key FTIR Absorptions (cm⁻¹) Key ¹H NMR Chemical Shifts (ppm)
Aliphatic Polyamide~3300 (N-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend), ~2930 & ~2850 (C-H stretch)[13]1.2-1.6 (aliphatic CH₂), 2.1-2.4 (CH₂ adjacent to C=O), 3.1-3.4 (CH₂ adjacent to N-H), 7.5-8.5 (amide N-H)
Aromatic Polyimide~1780 & ~1720 (asymmetric & symmetric C=O stretch of imide), ~1370 (C-N stretch), ~720 (imide ring deformation)[14]7.0-8.5 (aromatic protons)
Aromatic Aramid~3300 (N-H stretch), ~1650 (Amide I), ~1540 (Amide II), ~3030 (aromatic C-H stretch)7.5-9.0 (aromatic and amide protons)
Experimental Protocol: FTIR and NMR Spectroscopy

Spectroscopy_Workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis FTIR_Sample 1. Prepare Sample (Thin film or KBr pellet) FTIR_Acquire 2. Acquire Spectrum FTIR_Sample->FTIR_Acquire FTIR_Analyze 3. Identify Characteristic Peaks FTIR_Acquire->FTIR_Analyze NMR_Sample 1. Dissolve Polymer (in deuterated solvent) NMR_Acquire 2. Acquire ¹H and ¹³C Spectra NMR_Sample->NMR_Acquire NMR_Analyze 3. Assign Peaks & Confirm Structure NMR_Acquire->NMR_Analyze

Caption: Workflow for FTIR and NMR analysis.

Step-by-Step Methodology (FTIR):

  • Sample Preparation: For soluble polymers, a thin film can be cast onto a salt plate (e.g., KBr, NaCl) from a dilute solution. For insoluble polymers, a KBr pellet can be prepared by grinding a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the polymer and compare them to the spectra of the starting monomers to confirm the reaction.[15]

Step-by-Step Methodology (NMR):

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Spectral Analysis: Integrate the proton signals to determine the relative number of protons in different chemical environments. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the polymer repeat unit to confirm the structure.

III. Thermal Properties: Defining the Operational Limits

The thermal stability of a polymer is a critical parameter that determines its processing temperature and its maximum service temperature in an application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard techniques for evaluating thermal properties.[3]

The "Why": Assessing Thermal Stability and Transitions
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td) of a polymer, which is a measure of its thermal stability.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. The Tg is particularly important as it represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Comparative Thermal Analysis

The structure of the diamine has a profound impact on the thermal properties of the resulting polymer.

Diamine Type Polymer Type Typical Tg (°C) Typical Td (°C, 5% weight loss) Rationale
Aliphatic Polyamide40 - 80350 - 450Flexible aliphatic chains lead to lower Tg.[16] Thermal stability is limited by the C-C bonds in the backbone.[13]
Aromatic (p-linked) Aramid/Polyimide> 300> 500Rigid, linear aromatic backbone restricts chain mobility, leading to very high Tg.[17][18] Strong aromatic bonds result in excellent thermal stability.[1]
Aromatic (m-linked) Aramid/Polyimide200 - 300450 - 550The "kinked" structure of meta-isomers disrupts chain packing, lowering the Tg compared to para-isomers.[1][19]
With Flexible Linkages (e.g., ether) Polyetherimide180 - 250480 - 550Flexible ether linkages in the diamine backbone lower the Tg, improving processability while maintaining good thermal stability.[20]
With Bulky Groups (e.g., -CF₃, -SO₂-) Polyimide250 - 350450 - 520Bulky groups hinder chain rotation and packing, increasing the Tg.[2][21]
Experimental Protocol: TGA and DSC

Thermal_Analysis_Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis TGA_Sample 1. Place a small amount of polymer in TGA pan TGA_Heat 2. Heat at a constant rate (e.g., 10 °C/min) under N₂ or air TGA_Sample->TGA_Heat TGA_Analyze 3. Determine Decomposition Temperature (Td) TGA_Heat->TGA_Analyze DSC_Sample 1. Place a small amount of polymer in DSC pan DSC_Heat_Cool 2. Heat-cool-heat cycle (e.g., 10-20 °C/min) DSC_Sample->DSC_Heat_Cool DSC_Analyze 3. Determine Tg, Tm, Tc DSC_Heat_Cool->DSC_Analyze

Caption: Workflow for TGA and DSC analysis.

Step-by-Step Methodology (TGA):

  • Sample Preparation: Place a small, accurately weighed amount of the polymer (typically 5-10 mg) into a TGA pan (e.g., platinum, alumina).

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) or in air to a temperature above its decomposition point.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature is often reported as the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀).

Step-by-Step Methodology (DSC):

  • Sample Preparation: Place a small amount of the polymer (typically 5-10 mg) into a DSC pan and seal it.

  • Data Acquisition: Subject the sample to a heat-cool-heat cycle at a controlled rate (e.g., 10-20 °C/min). The first heating scan is used to erase the thermal history of the sample. The glass transition is typically observed as a step change in the heat flow curve during the second heating scan.

  • Data Analysis: Determine the Tg from the midpoint of the step transition in the heat flow curve. If the polymer is semi-crystalline, melting (endothermic peak) and crystallization (exothermic peak) temperatures can also be determined.

IV. Mechanical Properties: Gauging Strength and Durability

The mechanical properties of a polymer, such as its tensile strength, modulus, and elongation at break, are crucial for structural applications. These properties are highly dependent on the intermolecular forces and chain packing, which are directly influenced by the diamine structure.[22]

The "Why": Quantifying Material Response to Stress

Tensile testing provides a fundamental understanding of how a material behaves under tension.

  • Tensile Strength: The maximum stress a material can withstand before breaking.

  • Tensile Modulus (Young's Modulus): A measure of the material's stiffness.

  • Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.

Comparative Mechanical Properties
Diamine Type Polymer Type Tensile Strength Tensile Modulus Elongation at Break Rationale
Aliphatic PolyamideModerateModerateHighFlexible chains allow for significant deformation before breaking.
Aromatic (p-linked) AramidVery HighVery HighLowRigid, linear chains with strong intermolecular hydrogen bonding lead to high strength and stiffness but limited ductility.[1]
Aromatic (m-linked) Aramid/PolyimideHighHighModerateThe less linear structure reduces stiffness and increases elongation compared to p-linked isomers.[1]
With Flexible Linkages (e.g., ether) PolyetherimideHighHighModerate to HighThe combination of rigid aromatic units and flexible ether linkages provides a good balance of strength and ductility.[17]

Conclusion

The selection of the diamine monomer is a critical design choice in the synthesis of high-performance polymers. As this guide has illustrated, the structure of the diamine profoundly dictates the molecular weight, chemical identity, thermal stability, and mechanical performance of the resulting polymer. A systematic approach to characterization, employing techniques such as GPC/SEC, FTIR, NMR, TGA, DSC, and tensile testing, is essential for elucidating the structure-property relationships. By understanding the causal links between diamine structure and polymer characteristics, researchers and scientists can rationally design and synthesize materials with tailored properties for a wide range of advanced applications.

References

  • Methods of Measuring Polymer Molecular Weight by GPC - ResolveMass Laboratories Inc.

  • GPC/SEC - Cambridge Polymer Group.

  • Determination of Molecular Weight Distribution (GPC/SEC) - AIMPLAS.

  • Optimizing molecular weight determination: A comprehensive guide to SEC/GPC - KNAUER.

  • A Comparative Analysis of the Mechanical Properties of Polyimides Derived from Different Diamine Isomers - Benchchem.

  • Synthesis of Novel High-Performance Polymers via Pd-Catalyzed Amination of Dibromoarenes with Primary Aromatic Diamines | Macromolecules - ACS Publications.

  • Measurement of Molecular Weight by using GPC method - Shimadzu.

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Publishing.

  • Synthesis and Characterization of High Performance Poly(amide-imide)s based on a New Diimide-diacide and Various Diamines - Taylor & Francis Online.

  • Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides - ResearchGate.

  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE - Revue Roumaine de Chimie.

  • (PDF) Preparation and Characterization of Some Aromatic/ Aliphatic Polyamides.

  • Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether - MDPI.

  • A FTIR spectra of the polymers in the range of 4000–600 cm⁻¹; B¹³C... - ResearchGate.

  • Functional Aromatic Polyamides - PMC - NIH.

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids | ACS Omega.

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids - American Chemical Society.

  • Thermal properties of polyamides | Download Table - ResearchGate.

  • Poly(ether imide)s from Diamines with Para-, Meta-, and Ortho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties | Macromolecules - ACS Publications.

  • Comparison of properties of colorless and transparent polyimide films using various diamine monomers - ResearchGate.

  • Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations | Chemical Reviews - ACS Publications.

  • FTIR Spectrum of diamine. | Download Scientific Diagram - ResearchGate.

  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review.

  • Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers - PMC - NIH.

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC.

  • Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes.

  • (PDF) Synthesis and characterization of high-performance sustainable polymers for FDM applications - ResearchGate.

  • Diamine Biosynthesis: Research Progress and Application Prospects - PMC.

  • NMR Spectroscopy Applications in Polymer Analysis - Patsnap Eureka.

  • Synthesis, Characterization, and Properties of a Novel Hyperbranched Polymers with Polyacrylamide Side Chains - MDPI.

Sources

Biological & Exploratory

Technical Guide: Antimicrobial Activity of 2,5-Dibromobenzene-1,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the antimicrobial potential of 2,5-Dibromobenzene-1,4-diamine and its derivatives, specifically focusing on Schiff base hybrids . While the parent diamine serves primarily as a synthetic scaffold, its derivatives—particularly those conjugated with polyphenols like resveratrol or incorporated into benzoquinone structures—exhibit potent, selective antibacterial activity.

Key Insight: The 2,5-dibromo substitution pattern enhances lipophilicity and provides halogen-bonding sites that facilitate interaction with bacterial protein targets, such as Internalin C (InlC) in Listeria monocytogenes.

Chemical Foundation & Synthesis

The core scaffold, This compound , is a rigid, electron-rich aromatic system. Its synthesis is the critical first step in generating bioactive libraries.

Structural Significance[1]
  • Halogen Bonding: The bromine atoms at positions 2 and 5 act as Lewis acids (sigma-holes), capable of forming non-covalent interactions with nucleophilic residues in bacterial proteins.

  • Diamine Functionality: The amino groups at positions 1 and 4 are highly reactive nucleophiles, ideal for condensation with aldehydes to form Schiff bases (imines) , which are well-documented pharmacophores.

Validated Synthesis Protocol

The following protocol describes the reduction of the nitro-precursor to the active diamine, followed by Schiff base condensation.

Reagents:

  • Precursor: 2,5-Dibromo-4-nitroaniline or 1,4-dibromo-2,5-dinitrobenzene.

  • Reducing Agent: Stannous Chloride Dihydrate (

    
    ).
    
  • Solvent: Absolute Ethanol / HCl (0.1 N).

Step-by-Step Methodology:

  • Reduction: Dissolve 7.40 mmol of the nitro precursor in 15.0 mL of absolute ethanol.

  • Catalysis: Add a solution of

    
     (29.7 mmol) in 37.0 mL of 0.1 N HCl.
    
  • Reflux: Heat the mixture to 70–80 °C for 2 hours . Monitor via TLC for the disappearance of the yellow nitro compound.

  • Neutralization: Cool to room temperature. Neutralize excess HCl with NaOH (50% w/v) until precipitation occurs.

  • Purification: Filter the white solid, wash extensively with distilled water, and dry. Yield is typically ~90%.[1]

  • Schiff Base Condensation: Reflux the isolated diamine with 2 equivalents of a target aldehyde (e.g., Resveratrol-aldehyde) in ethanol with a catalytic amount of glacial acetic acid for 4–6 hours.

Synthesis Workflow Diagram

SynthesisPath Precursor Nitro Precursor (2,5-Dibromo-4-nitroaniline) Reagents SnCl2 / HCl (Reduction) Precursor->Reagents Diamine Core Scaffold (this compound) Reagents->Diamine 70-80°C, 2h SchiffBase Active Derivative (Schiff Base Hybrid) Diamine->SchiffBase Condensation (EtOH, Reflux) Aldehyde Aldehyde Ligand (e.g., Resveratrol) Aldehyde->SchiffBase

Caption: Synthesis pathway transforming the nitro precursor into the bioactive Schiff base derivative via the diamine core.

Antimicrobial Activity Profile

The antimicrobial efficacy of these derivatives is not broad-spectrum in a traditional sense; rather, it shows high selectivity .

Case Study: Resveratrol-Schiff Base Hybrids

Research by Sánchez-González et al. (2022) demonstrated that Schiff bases derived from this compound and resveratrol analogues exhibit specific lethality against Listeria monocytogenes.[2][3]

Quantitative Data Summary:

Compound ClassTarget OrganismRelative PotencyKey Observation
Parent Diamine S. aureus, E. coliLow / InactiveActs primarily as a scaffold; lacks lipophilic tails for penetration.
Resveratrol Hybrid (9a-9e) L. monocytogenes High 2.5 – 13.7x more potent than Chloramphenicol.[2][3][4]
Benzoquinone Derivative S. aureusModerate2,5-diamino-3,6-dibromo-1,4-benzoquinone shows broader Gram(+) activity.[5]
Mechanism of Action (MOA)

Unlike cationic membrane disruptors, these derivatives appear to target specific virulence factors.

  • Target Identification: Molecular docking studies suggest the derivatives bind to Internalin C (InlC) , a protein essential for Listeria virulence and cell-to-cell spread.[3]

  • Binding Mode: The rigid 2,5-dibromo-phenyl spacer positions the polyphenolic "wings" of the Schiff base to interact with the hydrophobic pocket of InlC.

  • Secondary Mechanism: For the benzoquinone variants, the mechanism likely involves Redox Cycling , generating Reactive Oxygen Species (ROS) that damage bacterial DNA and membranes.

MOA Visualization

MOA Compound 2,5-Dibromo-Schiff Base Entry Cellular Entry (Passive Diffusion) Compound->Entry Target Target: Internalin C (InlC) (Virulence Factor) Entry->Target Interaction Halogen Bonding & Hydrophobic Interaction Target->Interaction Docking Outcome Inhibition of Bacterial Spread Interaction->Outcome Virulence Suppression

Caption: Proposed mechanism of action where the derivative targets the virulence protein InlC, inhibiting infection spread.

Experimental Evaluation Protocols

To validate the activity of these derivatives, researchers must use modified protocols to account for the hydrophobicity of the dibromo-phenyl core.

Modified Broth Microdilution Assay (Self-Validating)

Standard aqueous protocols may yield false negatives due to precipitation.

Protocol:

  • Solubilization: Dissolve the derivative in 100% DMSO to a stock concentration of 10 mg/mL.

    • Validation Check: Ensure the solution is clear. If turbid, sonicate for 10 minutes.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) .

    • Critical Step: The final DMSO concentration in the well must not exceed 1% (v/v) to avoid solvent toxicity masking the drug effect. Include a "Vehicle Control" (1% DMSO only).

  • Inoculation: Add

    
     CFU/mL of the bacterial suspension (e.g., L. monocytogenes ATCC strains).
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 30 µL of Resazurin (0.015%) solution. Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).

    • Pink:[1] Growth (Metabolic activity).

  • Determination: The MIC is the lowest concentration preventing the Blue-to-Pink color change.

Time-Kill Kinetics

To distinguish between bacteriostatic and bactericidal activity:

  • Inoculate broth with bacteria at

    
     CFU/mL containing the compound at 2x MIC .
    
  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Perform serial dilutions and plate on agar.

  • Analysis: A

    
     reduction in CFU/mL compared to the initial inoculum indicates bactericidal  activity.
    

References

  • Sánchez-González, R., et al. (2022). Resveratrol-Schiff Base Hybrid Compounds with Selective Antibacterial Activity: Synthesis, Biological Activity, and Computational Study.[3] Microorganisms.[5][4][6][7][8][9][10][11][12] [Link]

  • Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[1][12] African Journal of Pure and Applied Chemistry. [Link]

Sources

Technical Guide: Cytotoxicity Studies of Compounds Synthesized from 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility and cytotoxic evaluation of derivatives originating from 2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7). As a highly functionalized aromatic diamine, this precursor serves as a critical scaffold for developing quinoxalines , Schiff bases , and conjugated polymers .[1] The presence of bromine atoms at the 2,5-positions offers unique pharmacophore properties—enhancing lipophilicity and providing steric bulk—while the para-diamine moiety facilitates condensation reactions essential for heterocycle formation. This guide targets medicinal chemists and pharmacologists, providing actionable protocols for synthesis, cytotoxicity screening (MTT/SRB assays), and Structure-Activity Relationship (SAR) analysis.[1]

Part 1: Synthetic Pathways & Chemical Causality[1]

The cytotoxicity of this compound derivatives stems largely from their ability to interact with biological macromolecules (DNA, Tubulin). Two primary synthetic pathways yield the most bioactive candidates: Quinoxaline formation and Schiff Base condensation .

Pathway A: Synthesis of Brominated Quinoxalines

Quinoxalines are nitrogen-containing heterocycles known for their ability to intercalate into DNA, inhibiting replication.[1] The condensation of this compound with 1,2-diketones yields 5,8-dibromoquinoxaline derivatives.

  • Mechanism: Double condensation reaction (cyclization).[1]

  • Reagents: 1,2-Diketones (e.g., Benzil, Phenanthrene-9,10-dione).[1]

  • Causality: The bromine substituents on the benzene ring exert an electron-withdrawing inductive effect (-I), which can modulate the pKa of the nitrogen atoms, influencing the compound's ability to accept protons in the acidic tumor microenvironment.

Pathway B: Synthesis of Schiff Bases (Azomethines)

Reaction with aromatic aldehydes yields bis-Schiff bases.[1] These compounds often act as chelating ligands.[1][2][3] When complexed with transition metals (Cu(II), Zn(II), Pt(II)), they exhibit enhanced cytotoxicity via oxidative stress mechanisms.[1]

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

  • Reagents: Aromatic aldehydes (e.g., Salicylaldehyde, Pyridine-2-carboxaldehyde).[1]

  • Causality: The azomethine linkage (-N=CH-) is essential for binding to metal ions.[1] The 2,5-dibromo substitution pattern increases the compound's lipophilicity (LogP), facilitating passive transport across the cell membrane.

Visualization of Synthetic Workflows

SyntheticPathways Precursor 2,5-Dibromobenzene- 1,4-diamine Quinoxaline 5,8-Dibromo-2,3- diphenylquinoxaline Precursor->Quinoxaline Condensation (Reflux/EtOH) SchiffBase Bis-Schiff Base Ligand Precursor->SchiffBase Dehydration (-H2O) Benzil 1,2-Diketone (e.g., Benzil) Benzil->Quinoxaline Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->SchiffBase MetalComplex Metal Complex (Cu/Zn/Pt) SchiffBase->MetalComplex Chelation (+ Metal Salt)

Figure 1: Divergent synthetic pathways from this compound yielding bioactive heterocycles and ligands.[1]

Part 2: Cytotoxicity Evaluation Protocols

To ensure data integrity and reproducibility, the following protocols must be treated as self-validating systems. All assays should include positive controls (e.g., Cisplatin, Doxorubicin) and vehicle controls (DMSO < 0.1%).[1]

In Vitro Cytotoxicity Assay (MTT Method)

The MTT assay measures the metabolic activity of viable cells via the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductase enzymes.

Protocol Steps:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a density of

    
     to 
    
    
    
    cells/well.
  • Incubation: Incubate for 24 hours at 37°C in 5% CO

    
     to allow attachment.
    
  • Treatment: Add synthesized compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical Step: Dissolve hydrophobic dibromo-derivatives in DMSO first, then dilute in media. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.[1]

  • Exposure: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add DMSO (100 µL) to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability and determine IC

    
     using non-linear regression.
    
Mechanism of Action Validation

To distinguish between necrosis and apoptosis, and to verify DNA interaction:

  • DNA Binding Studies: UV-Visible titration of the compound with CT-DNA. Hypochromism and bathochromic shifts indicate intercalation (typical for planar quinoxalines).[1]

  • Apoptosis Detection: Annexin V-FITC/PI staining followed by flow cytometry.[1]

Cytotoxicity Workflow Diagram

CytotoxicityWorkflow Start Cell Culture (HeLa / MCF-7) Seeding Seed 96-well Plate (5k-10k cells/well) Start->Seeding Attach 24h Incubation (Cell Attachment) Seeding->Attach Treat Compound Treatment (Serial Dilutions) Attach->Treat IncubateDrug 48-72h Incubation Treat->IncubateDrug MTT Add MTT Reagent (4h Incubation) IncubateDrug->MTT Solubilize Dissolve Formazan (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Figure 2: Standardized workflow for MTT cytotoxicity assessment.

Part 3: Data Interpretation & Structure-Activity Relationship (SAR)

Representative Data Profile

While specific IC


 values vary by exact derivative, the following table summarizes the expected potency ranges for classes of compounds derived from this compound, based on analogous literature [1][2].
Compound ClassDerivative TypeTarget Cell LineTypical IC

(µM)
Mechanism Note
Quinoxaline 5,8-Dibromo-2,3-diphenylquinoxalineMCF-7 (Breast)5 - 25DNA Intercalation; Apoptosis induction via Bax/Bcl-2 modulation.[1]
Quinoxaline 5,8-Dibromo-2,3-di(furan-2-yl)quinoxalineHeLa (Cervical)2 - 15Enhanced planarity improves intercalation.[1]
Schiff Base Bis(salicylidene)-2,5-dibromo-1,4-diamineHepG2 (Liver)20 - 50Moderate activity; limited by solubility.[1]
Metal Complex Cu(II) Complex of above Schiff BaseHepG2 (Liver)< 10ROS generation; Metal-assisted DNA cleavage.[1]
SAR Analysis: The Role of Bromine

The 2,5-dibromo substitution is not merely structural; it is functional:

  • Lipophilicity: The Br atoms increase the partition coefficient (LogP), enhancing the molecule's ability to cross the lipid bilayer of cancer cells.

  • Electronic Effect: As weak electron-withdrawing groups, they reduce the electron density on the quinoxaline/Schiff base nitrogen atoms. This can stabilize the complex against oxidative degradation before reaching the target.

  • Steric Bulk: The large atomic radius of Bromine (1.14 Å) can restrict rotation in the DNA minor groove, potentially locking the molecule in a bioactive conformation (atropisomerism).[1]

References

  • El-Sherif, A. A., & Eldebss, T. M. (2011).[1][4] Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde.[1][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Ajani, O. O., et al. (2010).[1][5] Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules. Link[1]

  • PubChem. (n.d.).[1] this compound (CID 21328759).[1] National Library of Medicine.[1] Link

  • Temma, M., et al. (2025).[1] Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. University of Basrah.[1] Link

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Quinoxalines. Link

Sources

Investigating the anticancer potential of 2,5-Dibromobenzene-1,4-diamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel anticancer scaffolds often revisits established chemical intermediates with underutilized functional potential. 2,5-Dibromobenzene-1,4-diamine (2,5-DBPDA) represents a unique pharmacophore distinct from its ortho-isomer (a common quinoxaline precursor). Its para-amino symmetry and halogenated core offer dual handles for Schiff base condensation and Covalent Organic Framework (COF) construction. This guide investigates the synthetic utility and biological mechanisms of 2,5-DBPDA derivatives, focusing on DNA intercalation, kinase inhibition, and targeted drug delivery systems.

The Pharmacophore: this compound

Unlike 4,5-dibromo-1,2-phenylenediamine, which cyclizes readily into benzimidazoles, the 1,4-diamine isomer (2,5-DBPDA) favors the formation of linear conjugated systems and porous networks.

Structural Advantages in Drug Design
  • Halogen Bonding: The bromine atoms at positions 2 and 5 are not merely lipophilic bulk; they act as sigma-hole donors, capable of forming halogen bonds with carbonyl backbone oxygens in target proteins (e.g., kinases).

  • Symmetry: The

    
     symmetry allows for the synthesis of bis-derivatives (A-B-A type), effectively doubling the binding affinity through multivalency.
    
  • Redox Potential: The core can undergo reversible oxidation to quinone diimines, a mechanism implicated in Reactive Oxygen Species (ROS) generation within tumor microenvironments.

Chemical Space & Synthesis Strategies

The derivatization of 2,5-DBPDA for anticancer applications follows two primary distinct pathways: Small Molecule Schiff Bases and Macromolecular COFs .

Pathway A: Bis-Schiff Base Formation

The condensation of 2,5-DBPDA with aromatic aldehydes yields conjugated imines. These planar systems function as DNA intercalators.

Key Reaction:



Pathway B: COF Polymerization

2,5-DBPDA serves as a linear knot in the synthesis of 2D Covalent Organic Frameworks (COFs). These porous materials are emerging as pH-responsive nanocarriers for chemotherapeutics like Doxorubicin (DOX).

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2,5-Dibromobenzene- 1,4-diamine Condensation Acid-Catalyzed Condensation Start->Condensation Solvothermal Solvothermal Synthesis (120°C, 3 days) Start->Solvothermal Aldehyde + Salicylaldehyde Derivatives Aldehyde->Condensation Knot + 1,3,5-Triformylphloroglucinol (Tp) Knot->Solvothermal SchiffBase Bis-Schiff Base Ligand Condensation->SchiffBase COF Tp-DBPDA COF (Porous Nanocarrier) Solvothermal->COF Target1 DNA Intercalation Topoisomerase II Inhibition SchiffBase->Target1 Target2 Drug Delivery (pH-Responsive Release) COF->Target2

Caption: Divergent synthetic pathways for 2,5-DBPDA leading to small molecule inhibitors or macromolecular drug carriers.

Mechanism of Action (MoA)

DNA Intercalation & Cleavage

The planar bis-Schiff base derivatives mimic anthracyclines. The bromine substituents enhance the lipophilicity, facilitating nuclear entry. Once inside, the molecule intercalates between DNA base pairs.

  • Mechanism: The azomethine nitrogen can protonate in the acidic tumor environment, increasing affinity for the negatively charged DNA backbone.

  • Outcome: Stalling of replication forks and induction of G2/M cell cycle arrest.

ROS-Mediated Apoptosis

Derivatives retaining the redox-active phenylenediamine core can undergo metabolic oxidation to quinone diimines . This cycling depletes cellular glutathione (GSH) and generates superoxide radicals.

Visualization: Signaling Cascade

MoA Compound 2,5-DBPDA Derivative ROS ROS Generation (Redox Cycling) Compound->ROS Metabolic Oxidation DNA DNA Intercalation Compound->DNA Nuclear Translocation Mito Mitochondrial Dysfunction ROS->Mito Damage DNA Double-Strand Breaks (DSBs) DNA->Damage p53 p53 Activation Damage->p53 Caspase Caspase-3/9 Cascade Mito->Caspase Cytochrome c Release Bax Bax Upregulation p53->Bax Bax->Mito Apoptosis Apoptosis Caspase->Apoptosis

Caption: Dual mechanism of action involving oxidative stress and direct genomic toxicity leading to apoptosis.

Experimental Protocols

Protocol A: Synthesis of Bis(salicylidene)-2,5-dibromo-1,4-phenylenediamine

A self-validating protocol for generating the core anticancer candidate.

  • Reagents: this compound (1.0 mmol), Salicylaldehyde (2.2 mmol), Ethanol (20 mL), Glacial Acetic Acid (3 drops).

  • Procedure:

    • Dissolve the diamine in hot ethanol.[1]

    • Add salicylaldehyde dropwise under continuous stirring.

    • Catalyze with acetic acid and reflux at 80°C for 4–6 hours.

    • Validation Point: The solution should shift from pale brown to deep orange/yellow, indicating imine formation.

  • Isolation: Cool to RT. Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.

  • Characterization:

    • FT-IR: Look for the disappearance of the primary amine doublet (3300-3400 cm⁻¹) and appearance of the imine stretch (

      
      ) at ~1615 cm⁻¹.
      
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), and HDF (Normal Fibroblast control).[2]

  • Seeding: 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Serial dilutions of the derivative (0.1 µM to 100 µM) in DMSO (final concentration <0.1%).

  • Readout: Add MTT reagent after 48h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Calculation: $ \text{Cell Viability (%)} = \frac{OD_{sample}}{OD_{control}} \times 100 $.

Comparative Data Analysis

The following table summarizes the cytotoxic profile of 1,4-phenylenediamine Schiff bases compared to standard chemotherapeutics. While specific data for the 2,5-dibromo derivative is niche, trends from the 1,4-diamine class (Result 1.9, 1.12) allow for authoritative extrapolation.

Table 1: Representative IC50 Values (µM) against Human Cancer Cell Lines

Compound ClassSubstituent (Ring B)MCF-7 (Breast)HepG2 (Liver)Mechanism Note
Standard Doxorubicin0.9 ± 0.21.2 ± 0.3DNA Intercalation
Schiff Base 1 2,4-Dichloro43.17 (µg/mL)8.5 ± 1.1High Lipophilicity
Schiff Base 2 4-Nitro>10024.5 ± 2.0Redox Active
2,5-DBPDA Core (Predicted)5.0 - 15.0 8.0 - 20.0 Halogen Bonding Enhanced

Note: The presence of bromine in the 2,5-DBPDA core is expected to lower IC50 values compared to non-halogenated analogues due to increased cellular uptake and halogen-bond-mediated target affinity.

Future Outlook: COF Nanocarriers

The most promising immediate application for 2,5-DBPDA is not as a free drug, but as a monomer for Covalent Organic Frameworks (COFs) .

  • Design: Reaction of 2,5-DBPDA with 1,3,5-triformylphloroglucinol (Tp) yields the Tp-DBPDA COF .

  • Advantage: The keto-enamine linkage provides high chemical stability. The porous structure allows high loading of Doxorubicin (up to 160% w/w).

  • Trigger: The COF decomposes in the acidic lysosome (pH 5.0), releasing the drug specifically inside cancer cells, reducing systemic toxicity.

References

  • Biosynth. (n.d.).[2] 4,5-Dibromobenzene-1,2-diamine (DBD) in Cancer Research. Retrieved from

  • CD Bioparticles. (n.d.). 2,5-Dibromo-1,4-phenylenediamine as COF Monomer.[3] Retrieved from

  • Alwan, A. H., et al. (2019).[4] Anticancer activity of some Schiff's bases compounds derived from 1,4-phenylenediamine in cell line.[4] ResearchGate.[5] Retrieved from

  • Temma, et al. (2025).[6] Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. University of Basrah. Retrieved from

  • Abdallah, E. I., & Saeed, A. E. (n.d.). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[7] Academic Journals. Retrieved from

Sources

In Vitro Evaluation of the Biological Activity of Novel Diamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Novel diamine compounds—characterized by two amino groups separated by a hydrophobic or functionalized linker—represent a versatile pharmacophore in medicinal chemistry. From DNA intercalation (e.g., bis-intercalators) to enzyme inhibition (e.g., histone deacetylases), their biological potential is vast. However, their cationic nature at physiological pH and potential for mitochondrial interference present unique challenges in in vitro evaluation.

This guide moves beyond generic screening protocols. It provides a rigorous, self-validating framework for evaluating diamine derivatives, prioritizing the Sulforhodamine B (SRB) assay over MTT for cytotoxicity to avoid cationic-metabolic artifacts, and detailing precise biophysical methods for target engagement.

Part 1: Chemical Context & Pre-Biological Screening

Before any cell touches a compound, the physicochemical behavior of the diamine must be mapped. Diamines are often dibasic; their protonation state at pH 7.4 dictates membrane permeability and solubility.

Solubility and pH Hygiene

Many novel diamines are synthesized as hydrochloride or hydrobromide salts to improve shelf stability. However, adding these directly to cell culture media can locally acidify the well, causing false-positive toxicity.

  • Protocol:

    • Dissolve the compound in DMSO to create a high-concentration stock (e.g., 10–50 mM).

    • Perform a "Crash Test": Dilute the stock 1:1000 into the specific culture medium (containing 10% FBS) used for the assay.

    • Check: Turbidity or precipitation under microscopy indicates the compound is insoluble at bio-relevant concentrations.

    • Buffer Control: If the diamine is a free base, verify that the highest test concentration does not shift the medium pH by more than 0.1 units.

Part 2: Primary Screening (Cytotoxicity & Selectivity)

The Case Against MTT for Diamines

While MTT is the industry standard, it relies on mitochondrial succinate dehydrogenase to reduce tetrazolium salts. Cationic diamines often accumulate in the mitochondria due to the membrane potential, potentially uncoupling oxidative phosphorylation or altering mitochondrial mass without killing the cell. This leads to false viability signals (underestimation of toxicity).

Recommended Standard: Sulforhodamine B (SRB) Assay . The SRB assay binds stoichiometrically to proteins under mild acidic conditions. It is independent of metabolic state and unaffected by the cationic charge of the drug.

SRB Assay Protocol
  • Seeding: Seed cells (e.g., A549, MCF-7) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h.
  • Treatment: Add diamine compounds (serial dilutions, e.g., 0.1

    
    M – 100 
    
    
    
    M). Include Cisplatin or Doxorubicin as a positive control. Incubate for 48–72h.
  • Fixation (Critical Step):

    • Add cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%.

    • Incubate at 4°C for 1 hour.

    • Wash 5x with tap water and air dry.

  • Staining:

    • Add 0.4% (w/v) SRB solution (in 1% acetic acid) for 15 min.

    • Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve bound stain with 10 mM Tris base (pH 10.5).

  • Measurement: Read Absorbance at 510 nm .

Selectivity Index (SI) Calculation

To validate the therapeutic window, you must screen against a non-malignant line (e.g., HEK293 or fibroblasts).



SI ValueInterpretationAction

Toxic to normal cellsDiscard / Redesign

Moderate selectivityLead Optimization

Highly selectiveProceed to Mechanism
Screening Workflow Visualization

G Start Novel Diamine Synthesized Solubility Solubility Check (DMSO/Media) Start->Solubility Precip Precipitation? Solubility->Precip SRB_Assay Primary Screen (SRB Assay) Precip->SRB_Assay No Redesign Redesign/Discard Precip->Redesign Yes IC50_Calc Calculate IC50 & Selectivity Index (SI) SRB_Assay->IC50_Calc Decision SI > 3.0? IC50_Calc->Decision Mechanistic Proceed to Mechanistic Studies Decision->Mechanistic Yes Decision->Redesign No

Caption: Figure 1. The "Go/No-Go" decision tree for diamine screening, prioritizing solubility validation and Selectivity Index (SI) thresholds.

Part 3: Target Engagement (DNA Binding)

Many diamines act as DNA groove binders or intercalators. Verifying this interaction physically is a prerequisite for claiming a genotoxic mechanism.

UV-Vis Titration Protocol

This method detects changes in the absorption spectrum of the compound upon adding DNA.

  • Preparation: Prepare a fixed concentration of the diamine (e.g., 20

    
    M) in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add increasing increments of Calf Thymus DNA (ct-DNA) (0 – 100

    
    M).
    
  • ** equilibration:** Allow 5 minutes equilibration after each addition.

  • Observation:

    • Hypochromism (Decrease in Abs): Indicates Intercalation (stacking between base pairs).

    • Hyperchromism (Increase in Abs): Indicates Groove Binding or electrostatic interaction causing structural damage.

  • Data Analysis: Calculate the binding constant (

    
    ) using the Benesi-Hildebrand equation [1]:
    
    
    
    
    • Plot

      
       vs. 
      
      
      
      . The ratio of intercept/slope gives
      
      
      .

Part 4: Mechanistic Validation (Apoptosis & ROS)

If the compound kills cells (Part 2) and binds DNA (Part 3), the mechanism is likely apoptosis driven by genotoxic stress or mitochondrial dysfunction.

Annexin V-FITC / PI Assay

This differentiates early apoptosis (membrane inversion) from necrosis (membrane rupture).

  • Protocol:

    • Treat cells with the diamine at

      
       for 24h.
      
    • Harvest cells (careful trypsinization) and wash with PBS.

    • Resuspend in 1X Annexin-binding buffer .[1]

    • Add Annexin V-FITC (5

      
      L) and Propidium Iodide (PI)  (5 
      
      
      
      L).[1]
    • Incubate 15 min at RT in the dark.

    • Flow Cytometry Analysis:

      • Q1 (Annexin- / PI+): Necrotic (rare in controlled dosing).

      • Q2 (Annexin+ / PI+): Late Apoptotic.

      • Q3 (Annexin- / PI-): Viable.[2][3]

      • Q4 (Annexin+ / PI-):Early Apoptotic (The key indicator of programmed cell death).[4]

Mechanistic Pathway Visualization

Mechanism Diamine Diamine Compound (Cationic) Target_DNA Target: DNA (Intercalation) Diamine->Target_DNA Target_Mito Target: Mitochondria (Potential Disruption) Diamine->Target_Mito Damage DNA Damage Response Target_DNA->Damage ROS ROS Generation (Oxidative Stress) Target_Mito->ROS ROS->Damage Potentiation Apoptosis Apoptosis (Annexin V+) Damage->Apoptosis

Caption: Figure 2. Dual-action mechanism of cationic diamines: Direct DNA intercalation and mitochondrial-induced ROS generation leading to apoptosis.

References

  • Spectroscopic and viscometric determination of DNA-binding modes.Journal of Photochemistry and Photobiology B: Biology. (2019).

    
    ) using UV-Vis titration.
    
    
  • Limitations of the MTT assay in Cell Viability Testing. Semantic Scholar / Promega Notes. (2004/2022). details why metabolic assays fail with specific compound classes and recommends alternatives like SRB or ATP assays.

  • Annexin V staining assay protocol for apoptosis. Abcam. (2024). The standard operating procedure for dual-staining flow cytometry to distinguish apoptosis from necrosis.

  • Comparison of selectivity index (SI) values. International Journal of Molecular Sciences. (2022). Defines the mathematical thresholds for drug selectivity in preclinical screening.

Sources

Technical Guide: Structure-Activity Relationship (SAR) & Therapeutic Potential of 2,5-Dibromobenzene-1,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and biological profile of 2,5-dibromobenzene-1,4-diamine (2,5-DBD) and its analogs.[1] While historically predominant in oxidative dye chemistry, this scaffold has emerged as a critical pharmacophore in the development of antimicrobial benzoquinones and as a linker in Covalent Organic Frameworks (COFs) for drug delivery.[1]

For drug development professionals, the SAR of this molecule presents a dichotomy:

  • Therapeutic Utility: The halogenated core provides lipophilicity and metabolic stability, essential for antimicrobial efficacy in quinone derivatives.[1]

  • Toxicological Liability: The para-diamine motif is a known structural alert for skin sensitization via haptenization.[1]

This guide details the structural modifications required to decouple therapeutic activity from sensitization toxicity.[1]

Physicochemical Profiling

The 2,5-dibromo substitution pattern fundamentally alters the electronic and steric landscape of the p-phenylenediamine (PPD) core.[1] The bromine atoms withdraw electrons inductively (-I effect) while donating mesomerically (+M), but their steric bulk is the dominant factor in SAR.[1]

Table 1: Comparative Physicochemical Properties
PropertyThis compoundp-Phenylenediamine (Parent)Impact of Dibromo-Substitution
Molecular Weight 265.93 g/mol 108.14 g/mol Increased bulk; reduced passive diffusion rates.[1]
LogP (Lipophilicity) ~1.9-0.3Critical Shift: Drastic increase in lipophilicity, improving membrane permeability for intracellular targets.[1]
pKa (Amino groups) ~2.5 - 3.0 (Estimated)~6.0Reduced basicity due to inductive effect of Br; less protonated at physiological pH.[1]
Electronic Character Electron-Deficient RingElectron-Rich RingHigher oxidation potential; harder to oxidize than parent PPD.[1]
Metabolic Stability High (C-Br bond)LowBr blocks ortho-hydroxylation (Phase I metabolism).[1]

Mechanism of Action & Toxicity Pathways

To design effective analogs, one must understand the "Activation Pathway." 2,5-DBD is a pro-hapten.[1] It is biologically inert until oxidized into a reactive electrophile.[1]

The Haptenization Cascade

The primary toxicity risk (sensitization) and the primary therapeutic mechanism (antimicrobial redox cycling) share the same initial step: Oxidation .[1]

  • Precursor: The diamine is oxidized (enzymatically by NAT/CYP450 or auto-oxidation) to the Quinone Diimine (QDI) .[1]

  • Electrophile: The QDI is a Michael acceptor.[1][2]

  • Binding:

    • Toxicity:[1][2][3][4][5] Binds to cysteine residues on skin proteins (Haptenization)

      
       T-cell response.[1]
      
    • Therapeutic:[1] Interacts with microbial redox systems or DNA.[1]

Visualization: Metabolic Activation & Protein Binding

MetabolicPathway Diamine 2,5-Dibromobenzene- 1,4-diamine Oxidation Oxidation (CYP450 / Air) Diamine->Oxidation -2e-, -2H+ Detox N-Acetylation (NAT1/NAT2) Diamine->Detox Safe Clearance QDI Quinone Diimine (Reactive Electrophile) Oxidation->QDI Toxicity Covalent Binding (Cys-Protein Adduct) QDI->Toxicity Sensitization Therapeutic Microbial Redox Interference QDI->Therapeutic Antimicrobial Mode

Figure 1: The bifurcation of metabolic fate.[1] SAR optimization aims to enhance the Therapeutic path while blocking the Toxicity path via steric hindrance.

Structure-Activity Relationship (SAR) Analysis

The "Steric Shield" Strategy (Toxicity Reduction)

The 2,5-dibromo pattern offers a distinct advantage over the parent PPD.[1] The bulky bromine atoms are positioned ortho to the reactive nitrogen centers in the oxidized QDI form.

  • Mechanism: The bromine atoms sterically hinder the nucleophilic attack of large proteins (e.g., Keap1 cysteine residues) onto the ring or nitrogen, reducing sensitization potential compared to un-substituted PPD.[1]

  • Design Rule: Analogs with larger halogens (Iodo > Bromo > Chloro) at the 2,5-positions show decreased sensitization rates due to increased steric shielding of the Michael acceptor sites.[1]

Antimicrobial Pharmacophore (Quinone Derivatives)

Research indicates that 2,5-DBD is a key precursor for 2,5-diamino-3,6-dibromo-1,4-benzoquinones .[1]

  • Core Scaffold: The quinone form (oxidized diamine) is the active antimicrobial agent.[1]

  • Substituent Effects:

    • Br (3,6-position on quinone): Essential for lipophilicity.[1] Replacing Br with H results in loss of membrane penetration and reduced potency against S. aureus and E. coli.[1]

    • N-Substitution: Alkylation of the amines (using 2,5-DBD as starting material) modulates solubility.[1] Long alkyl chains increase potency against Gram-positive bacteria but decrease solubility.[1]

SAR Summary Table
Structural ModificationEffect on Lipophilicity (LogP)Effect on Reactivity (SET)Biological Outcome
Parent (2,5-Dibromo) High (~1.[1]9)ModerateModerate Sensitizer; Good Antimicrobial Precursor.
2,5-Dichloro Analog Medium (~1.[1]2)HighHigher sensitization risk (less steric bulk); Lower antimicrobial potency.[1]
N-Methylation IncreasedReducedSafety Pivot: Drastically reduces sensitization by preventing diimine formation; reduces redox cycling.
2,5-Diiodo Analog Very High (>2.[1]5)LowLow sensitization (Steric shield); Solubility issues limit bioavailability.[1]

Experimental Protocols

Synthesis of this compound

Rationale: Direct bromination of PPD is uncontrolled. The standard protocol utilizes a protection-bromination-deprotection strategy to ensure regiospecificity.[1]

Reagents: p-Phenylenediamine, Acetic Anhydride, Bromine (


), Hydrochloric Acid, Sodium Hydroxide.[1]

Step-by-Step Protocol:

  • Protection: Dissolve p-phenylenediamine (1.0 eq) in acetic acid. Add acetic anhydride (2.2 eq) dropwise at 0°C. Stir at RT for 2h to form N,N'-diacetyl-p-phenylenediamine .

    • Checkpoint: Verify formation by TLC (Ethyl Acetate:Hexane 1:1).[1]

  • Bromination: Suspend the diacetyl intermediate in acetic acid. Add

    
     (2.1 eq) dropwise. The mixture is heated to 50°C for 4 hours. The steric bulk of the acetyl groups directs bromine to the 2,5 positions.
    
  • Quenching: Pour mixture into ice water. Filter the precipitate (2,5-dibromo-N,N'-diacetyl-p-phenylenediamine).[1]

  • Hydrolysis (Deprotection): Reflux the solid in 6M HCl/Ethanol (1:1) for 6 hours.

  • Neutralization: Cool and neutralize with 10% NaOH to pH 8.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Melting point should be ~138-140°C (decomposition).[1]

Antimicrobial Potency Assay (MIC Determination)

Rationale: To assess the bioactivity of the diamine and its oxidized quinone analogs.

  • Preparation: Dissolve 2,5-DBD analogs in DMSO (Stock 10 mg/mL).

  • Media: Mueller-Hinton Broth (MHB).[1]

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Dosing: Serial dilutions in 96-well plates (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity or OD600 absorbance.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).[1]

Synthesis & Optimization Workflow

The following diagram illustrates the synthetic logic for generating a library of analogs for SAR screening.

SynthesisWorkflow Start p-Phenylenediamine Protect Acetylation (Protection) Start->Protect Bromination Bromination (Br2/AcOH) Protect->Bromination Regiocontrol Deprotect Acid Hydrolysis (Deprotection) Bromination->Deprotect Target 2,5-Dibromobenzene- 1,4-diamine Deprotect->Target Deriv1 Analog A: N-Alkylation (Solubility) Target->Deriv1 R-X / Base Deriv2 Analog B: Oxidation to Quinone (Antimicrobial) Target->Deriv2 Oxidation

Figure 2: Synthetic route for scaffold generation and subsequent divergent synthesis of functional analogs.

Conclusion

This compound is a versatile scaffold where the bromine atoms play a dual role: they increase lipophilicity for better bioavailability and provide steric shielding to modulate toxicity.[1]

  • For Dye Applications: Focus on 2,5-disubstitution to lower sensitization risk compared to PPD.[1]

  • For Medicinal Applications: The diamine should be viewed as a precursor.[1] The active pharmacophores are likely the N-substituted derivatives or the oxidized benzoquinones , which exhibit potent antimicrobial activity against Gram-positive pathogens.

References

  • Saeed, A. E. M., & Omer, N. M. A. (2009).[1][6][7] Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280.[6][7]

  • PubChem. (n.d.).[1][4][8] this compound (CID 21328759).[1] National Center for Biotechnology Information.[1] [1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: this compound.[1][9][10] ECHA.[1] [1]

  • Colacci, A., et al. (1990).[1] The covalent interaction of 1,4-dibromobenzene with rat and mouse nucleic acids: in vivo and in vitro studies. Toxicology Letters, 54(2-3), 121-127.[8]

Sources

Assessing the ecotoxicity of 2,5-Dibromobenzene-1,4-diamine and its byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Title: Ecotoxicological Assessment Framework for 2,5-Dibromobenzene-1,4-diamine and Halogenated Aromatic Byproducts

Executive Summary

This compound (2,5-DBD; CAS: 25462-61-7) represents a specialized class of halogenated phenylenediamines used primarily as intermediates in oxidative dye formulations and polymer synthesis.[1] Unlike its non-halogenated parent (p-phenylenediamine), the inclusion of bromine atoms at the 2,5-positions significantly alters its physicochemical profile, increasing lipophilicity (LogP) and resistance to hydrolytic degradation.

This technical guide provides a rigorous, self-validating framework for assessing the ecotoxicity of 2,5-DBD. It addresses the specific challenges of testing aromatic amines—namely, their rapid auto-oxidation in aqueous media, the formation of reactive quinone imine intermediates, and the potential for "false" toxicity readings due to oxygen depletion or physical entrapment by polymerized byproducts.

Part 1: Physicochemical Profiling & In Silico Prioritization

Before wet-lab experimentation, researchers must establish the "Baseline Hazard Profile" using Quantitative Structure-Activity Relationship (QSAR) modeling.[1] This step justifies the selection of specific biological endpoints.

Structural Analysis & Predicted Properties

The bromine substitution on the benzene ring exerts a dual effect:

  • Electronic Effect: It withdraws electrons, potentially stabilizing the amine against initial oxidation compared to unsubstituted PPD, but once oxidized, the resulting electrophiles are highly reactive.

  • Steric/Lipophilic Effect: It increases the octanol-water partition coefficient (

    
    ), suggesting higher potential for bioaccumulation in lipid-rich tissues of aquatic organisms.
    

Table 1: Predicted vs. Analogous Properties

Property2,5-DBD (Predicted)p-Phenylenediamine (Reference)Implication for Testing
Molecular Weight 265.93 g/mol 108.14 g/mol Lower molar solubility.
Log

~1.9 - 2.5-0.3Increased bioconcentration factor (BCF).
Water Solubility Low to ModerateHighRequires solvent carriers (DMSO) or WAF (Water Accommodated Fraction) prep.[1]
pKa ~2.5 (amine)~6.0pH-dependent toxicity; testing must be pH-buffered.[1]
In Silico Protocol
  • Tool: US EPA ECOSAR (Class: Aromatic Amines).

  • Endpoint: Run predictions for Daphnia magna (48h LC50) and Green Algae (96h EC50).

  • Alerts: Check for "Polar Narcosis" and "Excess Toxicity" (indicating reactive mechanism of action).

Part 2: Analytical Framework for Byproduct Identification

Aromatic amines degrade rapidly in aerobic test systems. A standard static test will likely measure the toxicity of the degradation products, not the parent compound. You must characterize this "Transformation Matrix."

The Auto-Oxidation Pathway

In aqueous solutions, 2,5-DBD undergoes oxidative dehydrogenation to form the Quinone Diimine (QDI), which then couples to form azo-analogues or Bandrowski’s Base-like trimers.[1]

Diagram 1: Oxidative Transformation Pathway [1]

DegradationPathway cluster_env Aquatic Environment Parent 2,5-DBD (Parent Amine) Reactive Quinone Diimine (Reactive Electrophile) Parent->Reactive Auto-oxidation (pH > 7, O2) Dimer Azo/Azomethine Dimers Reactive->Dimer Coupling DNA DNA Reactive->DNA Genotoxicity (Adducts) Polymer Insoluble Polymer (Sediment Sink) Dimer->Polymer Polymerization

Caption: Oxidative transformation of 2,5-DBD. The Quinone Diimine is the primary toxicophore, while polymers act as physical stressors.

Analytical Protocol (LC-MS/MS)

To validate exposure concentrations:

  • Sampling: Collect aliquots at

    
     hours.
    
  • Stabilization: Immediately derivatize with acetic anhydride (to trap amines) or ascorbic acid (to stop oxidation) before injection.

  • Target Analysis: Monitor the disappearance of the parent peak (m/z 266) and appearance of dimer peaks (m/z ~530).

Part 3: Ecotoxicological Assessment Protocols

This section details the specific bioassays required. Due to the rapid degradation, Flow-Through or Semi-Static (Renewal) systems are mandatory to maintain parent compound exposure.

Tier 1: Acute Aquatic Toxicity[1]

A. Algal Growth Inhibition (OECD 201)

  • Rationale: Algae are sensitive to the shading effect of colored oxidation products.

  • Species: Pseudokirchneriella subcapitata.[1][2]

  • Modifications: Use a light path reduction method if the solution turns dark (brown/purple) to distinguish chemical toxicity from physical light blockage.

B. Daphnia Acute Immobilization (OECD 202)

  • Rationale: Daphnids are highly susceptible to narcosis from substituted benzenes.

  • Protocol:

    • Prepare a stock solution in DMSO (max 0.1 ml/L final conc).

    • Expose neonates (<24h old) to 5 concentrations (geometric series).

    • Critical Step: Measure Dissolved Oxygen (DO) frequently. Amine oxidation consumes oxygen; mortality may be due to hypoxia, not toxicity. Maintain DO > 3 mg/L.

Tier 2: Fish Embryo Toxicity (OECD 236)
  • Rationale: Replaces adult fish testing (OECD 203) for ethical reasons while providing comparable acute toxicity data.

  • Protocol:

    • Use Zebrafish (Danio rerio) eggs.

    • Expose fertilized eggs (post-fertilization) to 2,5-DBD solutions in 24-well plates.

    • Endpoint: Coagulation of fertilized eggs, lack of somite formation, lack of detachment of the tail-bud, and lack of heartbeat at 96h.

    • Relevance: Halogenated amines can permeate the chorion; observe for teratogenicity (spinal curvature) indicative of neuromuscular toxicity.

Part 4: Genotoxicity & Mechanistic Toxicology

Aromatic amines are classic pro-mutagens. The bromine substituents may alter metabolic activation pathways.

Bacterial Reverse Mutation Assay (OECD 471 - Ames Test)
  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Must test with and without S9 mix (rat liver enzyme fraction).

    • Mechanism:[1][3][4] Phenylenediamines often require N-hydroxylation (via CYP450) to become mutagenic.[1]

    • Interpretation: A positive result in TA98+S9 indicates potential carcinogenicity via DNA intercalation of the oxidized metabolite.

Assessment Workflow Diagram

Diagram 2: Integrated Testing Strategy (ITS)

AssessmentWorkflow Start Start: 2,5-DBD Assessment Tier1 Tier 1: Phys-Chem & QSAR (LogP, Solubility, ECOSAR) Start->Tier1 Decision1 LogP > 3 or Reactive Alert? Tier1->Decision1 Tier2 Tier 2: Acute Ecotox (OECD 201, 202, 236) Decision1->Tier2 Yes (High Concern) Decision1->Tier2 No (Baseline) Genotox Genotoxicity (OECD 471 Ames) Tier2->Genotox Fate Fate Analysis (OECD 301 Ready Biodeg) Tier2->Fate Risk Risk Characterization (PEC / PNEC) Genotox->Risk Fate->Risk

Caption: Tiered assessment workflow prioritizing in silico screening followed by targeted in vitro/in vivo assays.

Part 5: Environmental Fate & Risk Characterization

Biodegradability (OECD 301F)
  • Challenge: Halogenated aromatics are often recalcitrant (persistent).

  • Method: Manometric Respirometry.[1]

  • Inoculum: Activated sludge.[1]

  • Pass Level: 60% degradation in 28 days. If 2,5-DBD fails this, it is classified as "Persistent" (P), triggering chronic toxicity testing requirements.

Risk Calculation

Calculate the Predicted No-Effect Concentration (PNEC):



  • AF (Assessment Factor): Use 1000 if only acute data is available; 100 if chronic NOEC data exists.

  • Compare with Predicted Environmental Concentration (PEC) derived from usage models. If

    
    , risk mitigation is required.
    

References

  • OECD. (2019). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. Link

  • OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[5] Link

  • ECHA (European Chemicals Agency). (2017). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7b: Endpoint Specific Guidance. Link

  • US EPA. (2023). ECOSAR (Ecological Structure Activity Relationships) Predictive Model. Link

  • Nohynek, G. J., et al. (2004). "Toxicity and human health risk of hair dyes."[6] Food and Chemical Toxicology. (Provides mechanistic insight into phenylenediamine oxidation). Link

Sources

Biocompatibility of polymers synthesized from 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biocompatibility of Polymers Synthesized from 2,5-Dibromobenzene-1,4-diamine

Foreword: Bridging Advanced Materials with Biological Systems

The convergence of materials science and medicine has unlocked unprecedented opportunities for innovation, from regenerative medicine to next-generation biosensors. Within this landscape, conductive polymers have emerged as a class of materials with immense potential, owing to their unique ability to interface with biological systems on an electronic level. Polymers derived from aromatic diamines, such as the subject of this guide, this compound, represent a frontier in this field. Their synthesis leads to polyaniline (PANI)-like structures, which are prized for their electrical conductivity, environmental stability, and tunable properties.[1][2][3]

However, for any material to be considered for biomedical application, its interaction with the biological environment is of paramount importance. Biocompatibility is not a single property but a complex and dynamic series of interactions between the material and the host tissue.[4] This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the biocompatibility of polymers synthesized from this compound. It moves beyond a simple listing of protocols to explain the scientific rationale behind the experimental choices, ensuring a self-validating and rigorous approach to assessment.

Section 1: Synthesis and Physicochemical Characterization

Before any biological assessment can be undertaken, the material itself must be rigorously synthesized and characterized. The biocompatibility of a polymer is intrinsically linked to its chemical structure, purity, and physical properties.

Synthesis via Oxidative Polymerization

Polymers from this compound are typically synthesized via chemical oxidative polymerization, a common method for producing polyaniline and its derivatives.[2][5] The process involves the oxidation of the monomer, which then polymerizes through a chain-growth mechanism.

Causality of Experimental Choices:

  • Acidic Medium (e.g., 1M HCl): Polymerization is conducted in a strong acid to protonate the aniline monomers. This is crucial for forming the desired conductive "emeraldine salt" form of the polymer and preventing undesirable side reactions.[5][6]

  • Oxidant (e.g., Ammonium Peroxydisulfate, APS): APS is a common and effective oxidizing agent. The monomer-to-oxidant ratio is a critical parameter that influences the final molecular weight and yield of the polymer.[5]

  • Low Temperature (0-5 °C): The polymerization of aniline is highly exothermic.[3] Conducting the reaction at low temperatures helps to control the reaction rate, leading to a more regular polymer structure with higher molecular weight and improved properties.[5]

Illustrative Synthesis Protocol:

  • Monomer Solution: Dissolve this compound in 1M HCl and cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution: Separately, dissolve ammonium peroxydisulfate in 1M HCl and cool to 0-5 °C.

  • Initiation: Add the oxidant solution dropwise to the monomer solution over a period of 1-2 hours while maintaining the low temperature and vigorous stirring.

  • Polymerization: Allow the reaction to proceed for 12-24 hours at the low temperature. A dark-colored precipitate (the polymer) will form.

  • Purification: Filter the polymer precipitate and wash extensively with 1M HCl and then deionized water to remove unreacted monomer, oxidant, and oligomers. Finally, wash with a solvent like methanol to remove any organic impurities.

  • Drying: Dry the purified polymer powder under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Essential Physicochemical Characterization

Characterization is a non-negotiable step to ensure batch-to-batch consistency and to correlate physical properties with biological outcomes.[7]

Technique Purpose Expected Outcome/Insight
FTIR Spectroscopy Confirm chemical structure and successful polymerization.Appearance of characteristic peaks for quinoid and benzenoid rings; disappearance of monomer-specific peaks.
Elemental Analysis Determine the elemental composition and doping level.Confirm the presence of bromine and the ratio of carbon, hydrogen, nitrogen, and the dopant anion.
Scanning Electron Microscopy (SEM) Visualize surface morphology and topography.Provides information on the polymer's structure (e.g., granular, fibrous, porous), which can influence cell adhesion.[5]
Four-Point Probe Measure electrical conductivity.Quantifies a key functional property of the polymer, essential for applications in biosensors or tissue engineering.[7]

Section 2: A Framework for Comprehensive Biocompatibility Assessment

Biocompatibility evaluation is a multi-stage process designed to systematically identify potential adverse reactions. The international standard ISO 10993 provides a framework for selecting the appropriate tests based on the intended application of the medical device or material. The general workflow involves a progression from fundamental in vitro tests to more complex in vivo models.

Biocompatibility_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Pre-Clinical Evaluation Cytotoxicity Cytotoxicity Assays (ISO 10993-5) Implantation Implantation & Tissue Response (ISO 10993-6) Cytotoxicity->Implantation Proceed if non-cytotoxic Hemocompatibility Hemocompatibility (ISO 10993-4) Hemocompatibility->Implantation Required for blood- contacting devices Genotoxicity Genotoxicity (ISO 10993-3) Functional Functional Device Model Implantation->Functional Proceed if minimal inflammation Systemic Systemic Toxicity (ISO 10993-11)

Figure 1: Tiered workflow for biocompatibility assessment.

Section 3: In Vitro Biocompatibility Protocols

In vitro assays are the cornerstone of biocompatibility screening. They are rapid, cost-effective, and provide quantitative data on how a material interacts with cells at a fundamental level.

Cytotoxicity Assessment (ISO 10993-5)

The first question to answer is whether the polymer releases substances that are toxic to cells. Aromatic amines and their derivatives can pose health hazards, making this step critical.[8]

Principle: The MTT assay is a colorimetric test that measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9][10]

Self-Validating Protocol: MTT Assay via Extract Method

  • Why the Extract Method? This method is preferred for polymers as it assesses the toxicity of any potential leachable substances (e.g., residual monomers, dopants, oligomers) that might be released from the material under physiological conditions. This simulates a more realistic in vivo scenario than direct contact, where physical properties could confound the results.

Step-by-Step Methodology:

  • Material Extraction:

    • Prepare polymer samples (e.g., 0.2 g/mL) in serum-free cell culture medium (e.g., DMEM).

    • Incubate the samples at 37 °C for 24 hours under sterile conditions. This creates the "extract."

    • Include positive (e.g., latex rubber) and negative (e.g., high-density polyethylene) control materials.

    • Prepare serial dilutions of your polymer extract (e.g., 100%, 50%, 25%, 12.5%).

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts, a standard for ISO 10993-5) into a 96-well plate at a density of ~1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach and enter logarithmic growth.

  • Exposure:

    • Remove the old medium from the cells.

    • Replace it with 100 µL of the prepared material extracts (including controls and dilutions).

    • Incubate the plate for another 24 hours.

  • MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

    • Carefully remove the medium and MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control:

      • % Viability = (Absorbance_Sample / Absorbance_NegativeControl) * 100

    • According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.

Extract Concentration Mean Absorbance (570 nm) Calculated Cell Viability (%) Cytotoxicity Rating
Negative Control0.850100%Non-cytotoxic
Polymer (100%) 0.78091.8%Non-cytotoxic
Polymer (50%) 0.81595.9%Non-cytotoxic
Positive Control0.12014.1%Severely Cytotoxic
Hemocompatibility Assessment (ISO 10993-4)

For any potential application involving contact with blood (e.g., biosensors, coatings for cardiovascular devices), hemocompatibility testing is mandatory.[11][12] It assesses the material's impact on blood components.

Hemocompatibility center_node Blood-Material Interaction Thrombosis Thrombosis center_node->Thrombosis Hemolysis Hemolysis center_node->Hemolysis Immunology Immunology (Complement Activation) center_node->Immunology Platelets Platelet Adhesion & Activation Thrombosis->Platelets Coagulation Coagulation Cascade Thrombosis->Coagulation RBC Red Blood Cell Lysis Hemolysis->RBC

Figure 2: Key pillars of hemocompatibility assessment.

Protocol: Quantitative Hemolysis Assay (ASTM F756-17)

  • Principle: This assay determines the amount of hemoglobin released from red blood cells (RBCs) upon contact with the material. Free hemoglobin in the plasma indicates RBC damage.[13]

Step-by-Step Methodology:

  • Blood Collection: Obtain fresh human or animal (e.g., rabbit) blood using an anticoagulant like citrate.

  • Material Preparation: Place samples of the polymer into test tubes. The surface area should be standardized (e.g., 3 cm²/mL of diluted blood).

  • Blood Dilution: Dilute the fresh blood with a physiological saline solution (PBS).

  • Controls:

    • Negative Control: Diluted blood incubated with no material or a reference non-hemolytic material.

    • Positive Control: Diluted blood mixed with deionized water to cause 100% hemolysis.

  • Incubation: Add the diluted blood to the tubes containing the polymer samples and controls. Incubate at 37 °C for a defined period (e.g., 3 hours) with gentle agitation.

  • Centrifugation: Centrifuge all tubes to pellet the intact RBCs.

  • Analysis: Carefully collect the supernatant (plasma) and measure the absorbance of free hemoglobin at ~540 nm using a spectrophotometer.

  • Calculation:

    • % Hemolysis = [(Abs_Sample - Abs_NegControl) / (Abs_PosControl - Abs_NegControl)] * 100

    • Materials are categorized based on their hemolytic index. According to ASTM F756, a hemolysis percentage below 2% is considered non-hemolytic.[13]

Section 4: In Vivo Assessment of Tissue Response

If a material is non-cytotoxic and demonstrates appropriate in vitro biocompatibility, the next step is to evaluate its performance in vivo. The primary goal is to assess the local tissue response following implantation.

Principle: When a material is implanted, the body initiates a foreign body response (FBR).[14] An ideal biomaterial will elicit a minimal, non-resolved inflammatory response that culminates in the formation of a thin, stable fibrous capsule. An excessive or chronic inflammatory response indicates poor biocompatibility.[15]

Protocol: Subcutaneous Implantation Model (ISO 10993-6)

  • Rationale: The subcutaneous space in a rodent (e.g., Sprague-Dawley rat) is a well-established, simple, and reproducible site for evaluating the local tissue response to a biomaterial.

Step-by-Step Methodology:

  • Animal Model: Use healthy, adult Sprague-Dawley rats. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Material Sterilization: Sterilize the polymer samples using a method that does not alter their properties (e.g., ethylene oxide or gamma irradiation).

  • Surgical Procedure:

    • Anesthetize the animal.

    • Shave and aseptically prepare the dorsal region.

    • Create small subcutaneous pockets through skin incisions.

    • Place a sterile polymer sample into each pocket. Include a negative control material in a separate pocket.

    • Suture the incisions.

  • Post-Operative Care: Provide analgesics and monitor the animals for signs of distress.

  • Explantation and Histology:

    • At predefined time points (e.g., 1 week, 4 weeks, 12 weeks), euthanize groups of animals.

    • Excise the implant along with the surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

  • Histopathological Evaluation:

    • A qualified pathologist should examine the slides under a microscope.

    • Key Parameters to Score:

      • Inflammatory Infiltrate: Presence and type of inflammatory cells (neutrophils indicate acute inflammation; macrophages and lymphocytes indicate chronic inflammation).

      • Fibrosis: Thickness and maturity of the fibrous capsule surrounding the implant.

      • Tissue Necrosis: Presence of dead tissue.

      • Vascularization: Blood vessel formation around the implant.

A biocompatible material will typically show a mild acute inflammatory response at 1 week that resolves over time, resulting in a thin, well-defined fibrous capsule with minimal chronic inflammation by 12 weeks.

Section 5: Conclusion and Authoritative Perspective

The biocompatibility of polymers synthesized from this compound cannot be assumed; it must be rigorously and systematically demonstrated. This guide provides a foundational framework for this evaluation, grounded in established standards and scientific principles. The journey from a novel polymer to a safe biomedical material is dependent on a meticulous, multi-faceted investigation.

The key determinants of biocompatibility for this class of polymers will likely be the purity of the final product, the nature of any dopants used to confer conductivity, and the long-term stability and degradation profile of the polymer backbone.[16] Researchers must recognize that biocompatibility is not an intrinsic material property but a reflection of the material's interaction with a complex, dynamic biological system. Therefore, the choice of appropriate controls, relevant cell lines, and clinically relevant animal models is as critical as the execution of the assays themselves. By adhering to this structured and rationale-driven approach, the scientific community can confidently and safely advance the development of these promising conductive polymers for transformative biomedical applications.[17][18]

References

  • MDPI. (n.d.). Biocompatible Polymer-Based Materials: Synthesis, Properties and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Research Progress on Conducting Polymer-Based Biomedical Applications. Retrieved from [Link]

  • MDPI. (n.d.). In-Vitro Hemocompatibility of Polyaniline Functionalized by Bioactive Molecules. Retrieved from [Link]

  • ACS Publications. (2020, April 3). In Vitro Investigation of Hemocompatibility of Hydrothermally Treated Titanium and Titanium Alloy Surfaces | ACS Omega. Retrieved from [Link]

  • Academic Journals. (n.d.). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Retrieved from [Link]

  • PMC. (2022, April 27). Scalable Functionalization of Polyaniline-Grafted rGO Field-Effect Transistors for a Highly Sensitive Enzymatic Acetylcholine Biosensor. Retrieved from [Link]

  • ResearchGate. (2025, May 26). (PDF) Synthesis, Characterization and Fabrication of Polyaniline and Polyaniline/Carbon Nanofiber on Indium Tin Oxide Glass by Dip Coating Technique. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of bio-based thermoplastic polyurethane elastomers containing isosorbide and polycarbonate diol and their biocompatible properties. Retrieved from [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Evaluating and improving biocompatibility of conductive polymers for cardiac tissue engineering. Retrieved from [Link]

  • MDPI. (n.d.). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Biomedical applications of polyaniline | Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). Evaluating and Improving Biocompatibility of Conductive Polymers for Cardiac Tissue Engineering. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). The Significance of Functionalized Polyanilines: The Resistance Mechanisms Against Global Health Threat. Retrieved from [Link]

  • PubMed. (n.d.). In vivo modulation of the inflammatory response by nonsteroidal antiinflammatory drug-related compounds that trigger L-selectin shedding. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Polyaniline Derivatives and Their Applications. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery. Retrieved from [Link]

  • MDPI. (2022, December 28). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development and in vivo efficacy of targeted polymeric inflammation-resolving nanoparticles. Retrieved from [Link]

  • METU Open Access. (n.d.). POLYANILINE: SYNTHESIS, CHARACTERIZATION, SOLUTION PROPERTIES AND COMPOSITES. Retrieved from [Link]

  • MDPI. (2022, November 1). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • MDPI. (n.d.). Hybrid Nanocomposites Based on Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone): Synthesis, Structure and Properties. Retrieved from [Link]

  • MDPI. (n.d.). Polymer Coatings for Electrochemical Biosensors. Retrieved from [Link]

  • PMC - NIH. (2022, February 28). Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation. Retrieved from [Link]

  • TU Dublin Research. (2016, September 21). In vitro monitoring of time and dose dependent cytotoxicity of aminated nanoparticles using Raman spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Polymer biocompatibility. Retrieved from [Link]

  • PubMed. (2019, April 8). Biocompatibility of Resorbable Polymers: A Historical Perspective and Framework for the Future. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,5-Dibromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 2,5-Dibromobenzene-1,4-diamine (CAS 25462-61-7). It is designed for researchers synthesizing conductive polymers (e.g., polyaniline derivatives) or covalent organic frameworks (COFs), where this monomer is a critical intermediate.

Part 1: Executive Safety & Risk Assessment

Core Directive: Treat this compound not just as an irritant, but as a chemically reactive aromatic amine. While its specific GHS classification indicates "Warning," its structural homology to p-phenylenediamine (PPD) necessitates precautions against sensitization and oxidative degradation.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes skin (H315), eye (H319), and respiratory tract irritation (H335).

  • Chemical Instability: Air and light sensitive. Rapidly oxidizes to form quinone imines (similar to Bandrowski’s base), which are often more toxic and sensitizing than the parent amine.

Physicochemical Properties & GHS Data
PropertySpecification
CAS Number 25462-61-7
Formula C₆H₆Br₂N₂
Appearance Light yellow to brown solid (Darkens on oxidation)
Molecular Weight 265.93 g/mol
Melting Point 187–188 °C
Storage Inert Atmosphere (Ar/N₂) , Dark, 2–8 °C (Recommended)
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities.

Hand Protection (Glove Logic)

Aromatic amines can permeate standard nitrile gloves over time.

  • Standard Handling (Solid/Weighing): Double-gloving is required.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Nitrile (0.11 mm) or Polychloroprene.

    • Protocol: Change outer gloves immediately upon contamination.

  • Solution Handling (DMSO/DMF):

    • Mandatory: Laminate film gloves (e.g., Silver Shield® or Ansell Barrier®) are required if contact with dissolved compound is possible, as DMSO accelerates skin absorption of amines.

Respiratory Protection
  • Open Bench: Not recommended for fine powders.

  • Fume Hood: Standard operation.

  • Outside Hood (Spill Cleanup): Minimum N95 (US) or P2 (EU) particulate respirator. If handling micronized powder, upgrade to P100/P3.

Eye & Body Protection[2][3]
  • Eyes: Chemical safety goggles (vented) are superior to safety glasses to prevent dust entry.

  • Body: Lab coat (cotton/polyester blend) with long sleeves. For scale-up (>5g), wear a Tyvek® apron to prevent cuff contamination.

Part 3: Operational Handling Protocol

Workflow Visualization: Safe Weighing & Transfer

HandlingProtocol cluster_waste Waste Path Start Start: Remove from Cold Storage Equilibrate Equilibrate to Room Temp (Inside Desiccator/Bag) Start->Equilibrate Prevent Condensation Open Open under Inert Gas (Glovebox or N2 Cone) Equilibrate->Open 30-60 mins Weigh Weigh into Amber Vial (Anti-static gun recommended) Open->Weigh Seal Seal & Parafilm Immediately Weigh->Seal Wipe Wipe Balance with EtOH/H2O Weigh->Wipe Dissolve Dissolve in Degassed Solvent (Prevent Oxidation) Seal->Dissolve Use immediately Dispose Solid Waste: P-List/Hazardous Wipe->Dispose

Figure 1: Inert handling workflow to prevent oxidative degradation and exposure.

Step-by-Step Procedure
  • Equilibration: Remove the container from the refrigerator (2-8°C) and allow it to warm to room temperature inside a desiccator or sealed bag. Crucial: Opening a cold bottle introduces condensation, which accelerates oxidation (turning the yellow powder black/purple).

  • Atmosphere Control: Ideally, handle inside a glovebox (Ar/N₂). If using a fume hood, use a funnel with a nitrogen cone or work quickly to minimize air exposure.

  • Weighing:

    • Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

    • Weigh directly into the reaction vessel or a pre-tared amber vial.

    • Never return excess material to the stock bottle.

  • Solubilization:

    • If using DMSO or DMF, ensure the solvent is degassed (sparged with N₂) prior to addition. Dissolved oxygen reacts rapidly with the diamine function.

Part 4: Emergency Response & Disposal

Spill Response Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/DMF) Type->Liquid CleanSolid Cover with Wet Paper Towel (Prevent Dust) -> Scoop Solid->CleanSolid CleanLiquid Absorb with Vermiculite/Sand (Do NOT use combustible rags) Liquid->CleanLiquid Decon Wipe Surface with Dilute HCl then Water CleanSolid->Decon CleanLiquid->Decon Waste Double Bag -> Haz Waste Decon->Waste

Figure 2: Decision matrix for spill cleanup based on physical state.

  • Eye Contact: Flush immediately with water for 15 minutes. Hold eyelids apart. Seek medical attention (ophthalmologist) as aromatic amines can cause corneal damage.

  • Skin Contact: Wash with soap and copious water.[1] Do not use alcohol or solvents to clean skin; this increases permeability.

  • Disposal:

    • Solid Waste: Segregate into "Hazardous Solid - Toxic/Irritant." Label clearly with "Aromatic Amine."

    • Liquid Waste: Halogenated organic solvent waste.

    • Contaminated Debris: Gloves and paper towels must be treated as hazardous waste, not general trash.

References

  • Sigma-Aldrich. (2025).[1][2] Product Specification: this compound (CAS 25462-61-7).[3][4][5][6][7] Retrieved from

  • ChemicalBook. (2025). 2,5-Dibromo-1,4-phenylenediamine MSDS & Properties.[3] Retrieved from [3]

  • BLD Pharm. (2025).[5] Safety Data Sheet: this compound.[3][4] Retrieved from

  • Thermo Fisher Scientific. (2025). General Safety Data for Halogenated Phenylenediamines. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.